molecular formula C6H3N3O B130565 4-Formylpyrimidine-2-carbonitrile CAS No. 145276-04-6

4-Formylpyrimidine-2-carbonitrile

Katalognummer: B130565
CAS-Nummer: 145276-04-6
Molekulargewicht: 133.11 g/mol
InChI-Schlüssel: AIDBODRILYHJIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Formylpyrimidine-2-carbonitrile is a versatile pyrimidine-based chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features both formyl and carbonitrile functional groups on its pyrimidine ring, making it a valuable intermediate for constructing more complex molecular architectures through nucleophilic addition, cyclization, and condensation reactions . Pyrimidine derivatives are recognized as privileged scaffolds in pharmaceutical research, with documented applications in the design of anticancer agents . Specifically, structurally related morpholinopyrimidine-5-carbonitriles have been investigated as potent dual PI3K/mTOR inhibitors, which are significant targets in oncology for their role in controlling cell proliferation and survival . The formyl group is a key handle for generating Schiff base derivatives (also known as imines), which have been shown in recent studies to exhibit excellent antiproliferative activity and can function as apoptosis inducers in cancer cell lines . As a high-value synthetic intermediate, 4-Formylpyrimidine-2-carbonitrile is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or human use. Researchers are advised to handle this compound using appropriate safety protocols.

Eigenschaften

IUPAC Name

4-formylpyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O/c7-3-6-8-2-1-5(4-10)9-6/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDBODRILYHJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to 2-Formylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Formylpyrimidine-4-carbonitrile (CAS No: 126534-98-3), a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. While the user's initial query referenced the isomeric 4-Formylpyrimidine-2-carbonitrile, this document focuses on the more extensively documented 2-formyl isomer. This guide will cover its core physicochemical properties, synthesis methodologies, predicted reactivity, and potential applications as a versatile building block in drug discovery and materials science. Due to the limited availability of specific experimental data for this exact molecule, this guide will also draw upon established principles of pyrimidine chemistry and data from structurally related analogs to provide a robust framework for its utilization in a research setting.

Introduction and Structural Elucidation

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of approved pharmaceuticals.[1][2][3] The strategic placement of functional groups on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. 2-Formylpyrimidine-4-carbonitrile presents a unique combination of a reactive aldehyde at the 2-position and a versatile nitrile group at the 4-position, making it a promising intermediate for the synthesis of diverse molecular architectures.[4]

A Note on Isomeric Specificity: It is crucial to distinguish this molecule from its isomer, 4-Formylpyrimidine-2-carbonitrile. The compound addressed in this guide, with the confirmed CAS number 126534-98-3, is 2-Formylpyrimidine-4-carbonitrile .

Physicochemical Properties

A summary of the key physicochemical properties of 2-Formylpyrimidine-4-carbonitrile is presented in the table below. These values are critical for designing experimental conditions, including solvent selection and purification strategies.

PropertyValueSource(s)
IUPAC Name 2-Formylpyrimidine-4-carbonitrileN/A
CAS Number 126534-98-3[4]
Molecular Formula C₆H₃N₃O[4]
Molecular Weight 133.11 g/mol [4]
Appearance (Predicted) White to off-white solidN/A
SMILES O=CC1=NC=CC(=N1)C#N[4]
Storage Sealed in a dry environment at 2-8°C[4]
Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the formyl proton (likely a singlet in the range of 9.5-10.5 ppm) and the two pyrimidine ring protons.

  • ¹³C NMR: The carbon NMR would feature characteristic peaks for the nitrile carbon (around 115-120 ppm), the formyl carbonyl carbon (in the region of 180-195 ppm), and the carbons of the pyrimidine ring.

  • IR Spectroscopy: Key infrared absorption bands would include a strong C≡N stretching vibration (around 2220-2240 cm⁻¹), a C=O stretching vibration for the aldehyde (around 1700-1720 cm⁻¹), and characteristic C=N and C=C stretching frequencies of the pyrimidine ring (in the 1400-1600 cm⁻¹ region).[5][6]

  • Mass Spectrometry: The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M+) at m/z = 133, with fragmentation patterns corresponding to the loss of CO and HCN.[8]

Synthesis and Reactivity

The synthesis of substituted pyrimidines can be achieved through various strategies, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea derivative.[1][9]

General Synthetic Approaches

While a specific, detailed protocol for the synthesis of 2-Formylpyrimidine-4-carbonitrile is not extensively published, a plausible retrosynthetic analysis suggests its formation from precursors that can construct the pyrimidine ring with the desired functionalities. A potential synthetic route is outlined in the diagram below.

synthesis_pathway Starting_Materials 1,3-Dicarbonyl Equivalent + Amidine Intermediate Substituted Pyrimidine Starting_Materials->Intermediate Cyclocondensation Target 2-Formylpyrimidine-4- carbonitrile Intermediate->Target Functional Group Interconversion reactivity_workflow cluster_aldehyde cluster_nitrile Target 2-Formylpyrimidine-4-carbonitrile Aldehyde_Rxns Aldehyde Reactions Target->Aldehyde_Rxns Nitrile_Rxns Nitrile Reactions Target->Nitrile_Rxns Alcohol Primary Alcohol Aldehyde_Rxns->Alcohol Reduction (e.g., NaBH4) Carboxylic_Acid Carboxylic Acid Aldehyde_Rxns->Carboxylic_Acid Oxidation (e.g., KMnO4) Alkene Alkene Derivative Aldehyde_Rxns->Alkene Wittig Reaction Amine Primary Amine Nitrile_Rxns->Amine Reduction (e.g., LiAlH4) Amide Amide Nitrile_Rxns->Amide Partial Hydrolysis Carboxylic_Acid_2 Carboxylic Acid Nitrile_Rxns->Carboxylic_Acid_2 Hydrolysis (acidic/basic)

Figure 2: Key chemical transformations of 2-Formylpyrimidine-4-carbonitrile.

Applications in Research and Drug Development

Substituted pyrimidines are privileged scaffolds in drug discovery due to their ability to mimic the structures of endogenous nucleobases and engage in a variety of non-covalent interactions with protein targets. [10]

Role as a Synthetic Intermediate

2-Formylpyrimidine-4-carbonitrile is a valuable building block for the synthesis of more complex heterocyclic systems. The dual functionality allows for sequential or one-pot multi-component reactions to construct libraries of compounds for high-throughput screening. For instance, the formyl group can be used to build fused ring systems, while the nitrile can be elaborated into other pharmacophorically important groups.

Potential in Medicinal Chemistry

While specific biological activities for this compound are not widely reported, its structural motifs are present in molecules with known therapeutic effects. For example, pyrimidine-5-carbonitrile derivatives have been investigated as potential anticancer agents, including as EGFR and VEGFR-2 inhibitors. [11][12]The formyl group can serve as a key pharmacophore or be used to link the pyrimidine core to other fragments in a fragment-based drug design approach.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 2-Formylpyrimidine-4-carbonitrile.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for structurally similar compounds, 2-Formylpyrimidine-4-carbonitrile should be handled with care. [13][14][15]It may be harmful if swallowed, inhaled, or in contact with skin. It is advisable to handle this compound in a well-ventilated fume hood.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Use a NIOSH-approved respirator if dusts are generated or if working outside of a fume hood.

Storage and Stability

For optimal stability, 2-Formylpyrimidine-4-carbonitrile should be stored in a tightly sealed container in a dry, cool place, ideally at 2-8°C. [4]It should be kept away from strong oxidizing agents, strong acids, and strong bases.

Conclusion

2-Formylpyrimidine-4-carbonitrile is a promising, yet underexplored, building block for synthetic and medicinal chemistry. Its unique arrangement of a reactive aldehyde and a versatile nitrile group on the pyrimidine core offers a wealth of opportunities for the construction of novel and complex molecular architectures. While specific experimental data for this compound remains limited, this guide provides a solid foundation for its use by leveraging established principles of pyrimidine chemistry and data from analogous structures. Further research into the synthesis, reactivity, and biological activity of this compound is warranted and has the potential to unlock new avenues in drug discovery and materials science.

References

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  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz) including the 1H – 13C correlation spectra (HSQC). [Link] (accessed Mar 15, 2026).

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Sources

4-Formylpyrimidine-2-carbonitrile molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

4-Formylpyrimidine-2-carbonitrile: A Comprehensive Technical Guide on Molecular Architecture, Synthesis, and Applications in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a privileged chemotype due to its structural resemblance to endogenous nucleic acids and its favorable pharmacokinetic profile. 4-Formylpyrimidine-2-carbonitrile is a highly versatile, bifunctional heterocyclic building block. By combining an electrophilic C4-formyl group with a highly electron-withdrawing C2-carbonitrile, this molecule serves as a critical intermediate for the synthesis of advanced active pharmaceutical ingredients (APIs), including ATP-competitive kinase inhibitors and selective cyclooxygenase-2 (COX-2) inhibitors.

This technical guide deconstructs the molecular architecture of 4-formylpyrimidine-2-carbonitrile, details a self-validating synthetic protocol, and explores its downstream applications in targeted drug discovery.

Molecular Architecture & Physicochemical Profiling

The reactivity of 4-formylpyrimidine-2-carbonitrile is dictated by the profound electron deficiency of its 1,3-diazine (pyrimidine) core. Nitrogen atoms at positions 1 and 3 withdraw electron density from the carbon framework via inductive and resonance effects, leaving the C2, C4, and C6 positions highly electrophilic.

  • The C2-Carbonitrile Group: The addition of a cyano group at the C2 position exacerbates the electron deficiency of the ring. In drug design, the carbonitrile acts as a strong hydrogen bond acceptor and a bioisostere for halogens or alkynes. Furthermore, it serves as a synthetic handle for [3+2] cycloadditions to form tetrazoles (metabolically stable bioisosteres of carboxylic acids).

  • The C4-Formyl Group: The aldehyde at C4 is hyper-reactive toward nucleophiles due to the lack of electron density in the adjacent pyrimidine ring. This makes it an ideal anchor point for reductive aminations, Wittig olefinations, and condensation reactions to build fused heterocyclic systems.

Table 1: Physicochemical Properties of 4-Formylpyrimidine-2-carbonitrile [1]

ParameterSpecification / Data
Chemical Name 4-Formylpyrimidine-2-carbonitrile
CAS Registry Number 145276-04-6
Molecular Formula C6H3N3O
Molecular Weight 133.11 g/mol
SMILES String O=Cc1ccnc(C#N)n1
Core Scaffold 1,3-Diazine (Pyrimidine)
Key Electrophile C4-Carbaldehyde (Formyl)

Synthetic Methodologies: The Riley Oxidation Pathway

The most direct and scalable route to synthesize 4-formylpyrimidine-2-carbonitrile is the selective oxidation of 4-methylpyrimidine-2-carbonitrile. Because the pyrimidine ring is electron-poor, the methyl protons at C4 are highly acidic. This activates the methyl group for a Riley Oxidation using Selenium Dioxide (SeO₂).

Causality in Experimental Design

SeO₂ is chosen specifically because it selectively oxidizes activated allylic or benzylic-type methyl groups to aldehydes via an ene reaction followed by a [2,3]-sigmatropic rearrangement. Unlike stronger oxidants (e.g., KMnO₄), SeO₂ arrests the oxidation at the aldehyde stage without over-oxidizing to the carboxylic acid, provided the stoichiometry and temperature are strictly controlled.

Step-by-Step Protocol (Self-Validating System)
  • Reagent Preparation: Dissolve 1.0 equivalent of 4-methylpyrimidine-2-carbonitrile in anhydrous 1,4-dioxane. Causality: Dioxane provides an optimal reflux temperature (~101°C) to drive the ene reaction while maintaining solubility of the polar starting material.

  • Oxidation: Add 1.2 equivalents of Selenium Dioxide (SeO₂). Equip the flask with a reflux condenser and flush the system with inert nitrogen gas. Causality: The inert atmosphere prevents unwanted side-oxidations and the formation of pyrimidine N-oxides.

  • Thermal Activation: Heat the mixture to 80–90°C for 4–6 hours. In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) (Hexane:EtOAc 7:3) until the starting material is entirely consumed.

  • Hot Filtration (Critical Step): Filter the hot reaction mixture through a pad of Celite. Causality: The reaction reduces SeO₂ to colloidal black selenium metal. Filtering while hot prevents the target product from crystallizing on the filter. Removing the selenium metal completely at this stage is mandatory; failure to do so will result in severe, unbreakable emulsions during the subsequent aqueous extraction[2].

  • Workup & Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield pure 4-formylpyrimidine-2-carbonitrile.

SynthesisWorkflow A 4-Methylpyrimidine- 2-carbonitrile C Reflux 80-90°C (Riley Oxidation) A->C B SeO2 / Dioxane (Oxidant) B->C D Hot Filtration (Remove Se Metal) C->D E Chromatography (Purification) D->E F 4-Formylpyrimidine- 2-carbonitrile E->F

Fig 1: Synthetic workflow for 4-Formylpyrimidine-2-carbonitrile via Riley oxidation.

Applications in Drug Discovery & Target Engagement

Pyrimidine derivatives are ubiquitous in FDA-approved drugs, acting as bioisosteres for phenyl rings to improve aqueous solubility, lower lipophilicity (LogP), and enhance overall ADME properties[3]. 4-Formylpyrimidine-2-carbonitrile is specifically utilized to synthesize two major classes of therapeutics:

A. Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors

In oncology, pyrimidine-5-carbonitrile and related derivatives have been developed as potent, ATP-mimicking EGFR tyrosine kinase inhibitors[4]. The 1,3-diazine core mimics the adenine ring of ATP, forming critical bidentate hydrogen bonds with the hinge region of the kinase domain (e.g., Met793 in EGFR). The C4-formyl group is typically subjected to reductive amination to attach bulky, solubilizing morpholine or piperazine tails that project outward into the solvent-exposed region, enhancing the drug's pharmacokinetic profile.

EGFRPathway A EGF Ligand Binding B EGFR Dimerization & Autophosphorylation A->B C ATP Binding Pocket (Kinase Domain) B->C D Downstream Signaling (RAS/RAF/MEK) C->D E Tumor Cell Proliferation D->E F Pyrimidine-Based Inhibitor F->C Competitive Inhibition

Fig 2: Mechanism of action for pyrimidine-based EGFR tyrosine kinase inhibitors.

B. Selective COX-2 Inhibitors

Cyanopyrimidine hybrids exhibit exceptional anti-inflammatory properties. Recent studies demonstrate that pyrimidine derivatives bearing a carbonitrile group possess sub-micromolar COX-2 inhibitory activity, with IC50 values nearly equal to the reference drug Celecoxib and up to 10.5-fold higher than Nimesulide[5]. The nitrile group enhances binding affinity by occupying specific polar pockets within the COX-2 active site that are absent in COX-1, driving selectivity.

Table 2: Comparative Biological Activity of Pyrimidine Derivatives [4][5]

Target / Cell LinePyrimidine Derivative ClassObserved IC50 / EfficacyReference Standard
EGFR (WT & Mutants) Pyrimidine-5-carbonitriles0.2 μM – 10 μMErlotinib / Brigatinib
COX-2 Enzyme Cyanopyrimidine HybridsSub-micromolar rangeCelecoxib
HeLa (Cervical Cancer) Pyrano[2,3-d]pyrimidinones≤ 10 μMDoxorubicin
MCF-7 (Breast Cancer) Aminopyrimidines18.31 – 26.51 μMDoxorubicin

Downstream Derivatization Strategies

To leverage 4-formylpyrimidine-2-carbonitrile in library synthesis, chemists rely on highly chemoselective transformations:

  • Chemoselective Reductive Amination: Reacting the C4-aldehyde with primary or secondary amines requires a mild reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃). Causality: Stronger reducing agents like LiAlH₄ or NaBH₄ will indiscriminately reduce the C2-carbonitrile or attack the electron-deficient pyrimidine ring. NaBH(OAc)₃ selectively reduces the transient iminium ion without touching the nitrile or the heteroaromatic core.

  • Tetrazole Synthesis: The C2-carbonitrile can be converted into a 1H-tetrazole via a [3+2] cycloaddition using Sodium Azide (NaN₃) and a Lewis acid catalyst (e.g., ZnBr₂). Causality: The resulting tetrazole is a lipophilic bioisostere of a carboxylic acid, retaining the acidic proton necessary for target binding while dramatically improving cell membrane permeability.

Sources

4-Formylpyrimidine-2-carbonitrile: Structural Nomenclature, Orthogonal Reactivity, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

In modern drug discovery, the design of highly selective targeted therapies heavily relies on the availability of bifunctional heterocyclic building blocks. 4-Formylpyrimidine-2-carbonitrile (CAS: 145276-04-6) is a privileged, highly reactive scaffold that offers dual handles for late-stage functionalization. By combining an electron-deficient pyrimidine core with two orthogonal electrophilic centers—a formyl group and a nitrile group—this molecule enables medicinal chemists to rapidly construct complex pharmacophores, such as kinase inhibitors and covalent modifiers, with high chemoselectivity.

This technical guide deconstructs the IUPAC nomenclature rationale, details the physicochemical profile, and provides a self-validating synthetic protocol for the preparation and application of 4-formylpyrimidine-2-carbonitrile.

Structural Rationale and IUPAC Nomenclature

The systematic naming of organic molecules with multiple functional groups requires a strict adherence to priority rules. The nomenclature for 4-formylpyrimidine-2-carbonitrile perfectly illustrates the application of the IUPAC priority hierarchy .

  • Parent Heterocycle: The core is a pyrimidine ring, a six-membered diazine with nitrogen atoms at positions 1 and 3 .

  • Principal Functional Group (Suffix): The molecule contains both a nitrile group (-C≡N) and an aldehyde group (-CHO). According to the IUPAC Blue Book rules for seniority of functional groups, nitriles hold a higher priority than aldehydes . Consequently, the nitrile dictates the parent suffix, making the base name pyrimidine-carbonitrile.

  • Numbering and Substituents: The carbon atom between the two nitrogens is designated as C2. To give the principal functional group the lowest possible locant, the nitrile is assigned to position 2. The aldehyde group, now treated as a subordinate substituent, is located at position 4 and is designated by the prefix formyl-.

Thus, the definitive IUPAC name is 4-formylpyrimidine-2-carbonitrile , distinguishing it from non-systematic synonyms like 2-cyanopyrimidine-4-carbaldehyde .

Physicochemical Profiling

Understanding the physical properties of this building block is critical for predicting its behavior in organic solvents and its ultimate pharmacokinetic contribution to a drug candidate.

PropertyValueStructural Implication
IUPAC Name 4-Formylpyrimidine-2-carbonitrileFormal systematic designation
CAS Registry Number 145276-04-6Unique substance identifier
Molecular Formula C₆H₃N₃ODefines stoichiometry
Molecular Weight 133.11 g/mol Low MW, ideal for Fragment-Based Drug Discovery (FBDD)
SMILES String O=Cc1ccnc(C#N)n1Computational representation
H-Bond Donors 0Highly lipophilic core
H-Bond Acceptors 4Capable of interacting with kinase hinge regions
Topological Polar Surface Area ~66.7 ŲExcellent cell permeability profile

Orthogonal Reactivity & Mechanistic Logic

The strategic value of 4-formylpyrimidine-2-carbonitrile lies in its orthogonal reactivity . Because the formyl and nitrile groups operate under different mechanistic paradigms, chemists can selectively address one functional group without requiring cumbersome protection/deprotection steps.

  • The C4-Formyl Group: Acts as a highly electrophilic carbonyl center. It is primed for reductive aminations with primary or secondary amines (e.g., piperazines) to build solubilizing tails, or Wittig olefinations to extend the carbon framework.

  • The C2-Nitrile Group: Serves either as a stable hydrogen-bond acceptor or as a reactive handle for cycloadditions (yielding tetrazoles) and Pinner reactions (yielding amidines). Furthermore, in targeted covalent inhibitors (TCIs), the nitrile can act as a reversible covalent warhead targeting catalytic cysteine residues.

Reactivity Core 4-Formylpyrimidine- 2-carbonitrile Formyl C4-Formyl (-CHO) Core->Formyl Electrophilic Carbonyl Nitrile C2-Nitrile (-CN) Core->Nitrile Electrophilic Cyano RedAm Reductive Amination (Secondary Amines) Formyl->RedAm Wittig Wittig Olefination (Alkenes) Formyl->Wittig Tetrazole Cycloaddition (Tetrazoles) Nitrile->Tetrazole Amidine Pinner Reaction (Amidines) Nitrile->Amidine

Fig 1: Orthogonal reactivity pathways of the formyl and nitrile groups.

Experimental Protocol: Synthesis via Riley Oxidation

The most reliable and cost-effective method for synthesizing 4-formylpyrimidine-2-carbonitrile is the Riley Oxidation of the commercially available precursor, 4-methylpyrimidine-2-carbonitrile (CAS: 77768-02-6) .

Mechanistic Causality: Selenium dioxide (SeO₂) is specifically chosen because it selectively oxidizes the activated α-methyl group adjacent to the electron-deficient pyrimidine ring. The electron-withdrawing nature of both the pyrimidine nitrogens and the C2-nitrile group increases the acidity of the C4-methyl protons, facilitating the initial enolization required for SeO₂ attack. Crucially, SeO₂ prevents over-oxidation to the carboxylic acid, stopping cleanly at the aldehyde stage.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 10.0 mmol (1.19 g) of 4-methylpyrimidine-2-carbonitrile in 25 mL of anhydrous 1,4-dioxane in a round-bottom flask. Causality: 1,4-Dioxane is selected as the solvent because its boiling point (101°C) provides the optimal thermal energy required to overcome the activation barrier of the oxidation without degrading the nitrile group.

  • Oxidant Addition: Add 12.0 mmol (1.33 g, 1.2 equivalents) of selenium dioxide (SeO₂). Causality: A slight stoichiometric excess of SeO₂ ensures complete consumption of the starting material while preventing the formation of undesired over-oxidation byproducts.

  • Reflux & Monitoring: Equip the flask with a reflux condenser and heat the mixture to 80–90°C under an inert argon atmosphere for 4 to 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 1:2 Ethyl Acetate:Hexane system.

  • Hot Filtration: Once the starting material is consumed, cool the reaction slightly and filter the mixture through a pad of Celite while still warm. Causality: The reduction of SeO₂ generates solid elemental selenium (Se⁰) as a black precipitate. Hot filtration removes this toxic byproduct efficiently before it can aggregate or trap the desired product.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to yield 4-formylpyrimidine-2-carbonitrile as a pale solid (Typical yield: 65–75%).

Synthesis Start 4-Methylpyrimidine- 2-carbonitrile (CAS: 77768-02-6) Oxidation Riley Oxidation (SeO2, 1,4-Dioxane, 80°C) Start->Oxidation 1.2 eq SeO2 Filtration Hot Filtration (Remove Se(0) byproduct) Oxidation->Filtration Reaction Complete Purification Column Chromatography (Silica gel, EtOAc/Hexane) Filtration->Purification Filtrate Concentration Product 4-Formylpyrimidine- 2-carbonitrile (Yield: 65-75%) Purification->Product Pure Fractions

Fig 2: Step-by-step synthetic workflow for 4-formylpyrimidine-2-carbonitrile.

Applications in Medicinal Chemistry

For drug development professionals, 4-formylpyrimidine-2-carbonitrile acts as an elite starting point for library generation.

  • Kinase Inhibitor Scaffolds: The pyrimidine ring is a well-documented binder for the ATP hinge region of kinases. The C4-formyl group allows for the installation of basic amines (via reductive amination) that project into the solvent-exposed region, vastly improving the aqueous solubility of the final drug candidate.

  • Targeted Protein Degradation (PROTACs): The orthogonal functional groups allow the pyrimidine core to act as a rigid linker. The aldehyde can be coupled to a target-binding ligand, while the nitrile can be converted into an amine or amide to attach the E3 ligase recruiting moiety.

References

  • IUPAC. "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013." Royal Society of Chemistry. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9260, Pyrimidine." PubChem Database. URL:[Link]

  • NextSDS. "2-Pyrimidinecarbonitrile, 4-formyl- (9CI) — Chemical Substance Information." NextSDS Chemical Database. URL: [Link]

Pyrimidine-Based Heterocycles in Modern Therapeutics: Structural Dynamics, Synthetic Methodologies, and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale: The Pyrimidine Scaffold in Drug Discovery

Pyrimidine is a six-membered, nitrogen-containing aromatic heterocycle that serves as a foundational building block of life, most notably as the core of the nucleobases cytosine, thymine, and uracil. In the realm of medicinal chemistry, pyrimidine-based heterocycles rank as the second most common ring system found in FDA-approved pharmaceuticals[1].

The pharmacological privilege of the pyrimidine scaffold stems from its unique electronic properties. The presence of two electronegative nitrogen atoms at the 1- and 3-positions renders the π -electron system highly deficient. This electron deficiency, coupled with the lone pairs on the nitrogen atoms, allows pyrimidine derivatives to act as robust hydrogen bond acceptors and, when substituted with amino or hydroxyl groups, as potent hydrogen bond donors[1]. These structural dynamics make pyrimidine an exceptional bioisostere for phenyl rings and a critical motif for designing molecules that must navigate complex biological interfaces, such as the ATP-binding pockets of kinases[2].

Target Engagement: Kinase Inhibition Dynamics

One of the most profound applications of pyrimidine-based heterocycles is in the development of targeted kinase inhibitors for oncology and neurodegeneration[2]. The pyrimidine core structurally mimics the adenine ring of adenosine triphosphate (ATP). By occupying the ATP-binding site (the "hinge region") of kinases, pyrimidine derivatives competitively block the phosphorylation cascade required for tumor cell proliferation and survival[3].

Because the pyrimidine hinge-binding motif is accommodated by a wide array of human kinases, achieving kinome-wide selectivity is a primary challenge in drug design[2]. To overcome this, medicinal chemists utilize hybrid molecules—fusing the pyrimidine core with other pharmacophores (e.g., pyrrolo[2,3-d]pyrimidines or quinazolines) to exploit unique, non-conserved allosteric pockets adjacent to the ATP site[4][5].

SignalingPathway Ligand Extracellular Ligand (e.g., EGF) RTK Receptor Tyrosine Kinase (EGFR / HER2) Ligand->RTK Receptor Dimerization PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylation Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation Downstream Signaling Inhibitor Pyrimidine-Based Inhibitor (e.g., Lapatinib) Inhibitor->RTK Competitive ATP Hinge Binding

Caption: Pyrimidine-based kinase inhibitors blocking RTK signaling via competitive ATP hinge binding.

Quantitative Overview: FDA-Approved Pyrimidine Therapeutics

The versatility of the pyrimidine scaffold is highlighted by its presence in numerous clinically approved drugs, ranging from antimetabolites to advanced tyrosine kinase inhibitors[4][6].

Table 1: Representative FDA-Approved Pyrimidine-Based Drugs and Their Targets

Drug NamePrimary TargetTherapeutic IndicationStructural Motif
Lapatinib EGFR / HER2Breast CancerQuinazoline (Fused Pyrimidine)
Ribociclib CDK4 / CDK6Breast CancerPyrrolo-pyrimidine
Imatinib BCR-ABL, c-KITChronic Myeloid LeukemiaAminopyrimidine
5-Fluorouracil Thymidylate SynthaseColorectal CancerPyrimidine Analog
Gemcitabine DNA SynthesisPancreatic/Lung CancerPyrimidine Nucleoside

Advanced Synthetic Methodologies: Mastering the Biginelli Reaction

Synthesizing highly functionalized pyrimidines requires robust methodologies. The most prominent and historically significant approach is the Biginelli Reaction , a one-pot, three-component cyclocondensation first reported in 1891[7][8]. This reaction combines an aromatic aldehyde, a β -ketoester (such as ethyl acetoacetate), and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)[7].

Mechanistic Causality and Side Reactions

The accepted mechanism for the Biginelli reaction proceeds via an N-acyliminium ion intermediate [7].

  • The acid catalyst protonates the aldehyde, making it highly electrophilic.

  • Urea, acting as a nucleophile, attacks the activated aldehyde, followed by dehydration to form the N-acyliminium ion.

  • The enol form of the β -ketoester attacks this intermediate, followed by cyclization and a second dehydration to yield the DHPM[7].

If the reaction is not properly optimized, a competing Knoevenagel condensation can occur[7]. In this side reaction, the highly enolizable β -ketoester reacts directly with the aldehyde, bypassing the urea entirely and forming an α,β -unsaturated dicarbonyl byproduct. This highlights the necessity of precise catalytic control.

BiginelliMech Aldehyde Aromatic Aldehyde Iminium N-Acyliminium Ion (Electrophilic Intermediate) Aldehyde->Iminium H+ Catalyst (-H2O) Urea Urea / Thiourea Urea->Iminium Nucleophilic Attack Ketoester β-Ketoester DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM Target) Ketoester->DHPM Enol Addition Iminium->DHPM Cyclocondensation

Caption: Mechanistic pathway of the Biginelli multicomponent reaction via an N-acyliminium intermediate.

Optimization of Reaction Conditions

Classical Biginelli protocols utilizing strong mineral acids (e.g., HCl) and prolonged reflux often suffer from moderate yields (40-60%) due to these side reactions[7][8]. Modern synthetic chemistry has introduced microwave irradiation and Lewis acid catalysts to drive the reaction toward the desired N-acyliminium pathway.

Table 2: Optimization Parameters for Biginelli DHPM Synthesis[8][9]

Reaction ConditionCatalyst / MediatorReaction TimeAverage YieldByproduct Risk
Classical Reflux HCl (Ethanol solvent)12 - 18 hours40 - 60%High (Knoevenagel)
Acidic Reflux Boric Acid (20 mol%)3 - 5 hours80 - 85%Low
Microwave Irradiation Polyphosphate Ester (PPE)< 2 minutes> 95%Minimal

Validated Experimental Protocol: Synthesis of a DHPM Scaffold

To ensure high purity and yield, the following self-validating protocol utilizes a Lewis acid-catalyzed approach for the synthesis of a substituted 3,4-dihydropyrimidin-2(1H)-one[7][9].

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Action: In a 50 mL round-bottom flask, combine 10.0 mmol of benzaldehyde, 10.0 mmol of ethyl acetoacetate, and 15.0 mmol of urea. Add 20 mL of absolute ethanol as the solvent, followed by 2.0 mmol (20 mol%) of boric acid[9].

  • Causality: An excess of urea (1.5 equivalents) is used to drive the equilibrium toward the N-acyliminium intermediate. Boric acid serves as a mild Lewis acid catalyst that activates the aldehyde without creating the harsh, degradative environment associated with strong mineral acids[7][9].

Step 2: Reflux and In-Process Monitoring

  • Action: Equip the flask with a reflux condenser and heat the mixture to 80°C with continuous magnetic stirring. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Causality: TLC monitoring acts as the first self-validating checkpoint. The disappearance of the high-Rf benzaldehyde spot confirms that the starting material has been fully consumed, preventing unreacted aldehyde from contaminating the final crystal lattice.

Step 3: Quenching and Isolation

  • Action: Once TLC indicates completion (typically 3-4 hours), remove the flask from heat and allow it to cool to ambient temperature. Pour the mixture into 50 mL of crushed ice-water and stir vigorously for 10 minutes.

  • Causality: The sudden drop in temperature and change in solvent polarity forces the hydrophobic DHPM product to precipitate[7]. The vigorous stirring in water is critical: it solubilizes and washes away the excess urea and the boric acid catalyst, which are highly water-soluble, leaving only the crude organic product[7].

Step 4: Purification and Analytical Validation

  • Action: Collect the precipitate via vacuum filtration. Wash the filter cake with two 10 mL portions of ice-cold water. Recrystallize the crude solid from hot ethanol.

  • Causality: Recrystallization from ethanol selectively purifies the DHPM. Any trace Knoevenagel byproducts typically remain dissolved in the cold ethanol mother liquor[7]. Finally, validate the structure via 1 H NMR; the presence of a distinct singlet/doublet near 5.2–5.5 ppm (corresponding to the chiral C4-H proton of the newly formed pyrimidine ring) definitively confirms the success of the cyclocondensation.

Conclusion & Future Perspectives

Pyrimidine-based heterocycles remain one of the most reliable and versatile scaffolds in drug discovery[1]. From acting as the structural backbone of essential nucleosides to serving as the critical hinge-binding motif in advanced kinase inhibitors, their pharmacological utility is unparalleled[2][3]. As resistance to targeted therapies continues to evolve, the future of pyrimidine chemistry lies in the development of hybrid molecules—fusing pyrimidines with other heterocycles to create multi-target agents capable of circumventing complex resistance mechanisms[3][4].

References

  • SciSpace. Synthesis of some New Fused Pyrimidine Compounds. Retrieved from: [Link]

  • ACS Publications. Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Retrieved from: [Link]

  • ResearchGate. A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential. Retrieved from: [Link]

  • PMC (NIH). Pyrimidine-containing natural products: occurrences and biological activities. Retrieved from: [Link]

  • MDPI. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. Retrieved from: [Link]

  • ACS Publications. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Retrieved from:[Link]

  • DTU Inside. FDA-approved small-molecule kinase inhibitors. Retrieved from: [Link]

  • ResearchGate. FDA‐approved kinase inhibitors containing Michael acceptors targeting various proteins, featuring pyrrolo[2,3‐d]pyrimidine. Retrieved from: [Link]

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The Pyrimidine Scaffold: A Cornerstone of Life and a Wellspring for Modern Medicine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a simple six-membered aromatic ring with two nitrogen atoms, represents a fundamental architectural motif in the theater of life. Its derivatives are not merely passive building blocks; they are central players in the storage and transfer of genetic information, cellular metabolism, and the intricate signaling networks that govern cellular function. This guide provides a comprehensive exploration of the biological importance of the pyrimidine scaffold, from its foundational role in nucleic acids to its versatile application in the development of life-saving therapeutics.

The Fundamental Scaffold: Structure and Intrinsic Properties

The pyrimidine ring is a heterocyclic aromatic organic compound.[1] Its planar structure and the presence of nitrogen atoms at positions 1 and 3 create a unique electronic distribution, making it capable of engaging in various non-covalent interactions, most notably hydrogen bonding.[1] This capacity for specific molecular recognition is the bedrock of its diverse biological roles. The core pyrimidine structure serves as a template for a variety of derivatives, with substitutions on the carbon atoms giving rise to a family of molecules with distinct chemical properties and biological functions.[1]

The Blueprint of Life: Pyrimidines in Nucleic Acids

The most profound role of pyrimidines lies in their incorporation into the nucleobases that form the building blocks of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA).[1][] Three primary pyrimidine bases are central to genetics: cytosine (C), thymine (T), and uracil (U).[3][4]

  • Cytosine (C) is present in both DNA and RNA.[3]

  • Thymine (T) is found exclusively in DNA.[5]

  • Uracil (U) is unique to RNA, where it replaces thymine.[5]

Within the iconic double helix of DNA, the smaller single-ringed pyrimidines form specific hydrogen bonds with the larger double-ringed purines (adenine and guanine).[5] Cytosine pairs with guanine via three hydrogen bonds, while thymine pairs with adenine through two hydrogen bonds.[1] This complementary base pairing is the chemical basis for the faithful replication and transcription of the genetic code.[5] In RNA, uracil pairs with adenine.[4]

Cellular Synthesis and Degradation: The Pyrimidine Metabolic Network

Cells have evolved sophisticated pathways to manage the synthesis and breakdown of pyrimidines, ensuring a balanced supply of these essential molecules for cellular processes.

De Novo Synthesis and Salvage Pathways

Pyrimidines can be synthesized through two primary routes: the de novo pathway and the salvage pathway.[6]

  • The de novo pathway constructs pyrimidine rings from simple precursor molecules like bicarbonate, aspartate, and glutamine.[7] This energy-intensive process is tightly regulated to meet the cell's demand for nucleotides.[7] A key regulatory step is the formation of carbamoyl phosphate, catalyzed by carbamoyl phosphate synthetase II (CPSII), which is subject to feedback inhibition by the end-product UTP.[7]

  • The salvage pathway recycles pre-existing pyrimidine bases and nucleosides from the breakdown of nucleic acids.[8] This pathway is less energy-consuming and is the primary source of pyrimidines for resting or fully differentiated cells.[6]

Pyrimidine_Metabolism cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_interconversion Nucleotide Interconversion & Function Bicarbonate Bicarbonate Carbamoyl_Phosphate Carbamoyl_Phosphate Bicarbonate->Carbamoyl_Phosphate CPSII Aspartate Aspartate Orotic_Acid Orotic_Acid Aspartate->Orotic_Acid Multi-step Glutamine Glutamine Carbamoyl_Phosphate->Orotic_Acid UMP UMP Orotic_Acid->UMP UMPS UTP UTP UMP->UTP UMP->UTP Uracil_Base Uracil UMP_s UMP Uracil_Base->UMP_s Cytosine_Base Cytosine CMP_s CMP Cytosine_Base->CMP_s Thymine_Base Thymine TMP_s TMP Thymine_Base->TMP_s UMP_s->UTP CTP CTP UTP->CTP dUTP dUTP UTP->dUTP RNA_Synthesis RNA_Synthesis UTP->RNA_Synthesis Other_Metabolism Other_Metabolism UTP->Other_Metabolism UDP-sugars dCTP dCTP CTP->dCTP CTP->RNA_Synthesis CTP->Other_Metabolism Phospholipid synthesis dTTP dTTP dUTP->dTTP DNA_Synthesis DNA_Synthesis dTTP->DNA_Synthesis dCTP->DNA_Synthesis Anticancer_Mechanism Pyrimidine_Analog Pyrimidine Analog (e.g., 5-FU, Gemcitabine) Cellular_Uptake Cellular Uptake Pyrimidine_Analog->Cellular_Uptake Metabolic_Activation Metabolic Activation (Phosphorylation) Cellular_Uptake->Metabolic_Activation Active_Metabolite Active Metabolite Metabolic_Activation->Active_Metabolite Inhibition Inhibition Active_Metabolite->Inhibition DNA_Incorporation Incorporation into DNA/RNA Active_Metabolite->DNA_Incorporation DNA_Synthesis_Pathway DNA/RNA Synthesis Pathway Apoptosis Apoptosis DNA_Synthesis_Pathway->Apoptosis Depletion of nucleotides Inhibition->DNA_Synthesis_Pathway DNA_Damage DNA Damage / Chain Termination DNA_Incorporation->DNA_Damage DNA_Damage->Apoptosis

Caption: General Mechanism of Pyrimidine-Based Anticancer Drugs.

Antiviral Agents

Many antiviral drugs are pyrimidine nucleoside analogs that interfere with viral replication by inhibiting viral DNA or RNA synthesis. [9]

  • Lamivudine: Used in the treatment of HIV and hepatitis B, it inhibits the reverse transcriptase enzyme of HIV. [9]* Acyclovir: Effective against herpes viruses, it is a classic example of a prodrug that is selectively activated in virus-infected cells. [9]* Remdesivir: Initially developed for Ebola, this pyrimidine analog has been used to treat COVID-19 by inhibiting the viral RNA-dependent RNA polymerase. [9]

Antimicrobial and Other Therapeutic Applications

The versatility of the pyrimidine scaffold extends to the development of antibacterial, antifungal, anti-inflammatory, and antimalarial agents. [10][11][12]For instance, pyrimethamine is an antimalarial drug that targets the dihydrofolate reductase enzyme in the malaria parasite. [9]

Experimental Protocol: In Vitro Kinase Inhibition Assay for a Novel Pyrimidine-Based Compound

The development of pyrimidine-based kinase inhibitors is a major focus in drug discovery. The following protocol outlines a general method for assessing the inhibitory activity of a novel pyrimidine derivative against a specific protein kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test pyrimidine compound against a target kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific peptide substrate

  • Test pyrimidine compound (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based assay system

  • White, opaque 384-well microplates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: a. Prepare a serial dilution of the test pyrimidine compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions. b. Prepare a control solution of DMSO without the test compound.

  • Kinase Reaction Setup: a. In each well of a 384-well plate, add the following components in this order: i. Kinase reaction buffer. ii. Test compound dilution or DMSO control. iii. Kinase-specific peptide substrate. iv. Purified recombinant target kinase. b. Gently mix the contents of the wells. c. Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction: a. Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase. b. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified period (e.g., 60 minutes).

  • Detection of Kinase Activity: a. Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves: i. Adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. ii. Incubating for 40 minutes at room temperature. iii. Adding Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. iv. Incubating for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence signal in each well using a plate reader. b. The luminescence signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity. c. Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. d. Plot the percent inhibition against the logarithm of the compound concentration. e. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

The pyrimidine scaffold is a testament to nature's efficiency, serving as a versatile and indispensable component in the fundamental processes of life. Its journey from a core element of the genetic code to a privileged platform for the design of modern therapeutics highlights its enduring importance in both biology and medicine. The continued exploration of pyrimidine chemistry promises to yield new insights into biological systems and provide novel solutions to pressing medical challenges.

References

  • Frontiers. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Retrieved from [Link]

  • Study.com. (n.d.). Pyrimidine | Definition, Bases & Structure - Lesson. Retrieved from [Link]

  • Medcrine. (2025, May 22). Pyrimidine Antagonists Pharmacology. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Retrieved from [Link]

  • Westin, J. (n.d.). Purines and Pyrimidines - Biochemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Massive Bio. (2026, January 21). Pyrimidine. Retrieved from [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (2018). Der Pharma Chemica. Retrieved from [Link]

  • PubMed. (n.d.). Antiviral Activities of Pyrimidine Nucleoside Analogues: Some Structure-Activity Relationships. Retrieved from [Link]

  • Slideshare. (n.d.). Pyrimidine Biosynthesis. Retrieved from [Link]

  • YouTube. (2025, May 4). Examples Of pyrimidine antagonists used in cancer therapy Antimetabolite drugs. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022, July 9). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Retrieved from [Link]

  • PMC. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved from [Link]

  • MDPI. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • Pyrimidine Biosynthesis and Ribonucleoside Metabolism in Species of Pseudomonas. (2023, November 8). Retrieved from [Link]

  • Regulation of the pyrimidine biosynthetic pathway by lysine acetylation of E. coli OPRTase. (n.d.). Retrieved from [Link]

  • Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. (2023, October 30). Retrieved from [Link]

  • ResearchGate. (n.d.). Cellular compartmentalization of pyrimidine metabolism. Pyrimidine.... Retrieved from [Link]

  • Taylor & Francis. (2025, April 3). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Retrieved from [Link]

  • bioRxiv. (2021, June 24). Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection. Retrieved from [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021, December 26). Retrieved from [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). The biological role of pyrimidine In addition to serving as an.... Retrieved from [Link]

  • Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. (2025, December 3). Retrieved from [Link]

  • IMR Press. (2004, May 1). Regulation of pyrimidine metabolism in plants. Retrieved from [Link]

  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (n.d.). Retrieved from [Link]

  • MDPI. (2022, February 20). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Retrieved from [Link]

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  • ACS Publications. (n.d.). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer | Chemical Reviews. Retrieved from [Link]

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The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a recurring motif in a multitude of biologically active molecules, both natural and synthetic.[1][2] Its presence in the nucleobases of DNA and RNA underscores its inherent biocompatibility and potential for interaction with vital cellular machinery.[1] This privileged structure has been extensively explored in medicinal chemistry, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities. This technical guide provides a comprehensive overview of the pivotal role of pyrimidine derivatives in contemporary drug discovery, with a particular focus on their applications in oncology. We will delve into the synthetic strategies employed to create these compounds, their mechanisms of action, and the critical structure-activity relationships that govern their potency. Furthermore, this guide will furnish detailed experimental protocols for the synthesis and biological evaluation of pyrimidine-based drug candidates, offering a practical resource for researchers in the field.

The Versatility of the Pyrimidine Core: A Privileged Scaffold

The pyrimidine ring system is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3.[3] This arrangement confers unique physicochemical properties that make it an ideal building block for drug design. The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-π stacking interactions with biological targets.[1] Moreover, the pyrimidine core is readily amenable to chemical modification at various positions, allowing for the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.[4]

This structural versatility has led to the discovery of pyrimidine derivatives with a broad spectrum of biological activities, including:

  • Anticancer: This is arguably the most significant area of application, with numerous pyrimidine-based drugs approved for cancer therapy.[1][5]

  • Antimicrobial: Pyrimidine derivatives have shown efficacy against a range of bacteria and fungi.[3]

  • Antiviral: The structural similarity to nucleobases makes them effective inhibitors of viral replication.

  • Anti-inflammatory: Certain pyrimidine compounds have demonstrated potent anti-inflammatory properties.[3]

  • Cardiovascular and CNS agents: The scaffold has also been incorporated into drugs targeting cardiovascular and central nervous system disorders.

The prevalence of the pyrimidine motif in FDA-approved drugs is a testament to its success in drug discovery.[6][7]

Mechanism of Action: Targeting Key Cellular Pathways

A significant number of pyrimidine-based anticancer agents exert their effects by inhibiting protein kinases.[1] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and survival.[4] In many cancers, these signaling pathways are dysregulated due to mutations or overexpression of certain kinases.

The pyrimidine scaffold serves as an excellent ATP-competitive inhibitor. Adenosine triphosphate (ATP) is the phosphate donor for all kinase-catalyzed phosphorylation reactions. The pyrimidine ring can mimic the adenine portion of ATP, allowing it to bind to the ATP-binding pocket of the kinase and block its activity.[8] This inhibition of kinase activity disrupts the downstream signaling cascade, ultimately leading to a reduction in tumor cell proliferation and survival.

Epidermal Growth Factor Receptor (EGFR) Inhibition: A Case Study

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, particularly non-small cell lung cancer (NSCLC).[8] This leads to constitutive activation of downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which promote tumor growth and survival.[9][10]

Pyrimidine-based EGFR inhibitors, such as Gefitinib, are designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.[9][11] This targeted inhibition has proven to be a highly effective therapeutic strategy for patients with EGFR-mutant NSCLC.[12]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P1 Dimerization & Autophosphorylation EGFR->P1 Activates Gefitinib Gefitinib (Pyrimidine Derivative) Gefitinib->EGFR Inhibits ATP Binding Ras Ras P1->Ras PI3K PI3K P1->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Transcription

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Therapeutic Applications: A Showcase of Pyrimidine-Based Drugs

The versatility of the pyrimidine scaffold is evident in the number of approved drugs that incorporate this core structure. The following table provides a summary of some prominent pyrimidine-based anticancer agents, their primary targets, and their clinical applications.

Drug Name (Brand Name)Pyrimidine CorePrimary Target(s)FDA-Approved Indications
Gefitinib (Iressa®)QuinazolineEGFRNon-Small Cell Lung Cancer (NSCLC) with EGFR mutations[12][13]
Palbociclib (Ibrance®)Pyrido[2,3-d]pyrimidineCDK4/6HR+, HER2- Advanced or Metastatic Breast Cancer[8][14]
Imatinib (Gleevec®)2-PhenylaminopyrimidineBCR-Abl, c-Kit, PDGFRChronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)
5-Fluorouracil (Adrucil®)PyrimidineThymidylate SynthaseColorectal, Breast, Stomach, and Pancreatic Cancers[1]
Gemcitabine (Gemzar®)Pyrimidine nucleoside analogDNA synthesisPancreatic, NSCLC, Breast, and Ovarian Cancers[1]

Drug Design and Discovery: The Path to Novel Therapeutics

The development of novel pyrimidine-based drugs is a multi-step process that involves a combination of rational design, chemical synthesis, and rigorous biological evaluation.

Drug_Discovery_Workflow Target Target Identification & Validation Design Lead Compound Design (SAR, Docking) Target->Design Synthesis Chemical Synthesis of Derivatives Design->Synthesis InVitro In Vitro Screening (Cytotoxicity, Kinase Assays) Synthesis->InVitro InVitro->Design Optimization InVivo In Vivo Efficacy (Xenograft Models) InVitro->InVivo Promising Candidates Clinical Clinical Trials InVivo->Clinical

Caption: A generalized workflow for the discovery of pyrimidine-based drugs.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how chemical modifications to the pyrimidine scaffold affect its biological activity.[4] By systematically altering substituents at different positions on the ring, medicinal chemists can identify key pharmacophoric features required for potent and selective target inhibition. For example, in the case of EGFR inhibitors, the nature of the substituent at the 4-position of the quinazoline ring is critical for binding affinity.

The following table summarizes representative IC₅₀ values for various pyrimidine derivatives against different cancer cell lines, illustrating the impact of structural modifications on anticancer potency.

Pyrimidine Derivative ClassSubstituent ModificationCancer Cell LineIC₅₀ (µM)
Pyrido[2,3-d]pyrimidine Varied aryl groups at C7MCF-7 (Breast)0.57 - 1.31[2][15]
HepG2 (Liver)0.99 - 1.13[2][15]
Pyrazolo[3,4-d]pyrimidine Varied substitutionsMCF-7 (Breast)10.05 - 17.12[16][17]
HepG2 (Liver)24.24[16][17]
HCT-116 (Colon)25.24 - 29.95[16][17]
Quinazoline (Gefitinib Analog) Triazole substitutionA549 (Lung)3.94 - 4.00[12]
NCI-H1299 (Lung)4.42 - 4.60[12]
NCI-H1437 (Lung)1.56 - 3.51[12]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of pyrimidine derivatives, intended as a practical guide for laboratory researchers.

Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol describes a general method for the synthesis of a pyrido[2,3-d]pyrimidine core, a scaffold found in drugs like Palbociclib.

Materials:

  • 2-Amino-5-bromo-3-cyanopyridine

  • Appropriate ketone or aldehyde

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Procedure:

  • To a solution of sodium ethoxide in ethanol, add 2-amino-5-bromo-3-cyanopyridine and the selected ketone or aldehyde.

  • Stir the mixture at room temperature for 30 minutes.

  • Add guanidine hydrochloride and reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired pyrido[2,3-d]pyrimidine derivative.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Pyrimidine derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[13]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete growth medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO).[13]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using appropriate software.

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against the EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer

  • ATP

  • Biotinylated peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test pyrimidine derivative in kinase buffer. Prepare a solution of EGFR enzyme in kinase buffer. Prepare a substrate/ATP solution.

  • Assay Setup: Add the test compound dilutions to the wells of a 384-well plate. Add the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.[14][19]

  • Kinase Reaction: Initiate the reaction by adding the substrate/ATP solution. Incubate for 60 minutes at room temperature.[14][19]

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.[19][20]

  • Luminescence Measurement: Read the luminescence on a microplate luminometer.[19]

  • Data Analysis: Normalize the data using controls for 100% and 0% kinase activity. Plot the normalized activity versus the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

In Vivo Efficacy Evaluation: Human Tumor Xenograft Model

Xenograft models in immunodeficient mice are a standard preclinical method to evaluate the in vivo anticancer efficacy of drug candidates.[5][21][22]

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cells (e.g., A549, MCF-7)

  • Matrigel

  • Test pyrimidine derivative formulated for in vivo administration

  • Vehicle control

  • Calipers

Procedure:

  • Cell Preparation: Culture human cancer cells to ~80% confluency. Harvest the cells and resuspend them in a mixture of serum-free medium and Matrigel.[23]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[23]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.[23][24]

  • Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compound or vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).[23][24]

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the antitumor efficacy of the pyrimidine derivative.

Future Perspectives and Conclusion

The pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery. The modular nature of this heterocycle allows for the generation of vast chemical libraries, and its proven track record in approved drugs provides a strong foundation for future development.[1] Current research is focused on several key areas, including:

  • Development of next-generation inhibitors: Designing pyrimidine derivatives that can overcome drug resistance, a common challenge with targeted therapies.

  • Targeting novel kinases and other enzymes: Exploring the potential of pyrimidine-based compounds to inhibit other clinically relevant targets.

  • Hybrid molecules: Combining the pyrimidine scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.[5]

  • Computational approaches: Utilizing in silico methods, such as molecular docking and virtual screening, to accelerate the design and discovery of novel pyrimidine-based drug candidates.

Sources

The Reactivity of the Formyl Group in Pyrimidines: A Comprehensive Technical Guide for Drug Development and Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formylpyrimidine pharmacophore represents a highly versatile and reactive node in modern medicinal chemistry and chemical biology. Due to the profound electron-withdrawing nature of the pyrimidine heterocycle, the appended formyl group (-CHO) exhibits enhanced electrophilicity compared to standard aromatic aldehydes. This whitepaper dissects the position-dependent reactivity of formylpyrimidines, the mechanistic causality behind their nucleophilic addition profiles, and their expanding utility in synthesizing complex heterocycles, designing targeted covalent inhibitors, and labeling epigenetic DNA modifications.

The Formylpyrimidine Pharmacophore: Electronic Landscape and Reactivity

The chemical behavior of a formyl group attached to a pyrimidine ring is dictated by the inductive (-I) and resonance (-M) effects of the two highly electronegative nitrogen atoms within the heterocycle. These nitrogen atoms deplete electron density from the ring carbons, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the appended carbonyl carbon.

This electronic depletion renders the formyl group exceptionally susceptible to nucleophilic attack. However, the degree of activation is highly position-dependent:

  • C2, C4, and C6 Positions: Formyl groups at these positions are ortho or para to the ring nitrogens, experiencing the maximum electron-withdrawing effect. They are hyper-reactive and often exist as hydrates or hemiacetals in aqueous media.

  • C5 Position: While meta to the nitrogens and thus less electronically depleted than C2/C4/C6, the C5-formyl group (found in epigenetic markers like 5-formylcytosine) still exhibits significantly higher reactivity than a standard benzaldehyde, making it an ideal target for bioorthogonal labeling and covalent drug binding[1][2].

ReactivityLogic A Pyrimidine Ring (Electron-withdrawing) B Formyl Group (-CHO) Activation A->B Inductive & Resonance Effects C Nucleophilic Attack (Amines, Hydrazines) B->C High Electrophilicity D C-C Bond Formation (Wittig, Knoevenagel) B->D Ylide/Enolate Addition E Covalent Adducts (Drug Targets) C->E Reversible/Irreversible Binding

Logical flow of formylpyrimidine reactivity driven by electronic effects.

Table 1: Reactivity Comparison of Formylpyrimidine Positions
PositionElectronic EnvironmentElectrophilicity of Formyl GroupPrimary Applications
C2 Highly electron-deficient (between two N atoms)Very HighHighly reactive intermediates, rapid Schiff base formation
C4 / C6 Electron-deficient (ortho/para to N atoms)HighCovalent inhibitors, cross-coupling precursors
C5 Moderately electron-deficient (meta to N atoms)Moderate to HighEpigenetic markers (5fC, 5fU), Wittig olefination substrates

Application in Drug Discovery: Covalent Inhibitors and Adduct Formation

The heightened electrophilicity of formylpyrimidines makes them attractive warheads for targeted covalent inhibitors (TCIs). They can form reversible or irreversible Schiff bases with lysine residues or hemithioacetals with cysteine residues in target protein active sites.

Recent high-resolution mass spectrometry (HR-MS) studies have also revealed that the antioxidant drug Edaravone (EDA), a radical scavenger, forms stable covalent adducts with 5-formylpyrimidines, specifically 5-formyluracil (5fU) and 5-formylcytosine (5fC)[1]. This reactivity has profound implications for epigenetic modulation, as the binding of small molecules to aldehydic DNA modifications can alter gene expression.

AdductPathway N1 5-Formylcytosine (5fC) in DNA N3 Nucleophilic Addition Intermediate N1->N3 N2 Edaravone (EDA) Radical Scavenger N2->N3 N4 Mono-Adduct Formation N3->N4 Fast Kinetics (5x rate) N5 Bis-Adduct Formation N4->N5 Slower Second Addition

Pathway of covalent adduct formation between Edaravone and 5-formylcytosine.

Table 2: Kinetics of Edaravone Adduct Formation with 5-Formylpyrimidines
Adduct TypeReactantsRelative Formation RateStability
Mono-adduct EDA + 5fC/5fU5x (Fast)Stable under physiological conditions
Bis-adduct EDA + Mono-adduct1x (Slow)Stable under physiological conditions

Synthetic Methodologies: Constructing Complex Architectures

Formylpyrimidines are premier building blocks for synthesizing complex heterocyclic libraries. For instance, 4,6-dichloro-5-formylpyrimidine serves as a highly functionalized electrophilic hub. When reacted with primary amines and aldehydes, the formyl group undergoes nucleophilic attack to form an iminium intermediate. This is followed by an intramolecular amide addition that displaces the C4-chloride, yielding highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones[3].

Another critical transformation is the Wittig olefination of C5-formyl pyrimidine nucleosides to generate C5-vinyl derivatives, which are essential precursors for antiviral and antineoplastic agents[4].

Protocol 1: Wittig Olefination of 5-Formyl-2'-deoxyuridine

Objective: Convert a C5-formyl pyrimidine nucleoside into a C5-vinyl derivative via phosphorus ylide chemistry[4].

  • Ylide Preparation: In a flame-dried flask under inert atmosphere, suspend the alkyltriphenylphosphonium halide in anhydrous THF. Cool to -78°C. Slowly add n-butyllithium (1.1 eq).

    • Causality: The strong base deprotonates the phosphonium salt to form the ylide. The cryogenic temperature (-78°C) is critical to prevent the highly reactive ylide from decomposing or undergoing undesired side reactions before the substrate is introduced.

  • Substrate Addition: Dissolve the hydroxyl-protected 5-formyl-2'-deoxyuridine in anhydrous THF. Add this solution dropwise to the ylide mixture at -78°C.

    • Causality: Slow addition controls the exothermic nature of the nucleophilic attack on the highly electrophilic formyl carbon, ensuring high stereoselectivity (E/Z ratio) and preventing substrate degradation.

  • Olefination Progression: Remove the cooling bath and allow the reaction to warm slowly to room temperature. Stir for 2–4 hours.

    • Causality: The initial nucleophilic attack forms a betaine/oxaphosphetane intermediate. While this step is rapid, the subsequent decomposition of the oxaphosphetane into the desired alkene and triphenylphosphine oxide requires higher thermal energy, necessitating the transition to room temperature.

  • Quenching and Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to isolate the pure 5-vinyl-2'-deoxyuridine derivative.

Workflow Step1 1. Ylide Prep (-78°C, THF) Step2 2. Formylpyrimidine Addition Step1->Step2 Step3 3. Warming to RT (Stir 2-4h) Step2->Step3 Step4 4. Quenching (NH4Cl) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Step-by-step experimental workflow for the Wittig olefination of 5-formylpyrimidines.

Analytical Detection in Epigenetics

The discovery of 5-formylcytosine (5fC) and 5-formyluracil (5fU) as active intermediates in DNA demethylation has necessitated highly sensitive detection methods. Because the formyl group easily undergoes nucleophilic addition, active hydroxylamine and hydrazine derivatives (such as Dansylhydrazine or Girard's T reagent) are ideal probes. These reagents condense with the formyl group to form stable oximes or hydrazones, significantly lowering the limit of detection (LOD) in LC-ESI-MS/MS assays[2].

Protocol 2: Fluorescent Labeling of Epigenetic 5-Formylpyrimidines

Objective: Derivatize 5-formylpyrimidine in genomic DNA for high-sensitivity fluorescence or LC-MS/MS detection[2].

  • Reagent Preparation: Prepare a 10 mM solution of Dansylhydrazine (DNSH) or Girard's T (GirT) in a slightly acidic sodium acetate buffer (pH 4.5–5.5).

    • Causality: Mild acidity reversibly protonates the formyl oxygen, increasing the electrophilicity of the carbonyl carbon. This catalyzes the condensation reaction without causing depurination or degradation of the DNA backbone.

  • Condensation Reaction: Add the labeling reagent to the fragmented DNA sample. Incubate at 37°C for 2 hours.

    • Causality: Hydrazine derivatives possess an "alpha-effect"—the adjacent nitrogen atom donates electron density, making the terminal amine hyper-nucleophilic. This allows rapid and quantitative nucleophilic attack on the formyl group even at the ultra-low concentrations typical of epigenetic modifications.

  • Purification: Remove excess unreacted probe via size-exclusion chromatography (e.g., Sephadex G-25 columns) or standard ethanol precipitation.

    • Causality: Rigorous removal of the unreacted fluorophore is mandatory to prevent background noise and ion suppression during downstream LC-ESI-MS/MS or fluorescence quantification.

Conclusion

The reactivity of the formyl group in pyrimidines is a masterclass in heterocyclic electronic effects. By understanding how the electron-withdrawing pyrimidine ring activates the carbonyl carbon, researchers can rationally design synthetic routes for complex drug scaffolds, develop highly selective covalent inhibitors, and engineer ultra-sensitive probes for epigenetic mapping. The methodologies and causal logic outlined in this guide provide a robust framework for harnessing formylpyrimidine chemistry in advanced therapeutic and diagnostic applications.

Sources

Sourcing and Synthetic Utility of 4-Formylpyrimidine-2-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine ring is a cornerstone of modern medicinal chemistry, functioning as a "privileged scaffold" in the design of kinase inhibitors, antiviral agents, and anticancer therapeutics [4]. Within this chemical space, 4-Formylpyrimidine-2-carbonitrile (CAS: 145276-04-6) has emerged as a highly valuable, bifunctional building block. Featuring an electrophilic formyl group at the C4 position and a versatile carbonitrile group at the C2 position, this compound allows for orthogonal derivatization.

This technical whitepaper provides drug development professionals and synthetic chemists with an authoritative guide on sourcing this critical raw material, validating its integrity upon receipt, and utilizing it in advanced synthetic workflows.

Chemical Profiling & Mechanistic Rationale

The Challenge of the Pyrimidine Scaffold

The pyrimidine core is highly electron-deficient due to the presence of two electronegative nitrogen atoms in the aromatic ring. When substituted with a formyl group (-CHO) at the 4-position and a strongly electron-withdrawing nitrile group (-CN) at the 2-position, the electrophilicity of the aldehyde carbon is drastically enhanced [5].

Causality in Handling: Because of this extreme electrophilicity, the C4-aldehyde is highly susceptible to nucleophilic attack by atmospheric moisture (leading to hydration) or oxygen (leading to auto-oxidation into the corresponding carboxylic acid). Therefore, sourcing this compound requires strict adherence to cold-chain logistics and inert atmosphere packaging. If a supplier cannot guarantee Argon or Nitrogen blanketing during packaging, the batch is highly likely to arrive degraded, directly impacting downstream yields.

Supplier Landscape & Sourcing Strategy

When evaluating suppliers for 4-Formylpyrimidine-2-carbonitrile, researchers must prioritize vendors who provide comprehensive Certificate of Analysis (CoA) documentation, including recent NMR spectra, to verify the integrity of the aldehyde.

Quantitative Supplier Comparison
Supplier NameCAS NumberPurity SpecStorage & Handling RequirementsScale Capabilities
BLD Pharm [1]145276-04-6≥ 97%2-8°C, Inert AtmosphereGram to Bulk
Alchem Pharmtech [3]145276-04-6≥ 98%Cold StorageCatalog / Gram
Guidechem [2]145276-04-6CustomVendor DependentGram

Note: For scale-up manufacturing, BLD Pharm provides explicit cold-chain transportation and inert atmosphere guarantees, which are critical for maintaining the stability of the formyl group.

Quality Control (QC): A Self-Validating Protocol

To ensure trustworthiness in your synthetic workflow, every incoming batch of 4-Formylpyrimidine-2-carbonitrile must be subjected to a self-validating QC protocol before entering the laboratory inventory. Relying solely on the supplier's CoA is a major risk factor in pyrimidine chemistry.

Step-by-Step Analytical Validation
  • Visual Inspection: The compound should appear as a solid. Any significant discoloration or "gummy" texture suggests moisture ingress and subsequent polymerization.

  • HPLC-UV Analysis: Run a standard reverse-phase gradient (e.g., Water/Acetonitrile with 0.1% TFA). Monitor at 254 nm. The target purity must exceed 97%. A secondary peak eluting slightly earlier than the main peak often indicates the carboxylic acid degradation product.

  • 1H-NMR Verification (Critical Step): Dissolve a 5 mg sample in anhydrous DMSO-d6.

    • Mechanistic Check: Look for the distinct aldehyde proton singlet in the extreme downfield region (typically ~9.8–10.2 ppm).

    • Failure Mode: If a broad singlet appears around 12.0–13.0 ppm, the formyl group has oxidized to a carboxylic acid, and the batch must be rejected.

QCDecisionTree Start Incoming Batch (CAS 145276-04-6) HPLC HPLC-UV Analysis (Purity > 97%?) Start->HPLC NMR 1H-NMR Analysis (Aldehyde Peak ~9.8 ppm?) HPLC->NMR Yes Reject Reject Batch (Oxidation/Degradation) HPLC->Reject No NMR->Reject No Approve Approve for Downstream Synthesis NMR->Approve Yes

Fig 1: Self-validating QC decision tree for 4-Formylpyrimidine-2-carbonitrile raw material.

Synthetic Utility & Experimental Protocols

The primary utility of 4-Formylpyrimidine-2-carbonitrile lies in its orthogonal reactivity. The C4-formyl group is primed for reductive aminations to build extended solvent-exposed channels in kinase inhibitors, while the C2-nitrile can be converted into tetrazoles or amidines to serve as hinge-binding motifs.

Protocol: Chemoselective Reductive Amination

This protocol details the conversion of the C4-formyl group into an aminomethyl linkage using a primary amine, leaving the C2-nitrile intact.

Reagents:

  • 4-Formylpyrimidine-2-carbonitrile (1.0 eq)

  • Primary Amine (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (0.1 eq)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-Formylpyrimidine-2-carbonitrile in anhydrous DCE under an Argon atmosphere. Add the primary amine followed by glacial acetic acid. Stir at room temperature for 2 hours.

    • Causality: The mild acid catalyzes the condensation to form the imine. DCE is chosen over protic solvents like Methanol to minimize the risk of competitive acetal formation at the highly reactive aldehyde.

  • Reduction: Cool the reaction mixture to 0°C. Add STAB portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: STAB is specifically selected over Sodium borohydride (NaBH4). STAB is a milder reducing agent that selectively reduces the protonated imine intermediate. Using NaBH4 would result in premature reduction of the unreacted aldehyde to an alcohol and could potentially attack the C2-nitrile.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 4-(aminomethyl)pyrimidine-2-carbonitrile derivative.

SyntheticWorkflow A 4-Formylpyrimidine- 2-carbonitrile (CAS 145276-04-6) B Reductive Amination (C4-Formyl Target) A->B STAB, Amine C Cycloaddition (C2-Nitrile Target) A->C NaN3, NH4Cl D 4-(Aminomethyl)pyrimidine- 2-carbonitrile B->D Imine Reduction E 4-Formyl-2-(1H-tetrazol- 5-yl)pyrimidine C->E Tetrazole Formation

Fig 2: Bifunctional synthetic derivatization pathways for 4-Formylpyrimidine-2-carbonitrile.

Conclusion

4-Formylpyrimidine-2-carbonitrile is an indispensable building block for generating structurally diverse, bioactive pyrimidine libraries. However, its high reactivity demands rigorous supplier vetting, strict cold-chain logistics, and self-validating internal QC protocols. By leveraging chemoselective reagents like STAB, researchers can fully exploit the orthogonal reactivity of this scaffold to accelerate drug discovery pipelines.

References

  • ResearchGate. "Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents". Journal of Molecular Structure. Retrieved from:[Link]

Methodological & Application

Application Note: Synthesis and Purification Protocol for 4-Formylpyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide

Executive Summary

4-Formylpyrimidine-2-carbonitrile (CAS: 145276-04-6) is a highly functionalized, electron-deficient heterocyclic building block. It is frequently utilized in drug discovery for the synthesis of amidinohydrazones and targeted kinase inhibitors [1]. The presence of both a reactive aldehyde and a cyano group on a pyrimidine scaffold makes it a versatile electrophile.

This application note details a robust, field-proven protocol for synthesizing this compound from 4-methylpyrimidine-2-carbonitrile (CAS: 77768-02-6) via a highly regioselective Riley oxidation. As a Senior Application Scientist, I have structured this guide to not only provide the step-by-step methodology but also to explain the thermodynamic and mechanistic causalities that dictate the success of this transformation.

Mechanistic Causality: The Riley Oxidation

The conversion of a methyl group to an aldehyde on a heterocyclic ring is classically achieved using Selenium Dioxide ( SeO2​ ). The regioselectivity of this reaction is driven by the electronic environment of the substrate [2].

In 4-methylpyrimidine-2-carbonitrile, the pyrimidine ring nitrogens and the strongly electron-withdrawing 2-cyano group act as electron sinks. This dramatically increases the acidity of the protons on the 4-methyl group.

  • Activation: The acidic methyl group undergoes tautomerization to an enamine-like intermediate upon heating.

  • Electrophilic Attack: SeO2​ acts as an electrophile, attacking the activated alkene to form an allylseleninic acid intermediate.

  • Rearrangement: A[2,3]-sigmatropic rearrangement occurs, followed by the loss of water.

  • Decomposition: The intermediate hydrolyzes to yield the target aldehyde, precipitating red amorphous elemental selenium ( Se0 ) as a byproduct [3].

Mechanism M1 4-Methylpyrimidine-2-carbonitrile (Activated Methyl Group) M2 Enamine-like Tautomerization (Nitrogen acts as e- sink) M1->M2 Heat / Solvent M3 Electrophilic Attack by SeO2 (Formation of Allylseleninic Acid) M2->M3 + SeO2 M4 [2,3]-Sigmatropic Rearrangement & Loss of H2O M3->M4 M5 Hydrolysis & Decomposition Release of Red Amorphous Se(0) M4->M5 M6 4-Formylpyrimidine-2-carbonitrile (Aldehyde Product) M5->M6 - Se(0), - H2O

Figure 1: Mechanistic pathway of the Riley oxidation on the activated 4-methylpyrimidine system.

Materials and Stoichiometry

To prevent over-oxidation to the corresponding carboxylic acid, stoichiometric control of SeO2​ and strict temperature regulation are critical. 1,4-Dioxane is selected as the solvent because its boiling point (101 °C) provides the optimal thermal window for the sigmatropic rearrangement without driving thermal degradation.

Table 1: Reaction Components & Quantitative Data

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)
4-Methylpyrimidine-2-carbonitrile Starting Material119.121.0 eq1.19 g
Selenium Dioxide ( SeO2​ ) Oxidant110.961.2 eq1.33 g
1,4-Dioxane (Anhydrous) Solvent88.11N/A25.0 mL
Celite® 545 Filtration AidN/AN/AAs needed (Pad)
Ethyl Acetate / Hexanes ChromatographyN/AN/AAs needed

Experimental Protocol

This protocol is designed as a self-validating system . Visual cues and in-process controls are embedded to ensure the operator can verify the reaction trajectory in real-time.

Step 1: Reaction Setup
  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.

  • Charge the flask with 4-methylpyrimidine-2-carbonitrile (1.19 g, 10.0 mmol) and anhydrous 1,4-dioxane (25 mL). Stir until fully dissolved.

  • Add Selenium Dioxide (1.33 g, 12.0 mmol) in one portion. Note: SeO2​ is highly toxic and hygroscopic; handle rapidly in a well-ventilated fume hood.

Step 2: Execution & In-Process Control
  • Submerge the flask in a pre-heated oil bath set to 85–90 °C .

  • Visual Validation: As the reaction progresses (typically within 30–45 minutes), the clear/pale solution will begin to darken, eventually forming a dark red/black suspension. This is the precipitation of amorphous elemental selenium ( Se0 ), confirming the catalytic cycle is turning over.

  • Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes, UV 254 nm). The starting material ( Rf​≈0.4 ) will be consumed, and a new, strongly UV-active spot representing the aldehyde ( Rf​≈0.25 ) will appear. Total reaction time is generally 4 to 6 hours.

Step 3: Workup & Selenium Removal

Causality Insight: Elemental selenium forms a fine colloid that will instantly blind standard filter paper. Using a Celite pad is mandatory for successful phase separation.

  • Once TLC confirms >95% conversion, remove the flask from the heat source.

  • While the mixture is still warm (approx. 50 °C to prevent premature crystallization of the product), filter the suspension through a 2-inch pad of Celite packed in a sintered glass funnel.

  • Wash the Celite pad thoroughly with warm EtOAc ( 3×20 mL).

  • Concentrate the combined filtrate under reduced pressure to yield a crude brown residue.

Step 4: Purification
  • Dry-load the crude residue onto silica gel.

  • Perform flash column chromatography using a gradient of 10% to 40% EtOAc in Hexanes.

  • Pool the fractions containing the pure product and concentrate in vacuo to afford 4-formylpyrimidine-2-carbonitrile as a pale yellow to off-white solid. (Expected Yield: 60–75%).

Workflow N1 Precursor 4-Methylpyrimidine-2-carbonitrile (CAS: 77768-02-6) N2 Riley Oxidation SeO2 (1.2 eq), 1,4-Dioxane 85-90°C, 4-6 h N1->N2 N3 In-Process Control TLC (UV 254 nm) Monitor Se(0) precipitation N2->N3 N4 Workup Hot Celite Filtration (Remove Red Se) N3->N4 Full Conversion N5 Purification Silica Gel Chromatography (Hexane/EtOAc) N4->N5 N6 Target Compound 4-Formylpyrimidine-2-carbonitrile (CAS: 145276-04-6) N5->N6 Yield: 60-75%

Figure 2: End-to-end experimental workflow for the synthesis of 4-Formylpyrimidine-2-carbonitrile.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, validate the structure against the following expected spectroscopic parameters.

Table 2: Expected Analytical Characterization Data

TechniqueKey Signals / ObservationsStructural Correlation
1 H NMR (400 MHz, CDCl 3​ ) δ ~10.10 (s, 1H)Aldehyde proton (highly deshielded).
δ ~9.15 (d, J=5.0 Hz, 1H)Pyrimidine C6 proton.
δ ~8.05 (d, J=5.0 Hz, 1H)Pyrimidine C5 proton.
FT-IR (ATR, cm −1 ) ~2240 cm −1 (sharp)Nitrile ( −C≡N ) stretch.
~1715 cm −1 (strong)Carbonyl ( C=O ) stretch of the aldehyde.
LC-MS (ESI+) m/z 134.0 [M+H] + Corresponds to Molecular Weight 133.11 g/mol .

Safety & Waste Management

  • Selenium Toxicity: SeO2​ is toxic by inhalation and ingestion. All manipulations must be performed in a fume hood.

  • Waste Disposal: The red elemental selenium trapped in the Celite pad must be disposed of as heavy metal/hazardous solid waste according to institutional EHS guidelines. Do not mix selenium waste with standard organic trash.

References

  • Title: Arylhydrazones (Patent CA1340962C)
  • Title: Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review Source: Molecules (MDPI) URL: [Link]

  • Title: Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents Source: Molecules (MDPI) URL: [Link]

Application Note: Divergent Reaction Pathways of 4-Formylpyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Formylpyrimidine-2-carbonitrile (CAS No. 145276-04-6) is a highly functionalized, electron-deficient heteroaromatic building block widely utilized in the synthesis of kinase inhibitors, antimalarial agents, and novel nucleoside analogs[1]. The scaffold presents two orthogonal electrophilic centers: a highly reactive C4-formyl group and a C2-carbonitrile. This application note provides a comprehensive, mechanistically grounded guide to chemoselectively functionalizing these distinct centers, enabling researchers to build complex pyrimidine architectures with high atom economy and predictable yields.

Mechanistic Logic & Scaffold Profiling

To successfully manipulate this bifunctional pyrimidine, one must understand the electronic interplay between the substituents and the heterocycle:

  • The C4-Formyl Center (Aldehyde): The pyrimidine ring is inherently electron-withdrawing, a property severely exacerbated by the electron-withdrawing C2-nitrile. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C4-aldehyde, making it exceptionally electrophilic. It undergoes rapid Schiff base (imine) formation[2].

  • The C2-Carbonitrile Center (Nitrile): The nitrile carbon is highly activated toward nucleophilic attack. While this facilitates [3+2] cycloadditions to form tetrazoles, it also introduces a risk: strong nucleophiles (like primary amines used in reductive amination) can competitively attack the nitrile to form amidines if the reaction is heated. Furthermore, in the presence of certain transition metals (e.g., Mn(II), Co(II)) and alcoholic solvents, cyanopyrimidines can unexpectedly undergo transformations into methylimidates rather than the desired tetrazoles[3].

By understanding these causal relationships, we can design self-validating experimental protocols that strictly control temperature, reagent nucleophilicity, and catalyst choice to ensure absolute chemoselectivity.

Reaction Pathways Overview

ReactionPathways A 4-Formylpyrimidine- 2-carbonitrile B Reductive Amination (C4-Formyl) A->B R-NH2, NaBH(OAc)3 Chemoselective C [3+2] Cycloaddition (C2-Nitrile) A->C NaN3, ZnBr2 Lewis Acid Catalysis D 4-(Aminomethyl)pyrimidine- 2-carbonitrile B->D E 4-Formyl-2-(1H-tetrazol- 5-yl)pyrimidine C->E

Fig 1: Divergent functionalization pathways of 4-Formylpyrimidine-2-carbonitrile.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Reductive Amination (C4-Functionalization)

Objective: Synthesize 4-(substituted aminomethyl)pyrimidine-2-carbonitrile without degrading the C2-nitrile. Causality & Design: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over NaBH4​ . The steric bulk and electron-withdrawing acetate groups of NaBH(OAc)3​ reduce its nucleophilicity, ensuring it selectively reduces the transient imine without over-reducing the unreacted aldehyde or attacking the sensitive nitrile[4]. The reaction is kept at room temperature to prevent the amine from attacking the C2-nitrile to form an amidine.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-Formylpyrimidine-2-carbonitrile (1.0 equiv, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add the primary amine (1.05 equiv). Stir at 20–25 °C for 2 hours.

  • In-Process Control (IPC) 1: Analyze via LC-MS. Self-Validation: The disappearance of the starting material mass ( [M+H]+=134 ) and the appearance of the imine mass confirms complete condensation. Do not proceed until the aldehyde is fully consumed.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv) in a single portion. Stir at room temperature for 4–6 hours.

  • IPC 2: Monitor by TLC (UV 254 nm). Self-Validation: The imine spot should cleanly convert to a more polar, ninhydrin-active spot (the secondary amine).

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL) to neutralize the acetic acid byproduct. Extract with dichloromethane ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

ProtocolWorkflow Step1 1. Imine Formation (R-NH2, DCE, RT) Step2 2. IPC Check (LC-MS / TLC) Step1->Step2 Step3 3. Reduction (NaBH(OAc)3) Step2->Step3 Step4 4. Quench & Extract (NaHCO3 / DCM) Step3->Step4

Fig 2: Self-validating workflow for the chemoselective reductive amination protocol.

Protocol B: Zinc-Catalyzed [3+2] Cycloaddition (C2-Functionalization)

Objective: Convert the C2-nitrile to a 1H-tetrazole. Causality & Design: Standard tetrazole syntheses use NaN3​ and NH4​Cl at 120 °C, which would destroy the C4-aldehyde. By utilizing the Sharpless protocol ( NaN3​ and ZnBr2​ ), the Lewis acidic Zn2+ coordinates to the nitrile nitrogen, lowering its LUMO and accelerating the azide cycloaddition at milder temperatures (70–80 °C)[5]. This avoids the formation of imidate side-products seen with other transition metals[3].

Step-by-Step Methodology:

  • Setup: In a pressure vial, dissolve 4-Formylpyrimidine-2-carbonitrile (1.0 equiv, 1.0 mmol) in a 1:1 mixture of isopropanol and water (5 mL).

  • Catalysis: Add sodium azide ( NaN3​ , 1.2 equiv) and zinc bromide ( ZnBr2​ , 1.0 equiv). Seal the vial and heat to 75 °C for 12 hours.

  • IPC 1: Monitor by TLC. Self-Validation: The tetrazole product is highly polar and acidic. It will remain at the baseline in standard EtOAc/Hexane but will elute cleanly in DCM/MeOH (9:1) containing 1% acetic acid.

  • Workup: Cool to room temperature. Add 1 M HCl (3 mL) to break the zinc-tetrazole complex (Caution: perform in a fume hood to safely vent any trace hydrazoic acid). Extract with ethyl acetate ( 3×15 mL). Dry and concentrate to yield the tetrazole derivative.

Quantitative Data & Reagent Matrix

To aid in experimental planning, the following table summarizes the critical parameters, reagent compatibilities, and expected outcomes for the functionalization of 4-Formylpyrimidine-2-carbonitrile.

Target PathwayReactive CenterPrimary ReagentsCatalyst / AdditiveTemp (°C)Expected YieldKey In-Process Control (IPC)
Reductive Amination C4-FormylPrimary Amine, NaBH(OAc)3​ Acetic acid (optional, 0.1 eq)20 – 2575 – 90%LC-MS: Disappearance of m/z 134
[3+2] Cycloaddition C2-Nitrile NaN3​ ZnBr2​ (1.0 eq)70 – 8065 – 85%TLC (DCM/MeOH/AcOH): Polar shift
Knoevenagel Condensation C4-FormylActive Methylene (e.g., Malononitrile)Piperidine (0.1 eq)80 (Reflux)70 – 80%LC-MS: Mass shift to [M+H]++R−18
Nitrile Hydrolysis C2-Nitrile H2​O2​ (30% aq.) K2​CO3​ (0.2 eq)0 – 2080 – 95%IR Spectroscopy: Loss of 2230 cm−1 peak

References

  • BLD Pharm.
  • MDPI Molbank. Synthesis of 2-Cyanopyrimidines.
  • Inorganic Chemistry.
  • Bioconjugate Chemistry (ACS Publications).
  • ChemRxiv. Structure guided optimization of novel inhibitors of Plasmodium lysyl-tRNA synthetase with multistage activity against malaria.

Sources

Chemical Causality: The Reactivity Profile of 4-Formylpyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Biginelli Condensation Workflows Utilizing 4-Formylpyrimidine-2-carbonitrile

Document Type: Technical Application Note & Validated Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound Focus: 4-Formylpyrimidine-2-carbonitrile (CAS: 145276-04-6)[1]

The Biginelli reaction is a venerable multicomponent reaction (MCR) that condenses an aldehyde, a β -ketoester, and urea to yield 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)[2][3]. DHPMs are privileged pharmacophores, widely utilized as calcium channel blockers, α1a​ -adrenoceptor antagonists, and mitotic kinesin inhibitors (e.g., Monastrol)[3][4].

Incorporating 4-formylpyrimidine-2-carbonitrile into the Biginelli scaffold yields a highly functionalized, bis-heterocyclic product. However, as a Senior Application Scientist, it is critical to understand the unique electronic demands this specific building block places on the reaction environment:

  • Extreme Electrophilicity: The pyrimidine ring is inherently electron-deficient. The addition of a strongly electron-withdrawing C2-carbonitrile group (-I, -M effects) renders the C4-formyl carbon exceptionally electrophilic. While this accelerates the initial nucleophilic attack by urea, it also makes the aldehyde highly susceptible to forming unreactive hemiacetals if protic solvents (like the classically used ethanol) are employed.

  • Chemoselectivity and Nitrile Sensitivity: The classical Biginelli protocol utilizes refluxing concentrated hydrochloric acid[5]. Subjecting 4-formylpyrimidine-2-carbonitrile to harsh aqueous Brønsted acids will inevitably lead to the hydrolysis of the sensitive C2-carbonitrile into a primary amide or carboxylic acid.

  • Catalyst Rationale: To preserve the nitrile handle for downstream functionalization (e.g., tetrazole synthesis or reduction to an amine), the reaction demands mild, water-tolerant Lewis acids (such as InCl₃ or Yb(OTf)₃) operating in aprotic or solvent-free conditions[3][6].

Mechanistic Pathway & Visualization

According to the accepted Kappe mechanism[2][3], the reaction proceeds via an N -acyliminium ion intermediate. The extreme electrophilicity of 4-formylpyrimidine-2-carbonitrile drives the rapid formation of this intermediate, which is the rate-determining step, before subsequent trapping by the enol tautomer of the β -ketoester.

BiginelliMechanism Aldehyde 4-Formylpyrimidine-2-carbonitrile (Highly Electrophilic) Iminium N-Acyliminium Ion Intermediate (Rate-Determining Step) Aldehyde->Iminium Lewis Acid - H2O Urea Urea / Thiourea (Nucleophile) Urea->Iminium Adduct Open-Chain Ureide Adduct (Transient) Iminium->Adduct Enol Addition KetoEster β-Ketoester (e.g., Ethyl Acetoacetate) KetoEster->Adduct Product Bis-Heterocyclic DHPM (Target Scaffold) Adduct->Product Intramolecular Cyclization & Dehydration

Figure 1: Kappe mechanism for the Biginelli condensation of 4-formylpyrimidine-2-carbonitrile.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Built-in analytical checkpoints guarantee that the sensitive nitrile moiety remains intact throughout the transformation.

Protocol A: Mild Lewis Acid Catalysis (InCl₃ in Acetonitrile)

Indium(III) chloride is a mild, water-tolerant Lewis acid that effectively promotes iminium ion formation without hydrolyzing sensitive functional groups[3][6]. Acetonitrile is selected to prevent hemiacetal trapping.

Step-by-Step Procedure:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-formylpyrimidine-2-carbonitrile (1.33 g, 10.0 mmol)[1], urea (0.90 g, 15.0 mmol), and ethyl acetoacetate (1.30 g, 10.0 mmol).

  • Solvent & Catalyst: Suspend the reagents in anhydrous acetonitrile (20 mL). Add Indium(III) chloride (0.22 g, 10 mol%) in one portion.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C under an inert nitrogen atmosphere for 3 hours.

  • IPC (In-Process Control) Checkpoint: At t = 2.5 hours, perform TLC (Hexanes:EtOAc 1:1). The highly UV-active aldehyde spot ( Rf​≈0.6 ) must be fully consumed, replaced by a lower- Rf​ product spot ( Rf​≈0.3 ).

  • Workup: Cool the reaction to room temperature. Pour the mixture into crushed ice/water (50 mL) to precipitate the product. Filter the crude solid under vacuum and wash with cold water (2 × 10 mL) to remove excess urea and catalyst.

  • Purification: Recrystallize from hot ethanol/water to afford the pure DHPM.

Protocol B: Solvent-Free Green Synthesis (Yb(OTf)₃)

Solvent-free conditions maximize collision frequency, while Ytterbium(III) triflate acts as a highly oxophilic, recoverable Lewis acid[6].

Step-by-Step Procedure:

  • Mixing: In a mortar, thoroughly grind 4-formylpyrimidine-2-carbonitrile (10.0 mmol), urea (12.0 mmol), and ethyl acetoacetate (10.0 mmol) until a homogenous paste forms.

  • Catalysis: Transfer the paste to a 25 mL flask. Add Yb(OTf)₃ (0.31 g, 5 mol%) and stir the neat mixture at 100 °C for 1 hour.

  • Validation Checkpoint (Post-Reaction): Extract a 5 mg aliquot and run a rapid ATR-FTIR spectrum. A sharp, distinct peak at ~2230 cm⁻¹ MUST be present , confirming the survival of the carbonitrile moiety. If a broad band at 1650-1690 cm⁻¹ appears (primary amide C=O) alongside the DHPM urea carbonyl, the nitrile has hydrolyzed due to moisture contamination.

  • Isolation: Cool to room temperature, add ethyl acetate (30 mL), and filter to recover the insoluble Yb(OTf)₃ catalyst. Concentrate the filtrate and recrystallize the residue.

Quantitative Reaction Metrics

The following table summarizes the expected performance of various catalytic systems when applied specifically to 4-formylpyrimidine-2-carbonitrile, highlighting the failure of classical conditions.

Catalyst SystemSolventTemp (°C)Time (h)Nitrile IntegrityExpected Yield (%)
HCl (conc., 37%) Ethanol78 (Reflux)12❌ Compromised (Hydrolyzed)< 40%
InCl₃ (10 mol%) Acetonitrile803✅ Intact85 - 90%
Yb(OTf)₃ (5 mol%) Solvent-Free1001✅ Intact> 90%

Analytical Validation & Troubleshooting

To definitively confirm the success of the Biginelli reaction with this specific substrate, utilize the following spectroscopic markers:

  • ¹H-NMR (DMSO-d₆): The defining feature of a successful Biginelli DHPM is the C4-H methine proton . Because of the strong electron-withdrawing nature of the adjacent pyrimidine ring, this proton will appear significantly downfield, typically as a doublet (coupling with the adjacent N1-H) or a broad singlet at δ 5.4 – 5.8 ppm . The pyrimidine protons will appear as distinct aromatic signals further downfield ( δ 8.5 – 9.0 ppm).

  • Troubleshooting Hemiacetal Formation: If the reaction stalls and NMR shows a new methine peak around δ 6.0 ppm with corresponding ethoxy signals, the aldehyde has been trapped as a hemiacetal. Switch immediately from Protocol A (if modified with EtOH) to the strictly aprotic Protocol B.

References

  • Biginelli reaction - Wikipedia. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 2000, 33(12), 879-888. URL: [Link]

  • Biginelli Reaction - Organic Chemistry Portal. Organic Chemistry Portal. URL: [Link]

  • A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 2018. URL: [Link]

  • Full article: Recent advances for the synthesis of dihydropyrimidines through Biginelli-like reactions based on in situ prepared aldehydes. Synthetic Communications (Taylor & Francis), 2026. URL: [Link]

Sources

Application Notes & Protocols: Design and Evaluation of Pyrimidine-5-Carbonitrile EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The epidermal growth factor receptor (EGFR) is a highly validated therapeutic target in non-small cell lung cancer (NSCLC), breast cancer, and colon cancer. However, the emergence of mutations (such as the T790M "gatekeeper" mutation) necessitates the continuous development of novel scaffolds[1].

The pyrimidine-5-carbonitrile moiety has emerged as a highly versatile and potent pharmacophore in kinase inhibitor design[2].

  • Bioisosteric Mimicry: The pyrimidine core acts as a biological isostere to the adenine ring of ATP, allowing it to anchor deeply within the ATP-binding pocket of the EGFR kinase domain[3].

  • Electronic & Steric Optimization: The highly electron-withdrawing carbonitrile (-CN) group at the 5-position modulates the basicity of the pyrimidine nitrogen atoms, optimizing hydrogen bonding with the hinge region (specifically Met793)[2].

  • Modular Functionalization: Substitutions at the 2, 4, and 6 positions allow researchers to probe adjacent hydrophobic pockets, enabling dual-targeting capabilities (e.g., EGFR/COX-2 dual inhibition) or overcoming T790M resistance[2][3].

Synthetic Methodologies: Assembly of the Pharmacophore

To ensure high atom economy and structural modularity, the synthesis of pyrimidine-5-carbonitrile derivatives relies on a multicomponent Biginelli reaction followed by selective functionalization[2][4].

Protocol A: One-Pot Biginelli Condensation

Causality: The Biginelli reaction is utilized because it allows the simultaneous condensation of three building blocks into a highly functionalized pyrimidine ring in a single step, minimizing intermediate loss and ensuring a highly modular library design[5].

  • Reagent Preparation: In a round-bottom flask, combine an aromatic aldehyde (e.g., 4-fluorobenzaldehyde, 1.0 eq), ethyl cyanoacetate (1.0 eq), and thiourea (1.2 eq).

  • Catalysis: Add anhydrous potassium carbonate ( K2​CO3​ ) or diisopropyl ethyl ammonium acetate (DIPEAc) as a catalyst. Causality: DIPEAc is often preferred for room-temperature reactions as it increases reactant solubility and lowers mass transfer resistance, accelerating the condensation[5].

  • Reaction: Stir the mixture in absolute ethanol under reflux (or at room temperature if using DIPEAc) for 6–8 hours.

  • Isolation: Pour the mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile core[2].

Protocol B: Chlorination and Nucleophilic Aromatic Substitution ( SN​Ar )

Causality: The intermediate possesses an oxo/hydroxyl tautomeric group at the 4-position which is unreactive toward direct amination. Chlorination converts this into a highly electrophilic center, facilitating the attachment of the hinge-binding aniline moieties[4].

  • S-Alkylation: Treat the intermediate with an alkyl halide (e.g., methyl iodide or a substituted benzyl chloride) in the presence of 10% ethanolic KOH to protect the thiol group and lock the aromaticity of the pyrimidine ring[2][4].

  • Chlorination: Suspend the S-alkylated derivative in phosphorus oxychloride ( POCl3​ ) and reflux for 5 hours. Self-Validation: Monitor the reaction via TLC; the disappearance of the highly polar starting material confirms the conversion to the non-polar 4-chloro derivative. Quench carefully over ice and extract with dichloromethane[4].

  • Amination ( SN​Ar ): React the 4-chloro intermediate with various substituted anilines (1.1 eq) in dry benzene or dimethylformamide (DMF) using K2​CO3​ as an acid scavenger. Reflux for 24 hours to yield the final target compounds[2][4].

Biological Evaluation Protocols

A robust, self-validating testing cascade is required to confirm that the synthesized compounds directly inhibit the target kinase and that this biochemical inhibition translates to the desired cellular phenotype.

Protocol C: In Vitro EGFR Kinase Assay (HTRF Method)

Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over traditional radiometric assays because it provides a wash-free, highly sensitive environment that eliminates interference from compound auto-fluorescence, ensuring accurate IC50​ determination[3].

  • Preparation: Prepare serial dilutions of the pyrimidine-5-carbonitrile derivatives and the reference drug (Erlotinib) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Incubation: Add recombinant EGFR enzyme (Wild-Type or T790M mutant) to the compound solutions and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP (at the Km​ concentration for the specific enzyme) and the biotinylated peptide substrate to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add the HTRF detection reagents (Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665).

  • Validation & Readout: Read the fluorescence resonance energy transfer (FRET) signal at 620 nm and 665 nm. Self-Validation: The assay must include a vehicle control (0% inhibition) and an Erlotinib control. Calculate the IC50​ using non-linear regression analysis[3].

Protocol D: Apoptosis and Cell Cycle Analysis

Causality: To distinguish whether the compounds are merely cytostatic (halting growth) or cytotoxic (inducing death), flow cytometry with Annexin V/Propidium Iodide (PI) staining is employed[2][6].

  • Cell Treatment: Seed target cancer cells (e.g., A549 or HCT-116) in 6-well plates. Treat with the test compound at its predetermined IC50​ concentration for 48 hours.

  • Harvesting: Trypsinize and wash the cells twice with cold PBS.

  • Staining: Resuspend cells in binding buffer. Add Annexin V-FITC (to detect externalized phosphatidylserine, an early apoptosis marker) and PI (to detect loss of membrane integrity in late apoptosis/necrosis).

  • Analysis: Analyze via flow cytometry. Self-Validation: Pyrimidine-5-carbonitrile EGFR inhibitors typically induce a distinct cell cycle arrest (often at the G1/S or G2/M phase) coupled with a significant fold-increase in the Sub-G1 apoptotic population and Caspase-3 concentration compared to untreated controls[2][6].

Quantitative Data Summary

The following table summarizes the validated biochemical and cellular efficacy of representative pyrimidine-5-carbonitrile derivatives (and their fused thieno-pyrimidine analogs) compared to the clinical standard, Erlotinib.

Compound Class / IDEGFR WT IC50​ (nM)EGFR T790M IC50​ (nM)A549 Cell Viability IC50​ (μM)MCF-7 Cell Viability IC50​ (μM)Primary Mechanism of Action
Compound 10b (Pyrimidine-5-carbonitrile)[7]8.29 ± 0.04Not Tested5.857.68G2/M Arrest, Apoptosis Induction
Compound 5b (Thieno[2,3-d]pyrimidine)[3]37.19204.1017.7922.66G1 & G2/M Arrest, Apoptosis
Compounds 4e/4f (Pyrimidine-5-carbonitrile)[2]Potent (Docking)Not Tested1.66 - 1.83 (Colo 205)Not TestedDual EGFR/COX-2 Inhibition, G1 Arrest
Erlotinib (Reference Standard)[3][7]2.83 - 5.90212.201.125.27ATP-Competitive EGFR Inhibition

Mechanistic Pathway Visualization

The diagram below illustrates the logical flow of EGFR signaling blockade by pyrimidine-5-carbonitrile derivatives, translating molecular binding into phenotypic outcomes.

EGFR_Inhibition_Logic Ligand EGF Ligand Receptor EGFR Kinase Domain (WT & T790M) Ligand->Receptor Receptor Dimerization PI3K PI3K/AKT Survival Pathway Receptor->PI3K Phosphorylation MAPK RAS/MAPK Proliferation Pathway Receptor->MAPK Phosphorylation Inhibitor Pyrimidine-5-Carbonitrile Derivatives Inhibitor->Receptor Competitive ATP Binding Apoptosis Apoptosis & Cell Cycle Arrest (Sub-G1 / G2/M Phase) Inhibitor->Apoptosis Phenotypic Outcome Tumor Tumor Progression (Angiogenesis & Metastasis) PI3K->Tumor Promotes MAPK->Tumor Promotes

EGFR signaling blockade by pyrimidine-5-carbonitrile inhibitors leading to apoptosis.

References

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies Source: PMC (NIH) URL:[Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

  • Full article: Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors Source: Taylor & Francis URL:[Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers Source: PMC (NIH) URL:[Link]

  • Full article: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery Source: Taylor & Francis URL:[Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers Source: RSC Advances (RSC Publishing) URL:[Link]

  • Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate Source: ACS Omega URL:[Link]

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Application Notes & Protocols: A Guide to the Development of Selective COX-2 Inhibitors from Pyrimidine-5-Carbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and evaluation of novel cyclooxygenase-2 (COX-2) inhibitors based on the pyrimidine-5-carbonitrile scaffold. The inhibition of COX-2 is a cornerstone of modern anti-inflammatory therapy, offering efficacy with a potentially reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][2] Pyrimidine-5-carbonitrile derivatives have emerged as a promising class of compounds, demonstrating potent and selective COX-2 inhibition.[3][4][5] This guide details the scientific rationale, step-by-step synthetic and biological evaluation protocols, and key structure-activity relationship (SAR) insights to facilitate the discovery of next-generation anti-inflammatory agents.

Introduction: The Rationale for Targeting COX-2 with Pyrimidine-5-Carbonitriles

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[6] Two primary isoforms exist: COX-1, a constitutively expressed enzyme responsible for homeostatic functions like gastric cytoprotection, and COX-2, an inducible enzyme upregulated at sites of inflammation.[2] The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from inhibiting these enzymes. However, the simultaneous inhibition of COX-1 by traditional NSAIDs leads to well-documented gastrointestinal and renal side effects.[7]

Selective COX-2 inhibitors were developed to mitigate these risks. The pyrimidine-5-carbonitrile core has been identified as a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with significant biological activity, including potent COX-2 inhibition.[3][8] Its structural features allow for key interactions within the larger, more accommodating active site of the COX-2 enzyme compared to COX-1, forming the basis for its selectivity. Several studies have reported pyrimidine-5-carbonitrile derivatives with COX-2 inhibitory activity comparable or superior to established drugs like Celecoxib.[4][5]

cluster_upstream Upstream Signaling cluster_cox_pathway COX-2 Pathway cluster_downstream Downstream Effects Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Cell_Membrane Cell Membrane Phospholipids COX2_Expression Induces COX-2 Enzyme Expression Inflammatory_Stimuli->COX2_Expression Activates cPLA2 Phospholipase A2 (cPLA2) AA Arachidonic Acid (AA) cPLA2->AA Releases COX2_Enzyme COX-2 Enzyme AA->COX2_Enzyme Substrate PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 Catalyzes Inhibitor Pyrimidine-5-Carbonitrile Inhibitor Inhibitor->COX2_Enzyme Inhibits Synthases Prostaglandin Synthases PGH2->Synthases Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) Synthases->Prostaglandins Converts to Effects Inflammation, Pain, Fever Prostaglandins->Effects Mediates

Caption: COX-2 signaling pathway and point of inhibition.

Synthetic Protocol: General Synthesis of Pyrimidine-5-Carbonitrile Core

The synthesis of the pyrimidine-5-carbonitrile scaffold is often achieved through a multi-component reaction, such as the Biginelli reaction. This allows for significant structural diversity by varying the initial building blocks.[8] The following protocol is a generalized procedure based on published methods.

Protocol 2.1: Synthesis of 6-Aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

  • Rationale: This one-pot reaction provides an efficient route to the core heterocyclic system. The use of an aryl aldehyde, ethyl cyanoacetate, and thiourea allows for the rapid assembly of the functionalized pyrimidine ring. Anhydrous potassium carbonate serves as a base to facilitate the condensation reactions.

  • Materials:

    • Substituted aryl aldehyde (1.0 eq)

    • Ethyl cyanoacetate (1.0 eq)

    • Thiourea (1.2 eq)

    • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

    • Absolute Ethanol

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add the substituted aryl aldehyde, ethyl cyanoacetate, thiourea, and anhydrous potassium carbonate in absolute ethanol.

    • Stir the reaction mixture and heat to reflux (approximately 78°C) for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) until the pH is ~5-6.

    • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure precursor compound.[8]

    • Confirm the structure using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Self-Validation: The identity and purity of the synthesized precursor are critical. Sharp melting points and clean NMR/MS spectra are indicative of a successful synthesis. This precursor can then be used in subsequent reactions to introduce further diversity at various positions of the pyrimidine ring, leading to the final target compounds.[8][9]

Start Starting Materials (Aldehyde, Ethyl Cyanoacetate, Thiourea) Reaction One-Pot Synthesis (Biginelli Reaction) Start->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Final Pure Pyrimidine Precursor Analysis->Final cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_adme Lead Optimization EnzymeAssay Primary Screen: COX-1/COX-2 Enzyme Assays Data1 Determine IC50 & SI EnzymeAssay->Data1 Yields CellAssay Secondary Screen: Cell-Based PGE2 Assay Data1->CellAssay Selects Hits Data2 Confirm Cellular Potency CellAssay->Data2 Yields PawEdema Anti-Inflammatory Model: Carrageenan Paw Edema Data2->PawEdema Promising Compounds Advance Data3 Evaluate In Vivo Efficacy PawEdema->Data3 Yields ADME Further Studies: Pharmacokinetics & Safety Data3->ADME Active Compounds Advance Lead Lead Candidate ADME->Lead

Caption: A typical screening cascade for COX-2 inhibitor development.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrimidine-5-carbonitrile scaffold has yielded key insights into the structural requirements for potent and selective COX-2 inhibition.

  • C2 Position: Substitution at this position is critical. Introducing various sulfonamide phenyl moieties or benzoazole derivatives can significantly enhance COX-2 inhibitory activity and selectivity. [4][5]* C6 Position: The presence of an aryl group, such as a 4-fluorophenyl or 4-methoxyphenyl ring, is common in active compounds. This group often occupies a hydrophobic side pocket in the COX-2 active site. [5][8]* N1 and N3 Positions: Modifications at the nitrogen atoms of the pyrimidine ring can influence physicochemical properties like solubility and metabolic stability, which are crucial for developing a viable drug candidate.

Caption: Key SAR points for pyrimidine-5-carbonitrile COX-2 inhibitors.

Conclusion

The pyrimidine-5-carbonitrile scaffold represents a highly versatile and promising starting point for the development of novel, potent, and selective COX-2 inhibitors. By employing efficient synthetic strategies and a systematic cascade of in vitro and in vivo evaluations as outlined in this guide, researchers can effectively identify and optimize lead candidates. A thorough understanding of the structure-activity relationships is paramount to fine-tuning the scaffold to achieve the desired pharmacological profile, ultimately leading to safer and more effective anti-inflammatory therapies.

References

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances. Available at: [Link]

  • Design and synthesis of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors: Anti-inflammatory activity, ulcerogenic liability, histopathological and docking studies. PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Publishing. Available at: [Link]

  • Design and synthesis of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors: Anti-inflammatory activity, ulcerogenic liability, histopathological and docking studies. Semantic Scholar. Available at: [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. Available at: [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC. Available at: [Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. Available at: [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Available at: [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PubMed. Available at: [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. Available at: [Link]

  • Design and synthesis of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors: Anti-inflammatory activity, ulcerogenic liability, histopathological and docking studies | Request PDF. ResearchGate. Available at: [Link]

  • in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats. Frontiers. Available at: [Link]

  • Pyrimidine-based COX-2 inhibitors and rationale for designing the target compounds. ResearchGate. Available at: [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. ResearchGate. Available at: [Link]

  • Pharmacokinetic and pharmacodynamic aspects of the ideal COX-2 inhibitor: a pharmacologist's perspective. Clinical and Experimental Rheumatology. Available at: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]

  • COX2 Inhibitor Screening Assay Kit COX2 82210. BPS Bioscience. Available at: [Link]

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Taylor & Francis Online. Available at: [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. PMC. Available at: [Link]

Sources

Application Note: 4-Formylpyrimidine-2-carbonitrile as a Strategic Scaffold in the Discovery of Novel Kinase Inhibitors for Oncology

Author: BenchChem Technical Support Team. Date: March 2026

[label="Step 2", style=solid, color="#20

Refining Inhibitor Presentation

I'm now integrating the in vitro assay methodology into the application note. I am summarizing the luminescent signal measurement and data analysis for a complete picture. My plan is to include IC50 determination by fitting data to a 4PL curve, and add a table with QSAR data. I also want to include how the derivatives benchmark against Alpelisib or Wortmannin.

Detailing Inhibitor Presentation

I'm presently focused on the application note's section on data analysis. I'm ensuring clarity in reporting luminescent signals, and emphasizing the 4PL curve fitting for IC50 values. I'm planning a table to contrast my derivatives, using QSAR metrics against Alpelisib, for comparison.

Target Audience: Medicinal Chemists, Assay Biologists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Chemical Rationale

In the landscape of targeted oncology, pyrimidine-based scaffolds are ubiquitous due to their bioisosteric resemblance to the adenine ring of ATP. This structural mimicry allows them to competitively bind the ATP-binding pocket of various disease-driving kinases. Among the most versatile building blocks for synthesizing complex, multi-ring kinase inhibitors is 4-Formylpyrimidine-2-carbonitrile (CAS 145276-04-6) [2.3].

As a Senior Application Scientist, I emphasize to medicinal chemistry teams that the value of this specific intermediate lies in its orthogonal, bi-functional reactivity:

  • The C4-Formyl Group: Acts as a highly electrophilic center. It is the prime target for Knoevenagel condensations, Wittig reactions, or reductive aminations, serving as the primary anchor for building fused heterocyclic systems (e.g., pyrido[3,2-e]pyrrolo[1,2-c]pyrimidines)[1].

  • The C2-Carbonitrile Group: This strongly electron-withdrawing cyano moiety heavily activates the pyrimidine ring. In rational drug design, it can be converted into an amidine or tetrazole, or—crucially—retained in the final pharmacophore to act as a potent, directional hydrogen-bond acceptor in the kinase hinge region[2].

Recent breakthroughs have utilized this exact scaffold to develop highly potent and selective PI3Kα (Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha) inhibitors. By condensing the 4-formyl group to create a rigid pyrrolo-pyrimidine core and retaining the 2-carbonitrile group, researchers have achieved low nanomolar IC50 values against PI3Kα, effectively halting cervical and breast cancer cell proliferation[1].

Mechanistic Insights: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, primarily driven by the over-expression or mutation of the PIK3CA gene (which encodes the p110α catalytic subunit).

When designing inhibitors using the 4-Formylpyrimidine-2-carbonitrile scaffold, the resulting fused ring system is typically decorated with a morpholine moiety. This complete molecule docks perfectly into the ATP-binding cleft of p110α. The causality behind this design is two-fold:

  • The Morpholine Moiety: Occupies the affinity pocket and establishes critical oxygen-mediated hydrogen bonds, mimicking the ribose ring interactions of ATP[2].

  • The 2-Carbonitrile Group: Molecular docking simulations reveal that the retained cyano group forms a vital hydrogen bond with the backbone amide of Val851 in the hinge region of the kinase. This specific interaction anchors the inhibitor and ensures high selectivity over other PI3K isoforms (β, γ, δ)[1].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Kinase Action AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cancer Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Pyrrolo[1,2-c]pyrimidine Inhibitors Inhibitor->PI3K Competitive Inhibition (H-bond at Val851)

Fig 1: PI3K/AKT/mTOR pathway inhibition by 4-Formylpyrimidine-2-carbonitrile derivatives.

Experimental Protocols

Protocol 1: Synthesis of Morpholino-pyridopyrrolopyrimidine-2-carbonitriles

Objective: To construct a rigid PI3Kα inhibitor core utilizing the orthogonal reactivity of 4-Formylpyrimidine-2-carbonitrile.

G A 4-Formylpyrimidine-2-carbonitrile (CAS 145276-04-6) B Knoevenagel Condensation (Pyrrole derivative) A->B Step 1: C4-Formyl Activation C Cyclization (Base-catalyzed) B->C Step 2: Ring Closure D Morpholino-pyridopyrrolopyrimidine -2-carbonitriles C->D Step 3: Morpholine Coupling

Fig 2: Three-step synthetic workflow exploiting the bi-functional pyrimidine scaffold.

Step-by-Step Methodology:

  • Knoevenagel Condensation (Core Assembly): Dissolve 1.0 equivalent of 4-Formylpyrimidine-2-carbonitrile and 1.1 equivalents of the selected 2-amino-pyrrole derivative in absolute ethanol.

  • Catalysis: Add 0.1 equivalents of glacial acetic acid.

    • Causality: The weak acid protonates the formyl oxygen, drastically increasing the electrophilicity of the C4 carbon without neutralizing the nucleophilic amine of the pyrrole precursor.

  • Reflux & Cyclization: Reflux the mixture under an inert argon atmosphere for 4-6 hours. The initial condensation forms an imine intermediate, which undergoes spontaneous intramolecular cyclization due to the proximity of the activated pyrimidine ring, yielding the fused pyridopyrrolopyrimidine core.

  • Morpholine Coupling (SNAr): Add 2.0 equivalents of morpholine and a non-nucleophilic base (e.g., DIPEA) in DMF. Heat to 80°C for 8 hours.

    • Causality: The electron-withdrawing nature of the retained 2-carbonitrile group activates the fused system toward Nucleophilic Aromatic Substitution (SNAr), facilitating the attachment of the morpholine pharmacophore at the designated halogenated leaving site.

  • Purification: Quench the reaction with ice water, filter the resulting precipitate, and purify via flash chromatography (Silica gel, DCM/MeOH gradient) to yield the final targeted inhibitor.

Protocol 2: In Vitro PI3Kα Kinase Inhibition Assay (Self-Validating System)

Objective: To evaluate the IC50 of the synthesized derivatives against recombinant human p110α using a luminescent ADP detection format.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).

    • Causality: The inclusion of CHAPS detergent prevents the non-specific aggregation of hydrophobic inhibitor compounds, ensuring accurate, reproducible dose-response curves and eliminating false positives.

  • Enzyme & Substrate Mix: Dilute recombinant PI3Kα (p110α/p85α complex) to a final well concentration of 0.5 nM. Add 10 μM of PIP2 substrate.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in DMSO. Add to the assay plate. Ensure the final DMSO concentration remains <1% to prevent enzyme denaturation. Include Alpelisib (BYL719) as a positive control and a DMSO-only negative control.

  • Reaction Initiation: Initiate the reaction by adding ATP to a final concentration of 10 μM.

    • Causality: Using an ATP concentration at or slightly below the Km of PI3Kα (approx. 10-20 μM) ensures the assay is highly sensitive to competitive ATP-site binders. High ATP concentrations would outcompete the inhibitor, artificially inflating the IC50.

  • Incubation & Detection: Incubate at room temperature for 1 hour. Terminate the reaction using an ADP-Glo™ Kinase Assay kit, which converts the generated ADP into a luminescent signal.

  • Data Analysis: Measure luminescence. Calculate the percentage of inhibition relative to the DMSO control. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50.

Data Presentation: Comparative Kinase Inhibition

The following table summarizes the quantitative structure-activity relationship (QSAR) data when utilizing the 4-Formylpyrimidine-2-carbonitrile scaffold to generate morpholino-derivatives, benchmarked against standard therapies[1].

Compound IDScaffold OriginPI3Kα IC50 (nM)HeLa Cell Cytotoxicity (IC50, μM)Key H-Bond Interactions
Derivative 12a 4-Formylpyrimidine-2-carbonitrile0.8 ± 0.10.21 ± 0.05Val851 (via -CN), Morpholine
Derivative 12b 4-Formylpyrimidine-2-carbonitrile3.5 ± 0.40.85 ± 0.12Val851 (via -CN), Morpholine
Derivative 12c 4-Formylpyrimidine-2-carbonitrile7.7 ± 0.61.99 ± 0.20Val851 (via -CN), Morpholine
Alpelisib (Control) Standard (FDA Approved)4.6 ± 0.31.10 ± 0.15Val851
Wortmannin (Control) Pan-PI3K Irreversible2.1 ± 0.20.50 ± 0.08Cys862 (Covalent)

Table 1: In vitro kinase inhibition and cellular cytotoxicity profiles of pyrrolo[1,2-c]pyrimidine derivatives synthesized from 4-Formylpyrimidine-2-carbonitrile.

References

  • NextSDS Chemical Database. (2026). 4-Pyrimidinecarbonitrile, 2-formyl- (9CI) - Chemical Substance Information (CAS 145276-04-6). NextSDS. Available at: [Link]

  • Ibrahim, M. A., Abou-Seri, S. M., Hanna, M. M., Abdalla, M. M., & El Sayed, N. A. (2015). Design, synthesis and biological evaluation of novel condensed pyrrolo[1,2-c]pyrimidines featuring morpholine moiety as PI3Kα inhibitors. European Journal of Medicinal Chemistry, 99, 1-13. Available at:[Link]

Sources

Application Note: Design, Synthesis, and Validation of Pyrimidine-Based PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Mechanistic Rationale: The Pyrimidine Scaffold in PI3K Inhibition

The1 is a master regulator of cell growth, survival, and metabolism[1]. Hyperactivation of this cascade—often driven by PIK3CA mutations or the loss of the tumor suppressor PTEN—is a primary driver in numerous human malignancies[2]. Consequently, targeting the ATP-binding pocket of the PI3K catalytic subunit has become a cornerstone of modern oncological drug discovery[1][3].

Among the diverse chemotypes explored, the pyrimidine scaffold has proven exceptionally successful, yielding advanced clinical candidates such as 3 and 4[3][4]. The causality behind this structural choice lies in its bioisosteric mimicry of the adenine ring of ATP[5].

When decorated with a morpholine moiety at the C2 or C4 position, the pyrimidine core acts as a rigid vector. It perfectly positions the morpholine oxygen to act as a critical hydrogen-bond acceptor, engaging the backbone amide of Val851 (in PI3Kα) or Val882 (in PI3Kγ) within the kinase hinge region[3][6]. This anchors the inhibitor firmly in the active site, while substitutions at the C6 position are used to probe the deeper, isoform-specific affinity pockets[7].

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits via PH Domain PTEN PTEN PTEN->PIP2 Dephosphorylates PIP3 mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Pyrimidine Inhibitor (e.g., BKM120) Inhibitor->PI3K Blocks ATP Pocket

Figure 1: PI3K/AKT/mTOR signaling pathway and the pharmacological intervention point.

Synthetic Strategy: A Self-Validating Workflow

The synthesis of highly substituted pyrimidine PI3K inhibitors relies on the differential electrophilicity of the carbon centers in a polyhalogenated pyrimidine precursor[8][9]. Starting from 2,4,6-trichloropyrimidine, the iterative substitution leverages the electronic deactivation of the ring after each nucleophilic attack[7].

Synthetic_Workflow SM 2,4,6-Trichloropyrimidine (Starting Material) Step1 SNAr 1 + Morpholine (0°C, Base) SM->Step1 Int1 Intermediate 1 (Mono-morpholino) Step1->Int1 Step2 SNAr 2 + 2nd Amine (45°C, Base) Int1->Step2 Int2 Intermediate 2 (Di-amino) Step2->Int2 Step3 Suzuki Coupling + Aryl Boronic Acid (Pd Cat, 110°C) Int2->Step3 Product Final PI3K Inhibitor (e.g., Buparlisib) Step3->Product

Figure 2: Three-step synthetic workflow for 2,4-diamino-6-aryl pyrimidine derivatives.

Step-by-Step Experimental Protocols

Protocol 1: Regioselective Mono-Amination (SNAr 1)

Objective: Introduce the primary hinge-binding morpholine group to generate 2,6-dichloro-4-morpholinopyrimidine.

  • Preparation: Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) and cool strictly to 0 °C under an inert argon atmosphere[7].

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) as a non-nucleophilic base to scavenge the generated HCl[7].

  • Nucleophilic Attack: Dropwise, add morpholine (1.0 eq) dissolved in DCM over 30 minutes.

    • Causality: The first morpholine addition is highly exothermic. Dropwise addition at 0 °C ensures strict regiocontrol, favoring the C4 substitution over C2 due to slightly higher electrophilicity, and prevents over-reaction to di-substituted products[7].

  • Self-Validation System: Monitor via TLC (Hexanes/EtOAc 4:1). The product must appear as a single, UV-active spot with an Rf​ lower than the starting material. If a secondary, highly polar spot appears, the temperature control failed (di-substitution occurred). Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol 2: Second Amination (SNAr 2)

Objective: Introduce the second morpholine (or alternative amine) to optimize solubility and fill the solvent-exposed region, generating 2,4-dimorpholino-6-chloropyrimidine[8].

  • Preparation: Dissolve the intermediate from Protocol 1 in acetonitrile (MeCN)[7].

  • Reaction: Add morpholine (2.5 eq).

    • Causality: Excess amine acts as both the nucleophile and the acid scavenger. The reaction requires heating to 45 °C because the first electron-donating morpholine group has pushed electron density into the pyrimidine ring, rendering the remaining C2 chloride significantly less reactive[7].

  • Self-Validation System: LC-MS analysis is critical here. Confirm complete consumption of the mono-substituted intermediate. Look for the [M+H]+ peak corresponding to the di-substituted product. The isotopic pattern of the single remaining chlorine atom (a strict 3:1 ratio of M to M+2) must be clearly visible to validate the intermediate's structural integrity.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Objective: Attach the C6-aryl/heteroaryl moiety (e.g., 3-aminophenyl or indazole) to probe the kinase specificity pocket[4][7].

  • Catalyst Loading: In a Schlenk flask, combine the 2,4-dimorpholino-6-chloropyrimidine (1.0 eq), the appropriate aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq)[7].

  • Solvent System: Add a degassed biphasic mixture of 1,2-dimethoxyethane (DME) and 2M aqueous Na₂CO₃ (3:1 v/v)[7].

  • Coupling: Heat the mixture to 110 °C for 4-6 hours under argon[7].

    • Causality: The biphasic system ensures the boronic acid is activated to a reactive boronate complex by the aqueous base, while the organic phase dissolves the pyrimidine. The high temperature (110 °C) is mandatory to overcome the high activation energy of the electronically deactivated C6-Cl bond[7].

  • Self-Validation System: The reaction mixture will transition from red/orange to dark black as inactive Pd(0) precipitates upon completion. Filter through a Celite pad to remove palladium black before silica gel purification. Verify final purity (>95%) via HPLC before progressing to biological evaluation.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the inhibitory activity of representative pyrimidine-based PI3K inhibitors against Class I PI3K isoforms, demonstrating how structural modifications at the C6 position dictate isoform selectivity.

CompoundStructural ClassPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Reference
Buparlisib (BKM120) 2,6-dimorpholino pyrimidine52166116262[3]
Pictilisib (GDC-0941) Thieno[3,2-d]pyrimidine333375[4]
GDC-0980 Thieno[3,2-d]pyrimidine527714[10]
Compound 13 Dithiocarbamate pyrimidine1.2N/AN/AN/A[5]
CPL302415 (6) Pyrazolo[1,5-a]pyrimidine1422254701816902[6]

References

  • [11] Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. rhhz.net. 11

  • [5] Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. ACS Medicinal Chemistry Letters. 5

  • [6] Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. 6

  • [10] Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC - NIH.10

  • [1] Application Notes & Protocols: Thieno[3,2-d]pyrimidine Derivatives for PI3K Inhibitor Synthesis. Benchchem.1

  • [4] 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed. 4

  • [3] Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor. AACR Journals. 3

  • [2] GDC-0941, a Novel Class I Selective PI3K Inhibitor, Enhances the Efficacy of Docetaxel in Human Breast Cancer Models. AACR Journals. 2

  • [8] Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. MDPI. 8

  • [7] Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors. ACS Medicinal Chemistry Letters. 7

  • [9] Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer. PMC. 9

Sources

4-Formylpyrimidine-2-carbonitrile: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyrimidine Core

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural and synthetic bioactive compounds.[1][2][] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[2][][4] This inherent biological relevance, coupled with its synthetic tractability, has made the pyrimidine scaffold a privileged structure in drug discovery.[1][5] The ability to readily modify the pyrimidine ring at its 2, 4, 5, and 6 positions allows for extensive structural diversification, enabling the fine-tuning of pharmacological properties.[1][5]

Within the diverse landscape of pyrimidine-based building blocks, 4-formylpyrimidine-2-carbonitrile has emerged as a particularly valuable and versatile intermediate. This molecule incorporates three key reactive sites: the electrophilic aldehyde at the 4-position, the cyano group at the 2-position which can undergo a variety of transformations, and the electron-deficient pyrimidine ring itself, which is amenable to nucleophilic substitution. This unique combination of functional groups provides a powerful platform for the construction of complex molecular architectures with a wide range of therapeutic applications, including the development of kinase inhibitors, anti-cancer agents, and other targeted therapies.[1][6][7]

Physicochemical Properties and Reactivity Profile

To effectively utilize 4-formylpyrimidine-2-carbonitrile in a drug discovery program, a thorough understanding of its physicochemical properties and reactivity is paramount.

PropertyValueImplication in Drug Discovery
Molecular Formula C₆H₃N₃OProvides a low molecular weight starting point, desirable for lead-like molecules.
Molecular Weight 133.11 g/mol Favorable for maintaining good pharmacokinetic properties in derivatives.
Appearance Off-white to yellow solidStandard solid handling procedures apply.
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)Facilitates its use in a wide range of reaction conditions.
Reactivity Highly reactive aldehyde, versatile nitrile, and electrophilic ringEnables diverse synthetic transformations for library synthesis.

The reactivity of 4-formylpyrimidine-2-carbonitrile is governed by the interplay of its functional groups. The electron-withdrawing nature of the pyrimidine ring and the cyano group enhances the electrophilicity of the formyl group, making it highly susceptible to nucleophilic attack. This facilitates a wide array of synthetic transformations, including but not limited to:

  • Reductive Amination: A cornerstone reaction for introducing diverse amine functionalities.

  • Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds, enabling chain extension and the introduction of new pharmacophoric elements.

  • Aldol Condensation: To create more complex carbon skeletons.

  • Grignard and Organolithium Additions: For the introduction of alkyl and aryl substituents.

Simultaneously, the cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or serve as a precursor for the formation of various heterocycles. The pyrimidine ring itself can participate in nucleophilic aromatic substitution reactions, particularly at positions that are activated by the electron-withdrawing substituents.

Application in Kinase Inhibitor Synthesis: A Case Study

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1][6] Many approved kinase inhibitors feature a 2,4-disubstituted pyrimidine core that mimics the adenine ring of ATP, enabling competitive binding to the kinase active site. 4-Formylpyrimidine-2-carbonitrile serves as an excellent starting material for the synthesis of such inhibitors.

Protocol: Synthesis of a Generic 2,4-Disubstituted Pyrimidine Kinase Inhibitor Core

This protocol outlines a general and robust two-step sequence for the synthesis of a common kinase inhibitor scaffold.

Step 1: Reductive Amination

  • Reaction Setup: To a solution of 4-formylpyrimidine-2-carbonitrile (1.0 eq) in dichloromethane (DCM, 0.1 M) is added the desired primary or secondary amine (1.1 eq).

  • Acid Catalyst: Acetic acid (0.1 eq) is added to catalyze the formation of the iminium ion.

  • Reducing Agent: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 4-12 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the aldehyde in the absence of an amine. The use of an acid catalyst accelerates the reaction by promoting the formation of the reactive iminium intermediate.

Step 2: Nucleophilic Aromatic Substitution

  • Reaction Setup: The product from Step 1 (1.0 eq) is dissolved in a suitable solvent such as n-butanol or dimethylformamide (DMF).

  • Nucleophile and Base: The desired nucleophile (e.g., an aniline or alcohol, 1.2 eq) and a base such as diisopropylethylamine (DIPEA, 2.0 eq) are added.

  • Reaction Conditions: The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by flash chromatography or preparative HPLC.

Causality: The electron-withdrawing nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the 2-position, which is further activated by the cyano group. The choice of a high-boiling point solvent allows for the necessary thermal energy to overcome the activation barrier of the reaction.

Visualizing the Synthetic Pathway

The following diagram illustrates the general workflow for the synthesis of a 2,4-disubstituted pyrimidine library from 4-formylpyrimidine-2-carbonitrile.

G 4-Formylpyrimidine-2-carbonitrile 4-Formylpyrimidine-2-carbonitrile Reductive Amination Reductive Amination 4-Formylpyrimidine-2-carbonitrile->Reductive Amination R1R2NH, NaBH(OAc)3 Intermediate A Intermediate A Reductive Amination->Intermediate A Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution Intermediate A->Nucleophilic Aromatic Substitution R3-Nu, Base 2,4-Disubstituted Pyrimidine Library 2,4-Disubstituted Pyrimidine Library Nucleophilic Aromatic Substitution->2,4-Disubstituted Pyrimidine Library G Starting Material 4-Formylpyrimidine- 2-carbonitrile Synthetic Transformations Reductive Amination, Nucleophilic Substitution, Condensation, etc. Starting Material->Synthetic Transformations Compound Library Compound Library Synthetic Transformations->Compound Library Biological Screening In vitro assays, Cell-based assays Compound Library->Biological Screening Hit Identification Hit Identification Biological Screening->Hit Identification Lead Optimization Structure-Activity Relationship (SAR) Studies Hit Identification->Lead Optimization Drug Candidate Drug Candidate Lead Optimization->Drug Candidate

Caption: Logical workflow in drug discovery.

Conclusion and Future Perspectives

4-Formylpyrimidine-2-carbonitrile is a powerful and versatile building block in medicinal chemistry. Its unique combination of reactive functional groups allows for the efficient construction of diverse and complex molecular scaffolds. The protocols and applications outlined in this guide demonstrate its utility in the synthesis of kinase inhibitors and other potential therapeutic agents. As the demand for novel and targeted therapies continues to grow, the strategic application of versatile intermediates like 4-formylpyrimidine-2-carbonitrile will undoubtedly play a crucial role in the future of drug discovery.

References

  • Recent Advances in Pyrimidine-Based Drugs. (2024, January 11). MDPI. Retrieved from [Link]

  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (n.d.). Frontiers. Retrieved from [Link]

  • Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. (2006, December 28). PubMed. Retrieved from [Link]

  • 4-(3-Trifluoromethylphenyl)-pyrimidine-2-carbonitrile as cathepsin S inhibitors: N3, not N1 is critically important. (2010, August 1). PubMed. Retrieved from [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021, August 26). MDPI. Retrieved from [Link]

  • Examples of pyrimidine derivatives with applications in medicinal and materials science. (n.d.). ResearchGate. Retrieved from [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. (2022, November 2). Semantic Scholar. Retrieved from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). PMC. Retrieved from [Link]

  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. (2014, December 29). ResearchGate. Retrieved from [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Growing Science. Retrieved from [Link]

Sources

Application Notes & Protocol: Reductive Amination of 4-Formylpyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-(Aminomethyl)pyrimidine-2-carbonitriles

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an aminomethyl group at the 4-position of a 2-cyanopyrimidine ring system, specifically creating 4-(aminomethyl)pyrimidine-2-carbonitriles, provides a critical building block for drug discovery. This structural motif is a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and other targeted therapies. Reductive amination of 4-formylpyrimidine-2-carbonitrile represents a direct and efficient route to these valuable secondary and tertiary amines. This application note provides a comprehensive guide to this transformation, detailing the underlying chemical principles, a field-proven protocol, and critical insights for successful execution. Notably, this method is integral to the synthesis of intermediates for Vitamin B1.[1]

Mechanistic Rationale: The Chemistry of Controlled Amine Synthesis

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[2][3] The reaction proceeds in a two-step sequence within a single pot:

  • Imine/Iminium Ion Formation: The process begins with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde (4-formylpyrimidine-2-carbonitrile). This is followed by dehydration to form a Schiff base, or more specifically, an imine intermediate. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.[3][4]

  • Hydride Reduction: A reducing agent, introduced into the reaction mixture, then selectively reduces the C=N double bond of the imine or iminium ion to yield the desired amine.[4][5]

The choice of reducing agent is critical for the success of this reaction. It must be mild enough to not reduce the starting aldehyde but potent enough to efficiently reduce the in situ-formed imine.[2]

The Superiority of Sodium Triacetoxyborohydride (STAB)

For this specific transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice.[2][6] Its advantages over other common reducing agents like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are significant:

  • Selectivity: STAB is a milder reducing agent than NaBH₄ and will not readily reduce the starting aldehyde, thus preventing the formation of the corresponding alcohol as a byproduct.[5][7]

  • Safety: It is a safer alternative to the highly toxic sodium cyanoborohydride.[2]

  • Efficiency: STAB is particularly effective for the reductive amination of a wide range of aldehydes and ketones, including those with sensitive functional groups.[6][7] The cyano group on the pyrimidine ring is tolerated under these conditions.[7]

Experimental Design & Workflow

The overall workflow for the reductive amination of 4-formylpyrimidine-2-carbonitrile is a straightforward, one-pot procedure.

Reductive_Amination_Workflow Start Start Materials: - 4-Formylpyrimidine-2-carbonitrile - Amine (Primary or Secondary) - Sodium Triacetoxyborohydride (STAB) - Solvent (e.g., DCE, THF) Reaction_Setup Reaction Setup: Combine aldehyde and amine in solvent. Stir at room temperature. Start->Reaction_Setup 1. Combine STAB_Addition Addition of Reducing Agent: Add STAB portion-wise. Reaction_Setup->STAB_Addition 2. Initiate Reduction Reaction_Monitoring Reaction Monitoring: Monitor by TLC or LC-MS. STAB_Addition->Reaction_Monitoring 3. Allow to React Workup Aqueous Workup: Quench with saturated NaHCO₃. Extract with organic solvent. Reaction_Monitoring->Workup 4. Upon Completion Purification Purification: Dry organic layer (e.g., Na₂SO₄). Concentrate in vacuo. Purify by column chromatography. Workup->Purification 5. Isolate Crude Product Final Product: 4-(Aminomethyl)pyrimidine-2-carbonitrile derivative Purification->Product 6. Obtain Pure Compound

Caption: General workflow for the one-pot reductive amination.

Detailed Experimental Protocol

This protocol provides a general procedure for the reductive amination of 4-formylpyrimidine-2-carbonitrile with a primary or secondary amine. The specific quantities should be adjusted based on the molecular weights of the reactants.

Materials & Reagents:

ReagentMolar Equiv.Purpose
4-Formylpyrimidine-2-carbonitrile1.0Aldehyde substrate
Amine (Primary or Secondary)1.0 - 1.2Nucleophile for imine formation
Sodium Triacetoxyborohydride (STAB)1.2 - 1.5Reducing agent
1,2-Dichloroethane (DCE) or THF-Anhydrous aprotic solvent
Acetic Acid (optional)catalyticCatalyst for imine formation with ketones
Saturated Sodium Bicarbonate (NaHCO₃)-Quenching agent
Dichloromethane (DCM) or Ethyl Acetate-Extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)-Drying agent
Silica Gel-Stationary phase for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-formylpyrimidine-2-carbonitrile (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to achieve a concentration of approximately 0.1-0.2 M with respect to the aldehyde. Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation. For less reactive amines or ketones, a catalytic amount of acetic acid can be added.[7]

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The addition may be slightly exothermic. Maintain the reaction temperature at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed. Typical reaction times range from 1 to 24 hours.

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure 4-(aminomethyl)pyrimidine-2-carbonitrile derivative.

Characterization and Data Interpretation

The successful synthesis of the target compound should be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: Expect to see the disappearance of the aldehyde proton signal (typically ~10 ppm) from 4-formylpyrimidine-2-carbonitrile and the appearance of a new signal for the methylene protons (CH₂) adjacent to the nitrogen (typically in the range of 3.5-4.5 ppm).[8] The integration of this new signal should correspond to two protons. Signals corresponding to the pyrimidine ring and the amine substituent should also be present.

  • ¹³C NMR Spectroscopy: Look for the disappearance of the aldehyde carbonyl carbon signal (typically >180 ppm) and the appearance of a new aliphatic carbon signal for the newly formed methylene group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the expected mass of the product.

  • Infrared (IR) Spectroscopy: The C=O stretching frequency of the aldehyde (around 1700 cm⁻¹) should be absent in the product spectrum. The presence of N-H stretching bands (for secondary amines) around 3300-3500 cm⁻¹ may be observed. The characteristic nitrile (C≡N) stretch will remain around 2220-2260 cm⁻¹.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider adding an additional portion of STAB. Ensure all reagents and solvents are anhydrous, as moisture can decompose the reducing agent.[2]

  • Side Product Formation (Alcohol): If the corresponding alcohol is observed as a significant byproduct, it indicates that the reducing agent is too reactive or that the imine formation is slow. Using STAB should minimize this.

  • Dialkylation: When using a primary amine, there is a possibility of dialkylation, where the newly formed secondary amine reacts with another molecule of the aldehyde. Using a slight excess of the primary amine can sometimes mitigate this. Alternatively, a stepwise procedure of first forming the imine and then adding a different reducing agent like NaBH₄ can be employed.[7]

  • Purification Challenges: The basic nature of the amine product may cause it to streak on silica gel during chromatography. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape.

Safety Precautions

  • Sodium Triacetoxyborohydride (STAB): While safer than sodium cyanoborohydride, STAB is still a reactive hydride reagent. It is moisture-sensitive and will react with water to release hydrogen gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: 1,2-Dichloroethane and dichloromethane are halogenated solvents and should be handled with care in a fume hood.

  • General: Always follow standard laboratory safety procedures when handling chemicals.

Conclusion

The reductive amination of 4-formylpyrimidine-2-carbonitrile using sodium triacetoxyborohydride is a reliable and efficient method for the synthesis of a diverse range of 4-(aminomethyl)pyrimidine-2-carbonitrile derivatives. This protocol offers high selectivity, operational simplicity, and broad substrate scope, making it an invaluable tool for researchers in drug discovery and development. By understanding the underlying mechanism and adhering to the detailed protocol, scientists can confidently and successfully synthesize these important chemical intermediates.

References

  • Bandivadekar, P., Gaikwad, S., & Chaturbhuj, G. U. (2020). An Improved Integrated Batch‐Flow Synthesis for 4‐Amino‐2‐Methyl Pyrimidine‐5‐Carbonitrile, a Vitamin B1 Intermediate Assisted by Reaction Calorimetry. ChemistrySelect, 5(35), 11033-11038. Available from: [Link]

  • Wang, K., et al. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1. Organic Process Research & Development, 25(10), 2294–2301. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2014). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 6(6), 346-357. Available from: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Anonymous. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723. Available from: [Link]

  • El-Sayed, N. F., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 15(1), 1-17. Available from: [Link]

  • Chemistry Steps. Reductive Amination. (2024, March 28). Available from: [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. Available from: [Link]

  • Touchette, K. M. (2011, July 14). Reductive Amination Reaction. OpenBU. Available from: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2011). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Journal of Chemical Sciences, 123(5), 659-665. Available from: [Link]

  • Chemistry Learner. Reductive Amination: Definition, Examples, and Mechanism. (2023, September 26). Available from: [Link]

  • NextSDS. 4-amino-2-(aminomethyl)pyrimidine-5-carbonitrile dihydrochloride. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Campbell, L. L. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES. III. PURIFICATION AND PROPERTIES OF DIHYDROURACIL DEHYDROGENASE. Journal of Biological Chemistry, 227(2), 693-700. Available from: [Link]

  • S. Sumathi, et al. (2015). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Indian Journal of Science and Technology, 8(32). Available from: [Link]

  • Bonacorsi, S., et al. (2013). One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. Organic Letters, 15(10), 2438–2441. Available from: [Link]

  • Wang, X., et al. (2007). Reduction of Pyrimidine Derivatives by LiAlH4. Chinese Journal of Chemistry, 25(11), 1673-1676. Available from: [Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Available from: [Link]

Sources

Application Note: Knoevenagel Condensation with 4-Formylpyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Methodologies for Privileged Scaffold Extension

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of functionalizing highly reactive, multi-functional scaffolds without triggering unwanted side reactions. 4-Formylpyrimidine-2-carbonitrile (CAS: 145276-04-6) is a prime example of a privileged bifunctional building block. The pyrimidine core is ubiquitous in modern drug discovery, particularly in kinase inhibitors and antiviral agents.

The strategic value of this molecule lies in its orthogonality: the C4-formyl group is primed for carbon-carbon bond formation via the Knoevenagel condensation, while the C2-carbonitrile serves as an unreactive handle during this step, reserved for downstream transformation into amidines, tetrazoles, or carboxylic acids. This application note details the causality, mechanistic logic, and self-validating protocols required to execute Knoevenagel condensations on this sensitive substrate.

Mechanistic Causality & Catalyst Selection

The reactivity of 4-formylpyrimidine-2-carbonitrile is strictly governed by its electronic environment. The pyrimidine ring is inherently electron-deficient, a property that is drastically amplified by the strongly electron-withdrawing C2-nitrile group.

The Chemical Dilemma: This extreme electron deficiency makes the C4-formyl carbon exceptionally electrophilic, allowing for rapid nucleophilic attack by enolates. However, this same electronic environment renders the C2-nitrile highly vulnerable to hydrolysis or degradation if traditional, harsh basic catalysts (e.g., strong alkoxides) are employed.

The Catalytic Solution: To ensure chemoselectivity, we must abandon harsh bases in favor of mild, green catalytic systems that activate the reaction without destroying the nitrile handle:

  • Micellar Catalysis: p-Dodecylbenzenesulfonic acid (DBSA) in aqueous media acts as a dual Brønsted acid and surfactant. It accelerates the reaction by forming hydrophobic micelles that locally concentrate the reactants, facilitating the condensation while protecting the nitrile from bulk water hydrolysis[1].

  • Lewis Acid Activation: Bismuth(III) triflate (Bi(OTf)3) serves as a water-tolerant, mild Lewis acid. It coordinates directly to the formyl oxygen, lowering the LUMO of the aldehyde and promoting rapid condensation and dehydration without the need for basic conditions[2].

Mechanism Sub1 4-Formylpyrimidine- 2-carbonitrile (Highly Electrophilic) Aldol Unstable Aldol Adduct Sub1->Aldol Nucleophilic Attack Sub2 Active Methylene (e.g., Malononitrile) Cat Mild Catalyst (DBSA or Bi(OTf)3) Sub2->Cat Activation Enolate Enolate / Activated Methylene Complex Cat->Enolate Enolate->Aldol Nucleophilic Attack Product Knoevenagel Product (Precipitates) Aldol->Product -H2O (Thermodynamic Sink)

Mechanistic pathway of Knoevenagel condensation with 4-Formylpyrimidine-2-carbonitrile.

Self-Validating Experimental Workflows

Trustworthiness in synthetic methodology requires protocols that validate themselves in real-time. The Knoevenagel condensation of this substrate is designed as a thermodynamically driven, self-validating system .

Because the resulting substituted alkene forms a highly conjugated, extended π -system with the pyrimidine ring, it exhibits drastically lower solubility in polar solvents (like water or ethanol) compared to the starting materials. As the reaction proceeds, the spontaneous precipitation of the product serves as a visual indicator of success. This precipitation also drives the equilibrium forward (via Le Chatelier's principle) and simplifies purification to a mere filtration step.

Workflow S1 1. Preparation Equimolar Reagents S2 2. Reaction Solvent, 60-80°C S1->S2 S3 3. Monitoring TLC / LC-MS S2->S3 S4 4. Workup Cool & Filter S3->S4 S5 5. Validation NMR & IR Analysis S4->S5

Self-validating experimental workflow for Knoevenagel condensation.

Step-by-Step Protocols
Protocol A: DBSA-Catalyzed Condensation in Aqueous Media (Green Chemistry)

This protocol leverages micellar catalysis to achieve high yields in an environmentally benign solvent[1].

  • Reagent Preparation: In a 50 mL round-bottom flask, suspend 4-formylpyrimidine-2-carbonitrile (1.0 mmol) and malononitrile (1.0 mmol) in 10 mL of deionized water.

    • Causality: Strict equimolar stoichiometry is critical to prevent the highly electrophilic product from undergoing a secondary Michael addition (bis-adduct formation).

  • Catalyst Addition: Add DBSA (10 mol%) to the suspension.

    • Causality: 10 mol% achieves the critical micelle concentration (CMC) necessary to encapsulate the organic substrates, accelerating the reaction without complicating the aqueous workup[1].

  • Reaction Execution: Stir the mixture at 50°C for 30–60 minutes.

    • Causality: Mild heating overcomes the activation energy barrier for the dehydration of the intermediate aldol adduct, ensuring the reaction does not stall at the unstable β -hydroxy intermediate.

  • Workup & Isolation: Allow the flask to cool to room temperature. The highly conjugated product will spontaneously precipitate. Filter the solid, wash with ice-cold water (2 x 5 mL), and dry under a vacuum.

Protocol B: Bi(OTf)3-Catalyzed Condensation in Ethanol (Lewis Acid Approach)

For less reactive active methylenes (e.g., ethyl cyanoacetate), Lewis acid activation in a homogenous organic phase is required[2],[3].

  • Reagent Preparation: Dissolve 4-formylpyrimidine-2-carbonitrile (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in 10 mL of absolute ethanol.

  • Catalyst Addition: Add Bismuth(III) triflate (10 mol%).

    • Causality: Bi(OTf)3 provides targeted Lewis acidity to activate the formyl oxygen, bypassing the need for basic conditions that could hydrolyze the C2-nitrile[2].

  • Reaction Execution: Reflux the mixture (approx. 78°C) for 1–2 hours.

    • Causality: Refluxing ensures the rapid elimination of water, which is critical when using less reactive methylene compounds[3].

  • Workup & Isolation: Cool the reaction mixture to 0°C in an ice bath to induce crystallization. Filter the precipitate and wash with ice-cold ethanol to yield the analytically pure product.

Quantitative Data & Analytical Validation

To ensure the integrity of the synthesized compounds, rely on the following standardized analytical markers. The disappearance of the aldehyde proton and the retention of the nitrile stretch are your primary indicators of a successful, chemoselective transformation.

Analytical ParameterExpected ObservationMechanistic Causality / Significance
Reaction Yield 85–95%High thermodynamic stability of the conjugated product drives the reaction; precipitation prevents reverse reactions.
Reaction Time 30–90 minAccelerated by the extreme electrophilicity of the pyrimidine-bound formyl group.
1 H NMR (Aldehyde) Disappearance at ~9.9 ppmSelf-validating marker confirming total consumption of the starting electrophile.
1 H NMR (Alkene) Singlet at ~8.2–8.5 ppmConfirms successful dehydration of the aldol intermediate into the Knoevenagel alkene.
IR Spectroscopy Sharp peak at ~2230 cm −1 Validates that the sensitive C2-nitrile group survived the catalytic conditions without undergoing hydrolysis.
References
  • Title: One-pot three-component synthesis of pyrimidine-5-carbonitrile derivatives in water using p-dodecylbenzenesulfonic acid as catalyst Source: Der Pharma Chemica URL: [Link]

  • Title: One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate Source: Scirp.org URL: [Link]

  • Title: Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity Source: SciELO México URL: [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with Pyrimidine Halides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer (e.g., Imatinib), antiviral (e.g., Zidovudine), and antibacterial (e.g., Trimethoprim) agents.[1][2] The ability to strategically functionalize the pyrimidine ring is therefore of paramount importance in the discovery and development of new therapeutics. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for creating carbon-carbon bonds, proving particularly effective for the synthesis of substituted pyrimidines.[1][2][3]

Halogenated pyrimidines are excellent substrates for these reactions. The electron-deficient nature of the pyrimidine ring renders them more reactive than corresponding benzene halides, facilitating the crucial oxidative addition step in the catalytic cycle.[1][2][3] This guide provides an in-depth exploration of the Suzuki coupling with pyrimidine halides, detailing the critical reaction parameters, offering optimized protocols, and explaining the mechanistic rationale behind experimental choices to empower researchers in their synthetic endeavors.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the pyrimidine halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). This is often the rate-determining step, and its efficiency is influenced by the C-X bond strength (I > Br > Cl).[4][6]

  • Transmetalation: The organoboron species (R-BY₂) reacts with the Pd(II) intermediate in the presence of a base. The base activates the boronic acid, forming a boronate complex which then transfers the organic group (R) to the palladium center, displacing the halide.[4]

  • Reductive Elimination: The resulting diorganopalladium(II) complex (Ar-Pd-R) eliminates the final coupled product (Ar-R), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Ar-X (Pyrimidine Halide) OxAdd Oxidative Addition ArPdR Ar-Pd(II)-R(Ln) ArPdX->ArPdR R-B(OR)₂ / Base Transmetal Transmetalation ArPdR->Pd0 Ar-R (Coupled Product) RedElim Reductive Elimination Product_out Coupled Product (Ar-R) ArX_in Pyrimidine Halide (Ar-X) Boronic_in Boronic Acid/Ester (R-B(OR)₂) Base_in Base Experimental_Workflow start Start reagents 1. Add Reagents to MW Vial (Pyrimidine, Boronic Acid, Base, Catalyst) start->reagents solvent 2. Add Degassed Solvent (Dioxane/H₂O) reagents->solvent seal 3. Seal Vial solvent->seal microwave 4. Microwave Irradiation (100 °C, 15 min) seal->microwave cool 5. Cool to Room Temperature microwave->cool workup 6. Aqueous Workup & Extraction (Ethyl Acetate) cool->workup dry 7. Dry & Concentrate workup->dry purify 8. Column Chromatography dry->purify end Pure Product purify->end

Sources

Application Notes and Protocols: Synthesis of Novel Pyrimidine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Pyrimidine Scaffold in Oncology

The pyrimidine nucleus, a fundamental component of nucleic acids (cytosine, thymine, and uracil), is a cornerstone in the architecture of life.[1][2][3][4] This inherent biological relevance makes the pyrimidine scaffold a privileged structure in the design of anticancer therapeutics.[5][6][7] Synthetic pyrimidine analogues can act as mimics of natural nucleobases, thereby interfering with the hyperactive replication, transcription, and translation processes characteristic of cancer cells.[1] Over the past few decades, a multitude of pyrimidine-based drugs have received FDA approval, including 5-fluorouracil, capecitabine, and gemcitabine, validating the importance of this heterocyclic system in oncology.[5]

Modern drug discovery efforts are focused on developing more targeted and potent pyrimidine derivatives. These novel agents often function as kinase inhibitors, disrupting the signaling pathways that drive tumor growth and proliferation.[1][8] Key targets include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and the Bcr-Abl fusion protein.[1][9][10][11][12] The planar structure and hydrogen-bonding capabilities of the pyrimidine ring enable it to effectively compete with ATP for binding within the catalytic pocket of these kinases.[1]

This guide provides a detailed protocol for the synthesis of a novel 2,4-disubstituted pyrimidine derivative, a structural motif common in many potent kinase inhibitors. We will also explore the rationale behind the chosen synthetic strategy and the biological significance of the target compound class.

Strategic Approach: Molecular Hybridization and Kinase Inhibition

A prevailing strategy in modern medicinal chemistry is the concept of molecular hybridization, which involves combining two or more pharmacophores to create a new hybrid molecule with enhanced biological activity.[1] Pyrimidine-triazole hybrids, for instance, have demonstrated potent inhibition of kinases like EGFR and BRAF.[1] Similarly, the fusion of a pyrimidine core with other heterocyclic systems such as indole or quinazoline can lead to compounds with dual antiproliferative and anti-migratory effects.[1]

The protocol detailed below focuses on the synthesis of a 2-anilino-4-(aryl)-pyrimidine derivative. This class of compounds has shown significant promise as inhibitors of various kinases, including CDKs and EGFR. The 2-anilino group often forms crucial hydrogen bonds with the hinge region of the kinase active site, while the substituent at the 4-position can be varied to optimize potency and selectivity.

Experimental Protocols

Part 1: Synthesis of 2,4-dichloropyrimidine (A Key Intermediate)

The synthesis of the target compound begins with a common and versatile starting material, 2,4-dichloropyrimidine. This intermediate allows for sequential and regioselective nucleophilic aromatic substitution reactions at the C2 and C4 positions.

Protocol 1: Synthesis of 2,4-dichloropyrimidine

  • Materials: Uracil, Phosphorus oxychloride (POCl₃), N,N-dimethylaniline.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add uracil (1 equivalent).

    • Carefully add phosphorus oxychloride (5-10 equivalents) to the flask.

    • Add a catalytic amount of N,N-dimethylaniline.

    • Heat the reaction mixture to reflux (approximately 110-120 °C) for 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dichloropyrimidine.

    • Purify the crude product by column chromatography or recrystallization to yield the pure product.

Part 2: Sequential Suzuki and Buchwald-Hartwig Cross-Coupling Reactions

The diversification of the pyrimidine scaffold is achieved through modern cross-coupling reactions. The Suzuki-Miyaura coupling is employed to introduce an aryl group at the C4 position, followed by a Buchwald-Hartwig amination to install the anilino group at the C2 position.[13][14][15][16][17]

Protocol 2: Suzuki-Miyaura Coupling for C4-Arylation

  • Materials: 2,4-dichloropyrimidine, Arylboronic acid, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), Sodium carbonate (Na₂CO₃), Toluene, Ethanol, Water.

  • Procedure:

    • In a Schlenk flask, dissolve 2,4-dichloropyrimidine (1 equivalent) and the desired arylboronic acid (1.1 equivalents) in a mixture of toluene and ethanol.

    • Add an aqueous solution of sodium carbonate (2 equivalents).

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).

    • Heat the reaction mixture to reflux (approximately 80-90 °C) under an inert atmosphere for 6-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and add water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the 2-chloro-4-arylpyrimidine intermediate.

Protocol 3: Buchwald-Hartwig Amination for C2-Anilination

  • Materials: 2-chloro-4-arylpyrimidine, Substituted aniline, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), Cesium carbonate (Cs₂CO₃), 1,4-Dioxane.

  • Procedure:

    • To an oven-dried Schlenk flask, add the 2-chloro-4-arylpyrimidine intermediate (1 equivalent), the substituted aniline (1.2 equivalents), and cesium carbonate (1.5 equivalents).

    • Add Pd₂(dba)₃ (0.02 equivalents) and Xantphos (0.04 equivalents).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the final 2-anilino-4-arylpyrimidine product.

Data Presentation

The following table summarizes representative data for a series of synthesized 2-anilino-4-arylpyrimidine derivatives and their in-vitro cytotoxic activity against a human cancer cell line.

Compound IDR1 (at C4-aryl)R2 (at anilino)IC₅₀ (µM) vs. A549 (Lung Cancer) Cell Line[18][19]
1a HH15.2
1b 4-OCH₃H8.5
1c 4-ClH5.1
1d H3-Cl7.8
1e 4-OCH₃3-Cl2.3

Note: The IC₅₀ values are hypothetical and for illustrative purposes to demonstrate structure-activity relationships.

Visualization of Workflow and Biological Pathway

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway for the preparation of 2-anilino-4-arylpyrimidine derivatives.

Synthetic_Workflow Uracil Uracil Dichloropyrimidine 2,4-Dichloropyrimidine Uracil->Dichloropyrimidine POCl₃, N,N-dimethylaniline Chloro_Aryl_Pyrimidine 2-Chloro-4-arylpyrimidine Dichloropyrimidine->Chloro_Aryl_Pyrimidine Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃ Final_Product 2-Anilino-4-arylpyrimidine Chloro_Aryl_Pyrimidine->Final_Product Ar-NH₂, Pd₂(dba)₃, Xantphos, Cs₂CO₃

Caption: Synthetic scheme for 2-anilino-4-arylpyrimidine derivatives.

Targeted Signaling Pathway: EGFR Inhibition

Many pyrimidine-based inhibitors target the EGFR signaling pathway, which is frequently dysregulated in various cancers.[1][10][11] The diagram below provides a simplified representation of this pathway and the inhibitory action of pyrimidine-based tyrosine kinase inhibitors (TKIs).

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Pyrimidine_TKI Pyrimidine-based TKI Pyrimidine_TKI->EGFR Inhibits ATP Binding EGF EGF EGF->EGFR Binds

Caption: Simplified EGFR signaling pathway and pyrimidine TKI inhibition.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the ring.[2][3][4][5][20] For the 2-anilino-4-arylpyrimidine scaffold, several SAR trends can be observed:

  • Substituents at the C4-Aryl Ring: Electron-withdrawing groups, such as chlorine, at the para-position of the C4-aryl ring often enhance cytotoxic potency.[5] Conversely, electron-donating groups like methoxy can also lead to increased activity, suggesting a complex interplay of electronic and steric factors.

  • Substituents on the C2-Anilino Ring: The presence of small, lipophilic groups on the anilino ring can improve cellular permeability and target engagement.

  • Molecular Hybridization: The incorporation of other heterocyclic moieties, such as benzimidazole or triazole, can introduce additional binding interactions and potentially lead to dual-target inhibitors.[1][20]

The primary mechanism of action for many of these compounds is the competitive inhibition of ATP binding to the kinase domain of oncoproteins like EGFR or CDKs.[1][9] This inhibition blocks the downstream signaling cascade, ultimately leading to cell cycle arrest and apoptosis.[1]

Conclusion and Future Directions

The pyrimidine scaffold remains a highly versatile and fruitful starting point for the development of novel anticancer agents. The synthetic protocols outlined in this guide provide a robust framework for the generation of diverse libraries of pyrimidine derivatives. Future research in this area will likely focus on the development of more selective inhibitors that can overcome drug resistance, as well as the exploration of novel pyrimidine-based molecules for targeted protein degradation (PROTACs).[5][21] The integration of computational modeling and artificial intelligence in the design process will undoubtedly accelerate the discovery of the next generation of pyrimidine-based cancer therapeutics.[5]

References

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (n.d.). Google Scholar.
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025). IJSAT.
  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.). ResearchGate.
  • CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. (n.d.). ResearchGate.
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). [No source provided].
  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (n.d.). [No source provided].
  • Clinically approved pyrimidine scaffolds as EGFR inhibitors. (n.d.). ResearchGate.
  • Design, ecofriendly synthesis, anticancer and antimicrobial screening of innovative Biginelli dihydropyrimidines using β-aroylpyruvates as synthons. (2021). Taylor & Francis.
  • Pyrimidine Derivatives as Anticancer Agents. (2021). Encyclopedia.pub.
  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (2022). PubMed.
  • Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. (n.d.). Benchchem.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). [No source provided].
  • 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. (2010). [No source provided].
  • Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Derivatives. (n.d.). [No source provided].
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed.
  • Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. (n.d.). ResearchGate.
  • Pyrimidine As Anticancer Agent: A Review. (n.d.). Journal of Advanced Scientific Research.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). PMC.
  • Expanding the Diversity of Allosteric Bcr-Abl Inhibitors. (n.d.). PMC.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). [No source provided].
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). MDPI.
  • Anti‐angiogenic effects of novel cyclin‐dependent kinase inhibitors with a pyrazolo[4,3‐d]pyrimidine scaffold. (n.d.). PMC.
  • Pyrido[2,3-d]pyrimidine derivatives as BCR-ABL kinase inhibitors. (n.d.). ResearchGate.
  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][9]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). Taylor & Francis. Retrieved from

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). PMC.
  • Indole pyrimidine scaffolds as EGFR inhibitor. (n.d.). ResearchGate.
  • Development of CDK inhibitors from existing pyrazolopyrimidine and... (n.d.). ResearchGate.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). PubMed.
  • A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. (2025). [No source provided].
  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (n.d.). Semantic Scholar.
  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). [No source provided].
  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2025). ResearchGate.
  • Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. (2025). Journal of Internal Medicine & Pharmacology (JIMP).
  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). IJCRT.org.
  • The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug. (2022). Semantic Scholar.
  • Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... (n.d.). ResearchGate.
  • Synthesis and cytotoxic evaluation for some new 2,5-disubstituted pyrimidine derivatives for anticancer activity. (2025). ResearchGate.
  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2021). PubMed.
  • Mechanism of action of pyrimidine analogues. (n.d.). ResearchGate.
  • Advances in Targeting BCR-ABL Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (2026). ResearchGate.
  • Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. (2015). Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. (n.d.). PubMed.
  • Representative drugs with pyrimidine moiety on the market: anticancer... (n.d.). ResearchGate.

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Troubleshooting & Optimization

Technical Support Center: Flash Chromatography for Pyrimidine Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the poor chromatographic behavior of pyrimidine derivatives. Pyrimidines are notorious for streaking, co-eluting with impurities, or irreversibly binding to silica columns.

This guide is designed to move beyond basic instructions. Here, we will dissect the chemical causality behind these failures, provide self-validating experimental protocols, and offer a comprehensive troubleshooting matrix to ensure your drug development workflows remain unhindered.

The Mechanistic Challenge: Why Pyrimidines Fail on Bare Silica

The fundamental causality behind pyrimidine streaking lies in acid-base chemistry. Standard normal-phase silica gel (SiO₂) is densely populated with residual surface silanol groups (-SiOH) that are mildly acidic. Pyrimidines, being nitrogen-containing basic heterocycles, act as strong hydrogen bond acceptors. If the pyrimidine is sufficiently basic, it can even become protonated by the silica.

This creates a non-reversible ionic interaction or severe secondary hydrogen bonding with the stationary phase[1]. Instead of partitioning smoothly between the mobile and stationary phases, the molecules drag across the silica, causing the compound to migrate at varying rates. This manifests chromatographically as broad, tailing peaks, poor recovery, and overlapping fractions[2]. To correct this, we must competitively block the acidic silanols or change the stationary phase chemistry entirely.

Diagnostic Workflow for Pyrimidine Purification

Before loading your crude mixture onto a column, use the following diagnostic logic to select the correct chromatographic mode.

PyrimidinePurification A Crude Pyrimidine Reaction Mixture B TLC Diagnostic: Does the compound tail/streak? A->B C Standard Normal Phase (Hexane/EtOAc) B->C No (Sharp spots) D Polarity Check: Is it highly water-soluble? B->D Yes (Severe tailing) E Amine-Functionalized Silica or Normal Phase + 1% TEA D->E No (Lipophilic) F Reverse Phase (C18) + Volatile Buffer (pH control) D->F Yes (Hydrophilic)

Diagnostic workflow for selecting the optimal flash chromatography strategy for pyrimidines.

Self-Validating Experimental Protocols

Every robust protocol must include internal checks to prevent the loss of valuable synthetic intermediates. Below are the two primary methodologies for purifying problematic pyrimidines.

Protocol A: Normal-Phase Purification with Mobile Phase Modifiers

This method utilizes Triethylamine (TEA) or Ammonium Hydroxide to competitively bind acidic silanols, allowing the basic pyrimidine to elute sharply[3],[2].

  • Self-Validation Checkpoint (Pre-Column): Perform a 2D TLC. Spot the crude mixture, run it in your standard solvent (e.g., Hexane/EtOAc), dry the plate, rotate it 90°, and run it again in the same solvent spiked with 1% TEA. If the smear resolves into a tight, circular spot on the second axis, the modifier system is validated for your specific compound.

  • Step 1: Solvent Preparation. Prepare your weak and strong mobile phases. Add exactly 1% (v/v) TEA to the strong polar solvent (e.g., Ethyl Acetate or Methanol). Causality note: Keeping the modifier concentration low prevents drastic alterations to the overall mobile phase polarity while still saturating the active silanol sites[2].

  • Step 2: Column Equilibration. Flush the bare silica column with 3 to 5 Column Volumes (CV) of the modifier-containing solvent system. This pre-neutralizes the acidic silanols before the sample is introduced.

  • Step 3: Dry Loading. Dissolve the crude pyrimidine in a minimal amount of volatile solvent (e.g., DCM), add loose silica or Celite, and evaporate to a free-flowing powder. Load this into a dry-load cartridge. Causality note: Pyrimidines often crash out at the column head if liquid-loaded in weak solvents. Dry loading ensures a narrow, uniform injection band[3],[4].

  • Step 4: Elution & Post-Processing. Run the gradient. Once fractions are collected and evaporated, place the purified product under high vacuum overnight to remove residual TEA, or perform a quick aqueous wash (DCM/H₂O) if the TEA forms a stubborn salt with your compound[1].

Protocol B: Amine-Functionalized Silica Chromatography

When TEA removal is problematic or causes downstream catalytic poisoning, amine-functionalized silica (e.g., RediSep Amine) is the superior choice. The stationary phase is end-capped with primary amines, permanently neutralizing the surface[1].

  • Self-Validation Checkpoint (In-Process): Monitor the UV baseline during the first 2 CVs. Because no liquid modifier is used, the baseline should remain perfectly flat, validating that no background absorbance will interfere with fraction collection.

  • Step 1: Column Selection. Install an amine-functionalized flash cartridge.

  • Step 2: Solvent Selection. Utilize standard Hexane/EtOAc or DCM/MeOH gradients. Crucial: Do NOT add any acidic or basic modifiers to the mobile phase.

  • Step 3: Elution. Elute the column. Because the stationary phase repels the basic pyrimidine nitrogens, the compound will elute significantly earlier and sharper than on bare silica[1].

Quantitative Data: Modifier Selection Matrix

Selecting the correct modifier is critical. Use the table below to match the chemical additive to your specific chromatographic mode and compound polarity.

Modifier AdditiveTypical Conc.Chromatographic ModeMechanism of ActionPost-Run Removal
Triethylamine (TEA) 1.0% - 5.0%Normal Phase (Bare Silica)Competitively binds to acidic silanols, preventing pyrimidine adsorption and tailing[2].High vacuum or mild aqueous wash[1].
Ammonium Hydroxide 0.5% - 1.0%Normal Phase (Bare Silica)Acts as an alkaline modifier to neutralize silanols; ideal for highly basic pyrimidines[2].Evaporates easily under standard reduced pressure.
Ammonium Acetate 10 - 100 mMReverse Phase (C18)Buffers the mobile phase (pH ~7) to control pyrimidine ionization, improving partitioning[5].Lyophilization (Freeze-drying).
Formic Acid 0.1% - 0.5%Reverse Phase (C18)Intentionally protonates pyrimidines for uniform ionization and sharp peaks in aqueous conditions[6].Evaporates easily under reduced pressure.

Troubleshooting Guide

Q: My pyrimidine derivative exhibits severe peak tailing even when I drastically increase the polarity of the Hexane/EtOAc gradient. What is going wrong? A: Increasing solvent polarity only addresses the hydrophobic partitioning of the molecule; it does nothing to stop the secondary acid-base interactions causing the tailing. The basic pyrimidine nitrogens are actively hydrogen-bonding with residual acidic silanols on the silica[2]. Solution: You must change the chemistry, not just the polarity. Switch to an amine-functionalized silica column[1], or add 1% TEA to your mobile phase to competitively block the silanols[3].

Q: I used TEA as a modifier, but my ¹H NMR shows significant TEA contamination (triplet at ~1.0 ppm, quartet at ~2.5 ppm). How do I remove it without losing my product? A: TEA has a relatively high boiling point (89°C) and frequently forms stable salts with trace acidic impurities, making it stubborn to remove via standard rotary evaporation[1]. Solution: Re-dissolve your purified compound in an organic solvent (e.g., DCM or EtOAc) and wash it with saturated aqueous NaHCO₃ or plain water. The TEA will partition into the aqueous layer. To avoid this entirely in the future, utilize an amine-functionalized stationary phase[1].

Q: My highly polar pyrimidine (containing hydroxyl or carboxylic acid groups) elutes in the void volume on reverse-phase C18, but streaks completely on normal phase. How can I isolate it? A: Your compound is likely zwitterionic or highly hydrophilic. Its high polarity prevents retention on the hydrophobic C18 phase, while its ionic nature causes irreversible adsorption on bare silica[5]. Solution: Stick with Reversed-Phase (C18), but add a volatile buffer (e.g., 0.1 M ammonium acetate) to the mobile phase. This controls the ionization state of the pyrimidine, masking its charge and significantly improving its ability to partition into the C18 phase[6],[5]. If this fails, consider Hydrophilic Interaction Liquid Chromatography (HILIC)[7].

Frequently Asked Questions (FAQs)

Q: Can I use acidic modifiers like TFA or Acetic Acid to sharpen pyrimidine peaks in Normal Phase chromatography? A: Absolutely not. While acidic modifiers (0.5 - 5% acetic acid) are excellent for purifying acidic compounds[4], adding them to a basic pyrimidine in normal phase will protonate the pyrimidine nitrogens. This forms a highly polar salt that will likely stick irreversibly to the bare silica. Stick to basic modifiers (TEA, NH₄OH) for normal phase[2]. (Note: Acidic modifiers are acceptable and often encouraged in Reverse Phase C18 chromatography[6]).

Q: How do I choose between dry loading and liquid loading for pyrimidines? A: Pyrimidines often exhibit poor solubility in weak, non-polar starting solvents (like Hexane). If you liquid-load a concentrated DCM solution of your pyrimidine onto a Hexane-equilibrated column, the compound will immediately crash out (precipitate) at the column head, ruining the resolution and causing high backpressure. Dry loading onto silica or Celite is highly recommended to ensure a narrow injection band and prevent precipitation[3],[4].

Sources

Technical Support Center: Overcoming Low Yield in Multicomponent Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for multicomponent pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of reactions like the Biginelli and Hantzsch syntheses. Low product yield is a frequent and frustrating challenge in these otherwise elegant one-pot methodologies. Here, we provide in-depth troubleshooting guides and FAQs to help you diagnose issues, optimize your reaction conditions, and achieve higher, more consistent yields.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific, common problems encountered during pyrimidine synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Formation

Question: My reaction shows very low conversion of starting materials, with TLC analysis indicating mostly unreacted aldehyde and β-ketoester. What are the likely causes and solutions?

Answer: Low conversion is a classic issue that typically points to problems with reaction activation or conditions. Several factors could be at play, from catalyst inefficiency to suboptimal physical parameters.[1]

Causality & Troubleshooting Steps:

  • Catalyst Inefficiency or Deactivation: The catalyst is the engine of the reaction. Its choice and activity are critical.[2]

    • The "Why": Acid catalysts, whether Brønsted or Lewis, are essential for activating the carbonyl group of the aldehyde, facilitating the formation of the key N-acyliminium ion intermediate in the Biginelli reaction.[3][4] If the catalyst is weak, poisoned, or used in suboptimal amounts, this crucial first step will not proceed efficiently.

    • Troubleshooting Protocol:

      • Verify Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may need regeneration, and hygroscopic catalysts (e.g., anhydrous ZnCl₂) must be handled under dry conditions.[2] For acid catalysts like HCl, confirm the concentration is correct.[1]

      • Screen Different Catalysts: The classical use of strong Brønsted acids like HCl can sometimes lead to side reactions.[2] Consider screening a panel of Lewis acids (e.g., Yb(OTf)₃, FeCl₃, InCl₃) which are often milder and can give higher yields.[5]

      • Optimize Catalyst Loading: Systematically vary the catalyst loading (e.g., from 5 mol% to 20 mol%) to find the optimal concentration for your specific substrate combination.[6]

  • Suboptimal Reaction Conditions (Temperature, Time, Solvent): Multicomponent reactions are highly sensitive to their environment.

    • The "Why": The reaction must reach a sufficient activation energy. The solvent plays a crucial role by affecting the solubility of the three components and stabilizing key intermediates.[2] Polar solvents, for instance, are often better at solvating the ionic intermediates in the Biginelli pathway.[7]

    • Troubleshooting Protocol:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress over time. This will tell you if the reaction is simply slow and needs more time, or if it has stalled completely.[1]

      • Adjust Temperature: A moderate increase in temperature can sometimes be sufficient to push the reaction to completion. However, be cautious, as excessive heat can promote side reactions (see Issue 2).[8]

      • Solvent Selection: While ethanol is a traditional solvent, its performance is not universal. Experiment with other solvents like acetonitrile, THF, or even solvent-free conditions, which have been shown to dramatically improve yields for certain substrates.[1][5] Using water as a green solvent has also proven highly effective, sometimes in combination with catalysts like diammonium hydrogen phosphate (DAHP) or under ultrasonic irradiation.[9][10]

  • Purity and Stoichiometry of Reactants: The reaction is only as good as its components.

    • The "Why": Impurities in the starting materials can poison the catalyst or participate in unwanted side reactions.[1] The molar ratio of reactants is also critical; an incorrect ratio will leave the limiting reagent as the bottleneck for the overall yield.[11]

    • Troubleshooting Protocol:

      • Check Purity: Ensure all reactants (aldehyde, β-ketoester, urea/thiourea) are of high purity and are dry. Aldehydes are prone to oxidation, so using a freshly opened or purified bottle is recommended.[2]

      • Optimize Stoichiometry: While a 1:1:1 ratio is often the starting point, this is not always optimal. A slight excess of the urea or thiourea component (e.g., 1.2 to 1.5 equivalents) is frequently beneficial to push the equilibrium towards product formation.[2]

Issue 2: Significant Side Product Formation

Question: My reaction yields a significant amount of a yellow, fluorescent byproduct instead of my desired dihydropyrimidinone (DHPM). What is happening and how can I prevent it?

Answer: This is a hallmark of a competing reaction pathway. The most common culprit in the Biginelli synthesis is the formation of a Hantzsch-type 1,4-dihydropyridine (DHP).[1][8]

Causality & Troubleshooting Steps:

  • The "Why": The Biginelli and Hantzsch reactions are closely related multicomponent syntheses. The key difference is the nitrogen source. The Biginelli reaction uses urea (or thiourea), while the Hantzsch synthesis uses ammonia.[10] At elevated temperatures, urea can decompose to generate ammonia and isocyanic acid. This in situ generated ammonia can then hijack the aldehyde and two equivalents of the β-ketoester to form the DHP byproduct, directly competing with your desired Biginelli reaction.[4][8]

  • Troubleshooting Protocol:

    • Control Reaction Temperature: This is the most critical parameter. The Hantzsch pathway is significantly favored at higher temperatures. Running the reaction at a lower temperature can dramatically suppress urea decomposition and minimize DHP formation.[1][8]

    • Catalyst Selection: The choice of catalyst can influence the selectivity between the two pathways. Some Lewis acids may favor the Biginelli mechanism even at slightly elevated temperatures. It is worth screening catalysts if temperature reduction alone is insufficient.[8]

    • Order of Addition: In some systems, pre-mixing the aldehyde and urea before adding the β-ketoester, or adding the urea last, can help favor the formation of the N-acyliminium ion intermediate required for the Biginelli pathway.[1]

General Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in your pyrimidine synthesis.

G start Low Yield Observed check_purity Verify Purity & Stoichiometry of All Reactants start->check_purity optimize_cond Optimize Reaction Conditions (Time, Temperature, Solvent) check_purity->optimize_cond If reagents are pure success Improved Yield optimize_cond->success side_products Side Products Observed? optimize_cond->side_products screen_cat Screen Alternative Catalysts (Lewis Acids, Brønsted Acids) alt_energy Consider Alternative Energy Sources (Microwave, Ultrasound) screen_cat->alt_energy screen_cat->success alt_energy->success side_products->screen_cat No analyze_side Analyze & Identify Byproducts (e.g., Hantzsch DHP) side_products->analyze_side Yes adjust_for_side Adjust Conditions to Minimize Side Reaction (e.g., Lower Temp) analyze_side->adjust_for_side adjust_for_side->optimize_cond adjust_for_side->success

Caption: A logical workflow for troubleshooting low yields.

Visualizing Competing Pathways: Biginelli vs. Hantzsch

Understanding the mechanistic divergence is key to controlling the outcome of your reaction.

G reactants Aldehyde + β-Ketoester + Urea biginelli_inter N-Acyliminium Ion Intermediate reactants->biginelli_inter Acid Catalyst urea_decomp Urea → NH₃ (High Temp) reactants->urea_decomp dhpm 3,4-Dihydropyrimidinone (DHPM) (Desired Product) biginelli_inter->dhpm Cyclization hantzsch_inter Enamine + Knoevenagel Adduct (Requires 2 eq. Ketoester) urea_decomp->hantzsch_inter Reacts with Aldehyde + 2x Ketoester dhp 1,4-Dihydropyridine (DHP) (Side Product) hantzsch_inter->dhp Cyclization

Caption: Competing reaction pathways in a Biginelli synthesis.

Frequently Asked Questions (FAQs)

Q1: How can alternative energy sources like microwaves or ultrasound improve my low yield?

A1: Both microwave irradiation and ultrasonication are powerful tools for enhancing reaction efficiency, often leading to dramatically higher yields and shorter reaction times.[12][13]

  • Microwave-Assisted Synthesis: Microwaves provide rapid, uniform heating throughout the reaction mixture. This can accelerate reaction rates significantly, often reducing reaction times from hours to mere minutes.[14][15] This rapid processing can also minimize the formation of thermal decomposition byproducts.

  • Ultrasonication: Ultrasound promotes reactions through acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. This process generates localized high-pressure and high-temperature spots, enhancing mass transfer and accelerating chemical reactions, particularly in heterogeneous or aqueous systems.[10][16]

Q2: My crude product is difficult to purify. What common, non-DHP impurities should I look out for?

A2: Besides the Hantzsch DHP, other byproducts can complicate purification. Two common ones are:

  • Knoevenagel Condensation Adducts: This byproduct forms from the direct, acid- or base-catalyzed reaction between the aldehyde and the β-ketoester.[4] If this reaction outcompetes the formation of the N-acyliminium intermediate, it can become a major impurity. Optimizing the catalyst and reaction conditions can help favor the desired three-component pathway.[4]

  • N-Acylurea Byproducts: These can form and complicate purification.[1] Careful control over stoichiometry and effective purification methods, such as recrystallization with a carefully selected solvent, are the best strategies for removal.[1]

Q3: How critical is the choice of solvent, and are "green" options viable?

A3: Solvent choice is extremely critical. It affects reactant solubility, reaction rate, and in some cases, the reaction pathway. While traditional organic solvents like ethanol and THF are common, there is a strong push towards greener alternatives. Water has been successfully used as a reaction medium, often with the aid of a catalyst or ultrasound, to give excellent yields.[7][9] Solvent-free (neat) conditions are another excellent green option that can simplify workup and reduce waste.[1][2]

Optimized Experimental Protocols
Protocol 1: Optimized Classical Biginelli Reaction

This protocol incorporates common optimization strategies for a standard benchtop synthesis.

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic aldehyde (10 mmol, 1.0 eq), the β-ketoester (e.g., ethyl acetoacetate, 10 mmol, 1.0 eq), and urea (15 mmol, 1.5 eq).

  • Solvent and Catalyst: Add ethanol (30 mL) followed by the chosen catalyst (e.g., Yb(OTf)₃, 1-5 mol% or 2-3 drops of concentrated HCl).

  • Reaction: Heat the mixture to a gentle reflux (approx. 80 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the aldehyde spot has disappeared (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to induce precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol to remove unreacted starting materials.

  • Purification: If necessary, recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.

Protocol 2: Microwave-Assisted Biginelli Synthesis

This protocol demonstrates the significant acceleration offered by microwave energy.[6]

  • Preparation: In a 10 mL microwave-safe reaction vessel, combine the aldehyde (1.0 mmol, 1.0 eq), β-ketoester (1.0 mmol, 1.0 eq), urea (1.5 mmol, 1.5 eq), and a catalytic amount of an appropriate acid catalyst (e.g., 2-3 drops of HCl).[6]

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).[6]

  • Work-up & Isolation: After the reaction, cool the vessel to room temperature. Add a small amount of cold water to the mixture and collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with a small amount of cold ethanol and dry under vacuum to yield the final product, which is often pure enough without further purification.

Data Summary: Impact of Reaction Conditions

The following table summarizes data from the literature, illustrating how different parameters can affect the yield of a model Biginelli reaction (e.g., benzaldehyde, ethyl acetoacetate, and urea).

EntryCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
1HCl (20)EthanolReflux18 h40-60[7][17]
2HCl (20)Water9030 min95[7]
3Yb(OTf)₃ (2)AcetonitrileReflux4 h90[6]
4DAHP (10)WaterReflux3 h85-90[9]
5NoneNone (Solvent-Free)1001.5 h91[1]
6HCl (cat.)Ethanol (Microwave)10010 min92[6]

This table clearly demonstrates that moving away from classical conditions by changing the solvent to water, using a different catalyst, or employing microwave irradiation can lead to significant improvements in both reaction time and overall yield.

References
  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. [Link][18][19][20]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-142. [Link][21]

  • Cabrera, E., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link][22]

  • Ghahremanzadeh, R., et al. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidine‐2‐(1H)‐ones. Journal of Synthetic Chemistry. [Link][7]

  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. [Link][19]

  • El-Malah, A., et al. (Year not specified). The Biginelli reaction in different solvents and in presence of bismuth nitrate: Thermodynamical investigation into the mechanis. Journal of Chemical and Pharmaceutical Research. [Link][3]

  • Forouzani, M., et al. (Year not specified). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. SCIRP. [Link][9]

  • Sravanthi, G., et al. (2022). Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. ACS Omega. [Link][23]

  • Ghorab, M. M., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. PMC. [Link][14]

  • Al-Omair, M. A. (2014). A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. International Journal of Advanced Research. [Link][12]

  • Kakade, G. J., et al. (2022). Ultrasound-assisted multicomponent synthesis of pyrido[2,3-d]pyrimidine derivatives and their DFT calculations: A green approach. ResearchGate. [Link][24]

  • Wikipedia. (2023). Hantzsch pyridine synthesis. [Link][10]

  • Atlas. (2023). Biginelli Reaction Experiment Analysis Guide. [Link][11]

  • Singh, U. P., et al. (2024). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega. [Link][25]

  • Boruah, P., et al. (2023). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ACS Omega. [Link][26]

  • Malviya, M., & Singh, M. S. (2021). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Journal of the Indian Chemical Society. [Link][13]

  • Ramya, V., et al. (Year not specified). Microwave-assisted synthesis of 4-amino pyrimidine analogues using eco-friendly NiTiO3 nanoparticle supported montmorillonite K30 as a heterogeneous catalyst. New Journal of Chemistry. [Link][15]

  • Mphahlele, M. J., et al. (2022). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. MDPI. [Link][27]

  • Sakhno, Y. I., et al. (2020). Ultrasonic-assisted unusual four-component synthesis of 7-azolylamino-4,5,6,7-tetrahydroazolo[1,5-a]pyrimidines. PubMed. [Link][16]

  • Woerly, E. (2008). The Biginelli Reaction: Development and Applications. University of Illinois Urbana-Champaign. [Link][17]

Sources

Technical Support Center: Troubleshooting Formyl Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of formyl pyrimidines. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges and side reactions encountered during the functionalization of pyrimidine cores. Formyl pyrimidines—most notably 4,6-dichloro-5-formylpyrimidine—are indispensable electrophilic building blocks in the development of agrochemicals (such as Benzpyrimoxan) and pharmaceutical active pharmaceutical ingredients (APIs)[1].

Because the pyrimidine ring is electron-deficient, formylation requires highly optimized conditions. The two most industrially and academically relevant pathways are the Vilsmeier-Haack Formylation of electron-rich pyrimidines (e.g., dihydroxypyrimidines) and the Barbier-type Lithiation-Formylation of halogenated pyrimidines. This guide dissects the causality of common side reactions in these pathways and provides self-validating protocols to ensure synthetic success.

Mechanistic Pathway & Side Reaction Mapping

To effectively troubleshoot, we must first visualize the mechanistic divergence where side reactions occur. The diagram below maps the Vilsmeier-Haack pathway, highlighting the critical chloroiminium intermediate where the reaction can either proceed to the desired target or degrade into unwanted byproducts.

G A 4,6-Dihydroxypyrimidine (Starting Material) C Chloroiminium Intermediate (Highly Electrophilic) A->C Electrophilic Attack (0 °C to 90 °C) B Vilsmeier Reagent (POCl3 + DMF) B->C in situ generation D 4,6-Dichloro-5-formylpyrimidine (Target Product) C->D Controlled Aqueous Quench (Ice Water) E Incomplete Chlorination (Side Reaction) C->E Insufficient POCl3 Premature Quench F Ring Cleavage / Hydrolysis (Side Reaction) C->F Excess Heat during Quench Harsh pH

Vilsmeier-Haack formylation pathway of pyrimidines illustrating target and side reactions.

Troubleshooting Guides & FAQs

Q1: During the Vilsmeier-Haack formylation of 4,6-dihydroxypyrimidine, I am isolating significant amounts of mono-chlorinated or unformylated byproducts. How can I drive the reaction to completion? Causality & Solution: In this specific substrate, the Vilsmeier-Haack reagent (generated from POCl₃ and DMF) performs a dual role: it acts as a chlorinating agent for the C4 and C6 hydroxyl groups and as an electrophile for the C5 formylation[2]. Incomplete halogenation or formylation occurs when the local concentration of the highly reactive chloroiminium ion drops prematurely, often due to moisture ingress or insufficient reagent equivalents. Actionable Fix: Ensure POCl₃ is used in substantial excess (typically >5 equivalents) and acts as both the reagent and the solvent. Add DMF slowly at 0 °C to form the Vilsmeier reagent in situ before introducing the pyrimidine[3]. Monitor the reaction via LC-MS; if the mono-chloro intermediate persists, extend the reflux time to 3 hours at 90 °C.

Q2: My lithiation-formylation of 5-bromopyrimidine using n-BuLi and ethyl formate yields very low amounts of the 5-formylpyrimidine. TLC shows multiple unidentified degradation spots. What is going wrong? Causality & Solution: Pyrimidinyllithium species are notoriously unstable. Unlike standard phenyllithium intermediates, lithiated pyrimidines are prone to competing side reactions, including self-condensation, nucleophilic attack on the pyrimidine core, and ring-opening, which occur faster than the subsequent quench with a formyl donor. Actionable Fix: Transition to a Barbier-type halogen-lithium exchange protocol . By pre-mixing the 5-bromopyrimidine with the formyl donor (ethyl formate) and synchronizing the dropwise addition of n-BuLi at ultra-low temperatures (-100 °C), you effectively trap the transient pyrimidinyllithium intermediate the moment it forms, drastically reducing the lifetime during which side reactions can occur.

Q3: Upon aqueous workup of the Vilsmeier-Haack reaction, my 5-formylpyrimidine yield drops drastically, and I detect carboxylic acid or ring-opened byproducts. How do I prevent this? Causality & Solution: The iminium salt intermediate must be hydrolyzed to reveal the aldehyde. However, pyrimidine rings substituted with electron-withdrawing halogens are highly susceptible to nucleophilic attack by water at the C2, C4, and C6 positions. If the quench is highly exothermic, the localized heat and acidic environment promote ring cleavage (especially in uracil derivatives) or over-oxidation to the carboxylic acid[4]. Actionable Fix: The quench must be strictly temperature-controlled. Remove excess POCl₃ under reduced pressure before the quench to minimize the generation of HCl and phosphoric acid. Pour the resulting viscous residue directly onto crushed ice (not liquid water)[3]. Immediately extract into an organic solvent (e.g., chloroform) and wash with saturated aqueous NaHCO₃ to neutralize the residual acid, stabilizing the formyl group[3].

Quantitative Data Summary

The following table summarizes the operational parameters, expected yields, and primary side reactions associated with the two main formylation strategies.

Formylation StrategyReagents / ConditionsTypical YieldPrimary Side ReactionsMitigation Strategy
Vilsmeier-Haack POCl₃ (excess), DMF, 90 °C, 3h55% - 75%Incomplete chlorination; Ring cleavage during quenchUse >5 eq POCl₃; Perform aqueous quench on crushed ice[3].
Standard Lithiation n-BuLi, DMF, THF, -78 °C15% - 30%Self-condensation; Core nucleophilic attackAvoid standard sequential addition; intermediate is too unstable.
Barbier-type Lithiation n-BuLi, Ethyl Formate, THF, -100 °C50% - 78%Over-alkylation (minor)Pre-mix substrate and electrophile; add n-BuLi dropwise at -100 °C.
Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols include built-in validation checkpoints.

Protocol 1: Vilsmeier-Haack Synthesis of 4,6-Dichloro-5-formylpyrimidine

This protocol utilizes POCl₃ as both the halogenating agent and the solvent to prevent incomplete chlorination.

  • Reagent Generation: Under a strictly inert argon atmosphere, cool phosphorus oxychloride (POCl₃, 6.0 equiv) to 0 °C in a round-bottom flask. Slowly add anhydrous N,N-dimethylformamide (DMF, 1.2 equiv) dropwise over 10–15 minutes.

    • Validation Checkpoint: The solution should turn pale yellow, indicating the successful formation of the Vilsmeier chloroiminium complex[2].

  • Substrate Addition: Introduce 4,6-dihydroxypyrimidine (1.0 equiv) portion-wise at 0 °C. This controls the initial exothermic reaction and prevents charring[3].

  • Reflux & Conversion: Attach a reflux condenser and heat the reaction mixture to 90 °C for 3 hours.

    • Validation Checkpoint: Pull an aliquot, quench in ice water, extract with ethyl acetate, and run TLC (Hexanes:EtOAc 7:3). The starting material (baseline) should be completely consumed, replaced by a single major UV-active spot[3].

  • Controlled Quench: Distill off the excess POCl₃ under reduced pressure. Slowly pour the remaining viscous oil onto vigorously stirred crushed ice to prevent ring-opening side reactions[3].

  • Extraction & Neutralization: Extract the aqueous layer immediately with chloroform (3x). Wash the combined organic layers with saturated aqueous NaHCO₃ until the aqueous phase pH is ~7.0, followed by a brine wash. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4,6-dichloro-5-formylpyrimidine[3].

Protocol 2: Barbier-Type Lithiation-Formylation of 5-Bromopyrimidine

This protocol minimizes the lifetime of the pyrimidinyllithium intermediate to prevent self-condensation.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Dissolve 5-bromopyrimidine (1.0 equiv) and ethyl formate (1.8 equiv) in anhydrous THF.

  • Cryogenic Cooling: Submerge the flask in a liquid nitrogen/ethanol bath and allow the internal temperature to equilibrate to -100 °C.

    • Validation Checkpoint: Ensure the THF remains liquid but highly viscous. Do not use a standard dry ice/acetone bath (-78 °C), as the intermediate will degrade at that temperature.

  • Synchronized Lithiation/Trapping: Add n-BuLi (1.8 equiv, 2.5 M in hexanes) dropwise via a syringe pump at a rate of 0.5 mL/min. The in situ generated pyrimidinyllithium is immediately trapped by the surrounding ethyl formate.

  • Quench & Workup: After the addition is complete, stir for exactly 5 minutes at -100 °C, then quench rapidly with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography to isolate the 5-formylpyrimidine.

Sources

Technical Support Center: Preventing Byproduct Formation in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing challenges in pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter common roadblocks in their synthetic pathways. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind byproduct formation and offer robust troubleshooting strategies to enhance the yield, purity, and predictability of your pyrimidine reactions.

Section 1: Troubleshooting Guides - A Mechanistic Approach

This section is structured to address specific, frequently encountered issues in popular pyrimidine synthesis reactions. We will dissect the problem, explore the underlying chemical mechanisms, and provide actionable solutions.

Issue 1: Low Yield of Dihydropyrimidinone (DHPM) in the Biginelli Reaction

Question: I am performing a Biginelli reaction to synthesize a 3,4-dihydropyrimidin-2(1H)-one, but my yields are consistently low. What are the likely causes, and how can I optimize my reaction?

Answer:

Low yields in the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea, are a common frustration.[1][2] The root causes often lie in suboptimal reaction conditions or the prevalence of competing side reactions that consume your starting materials.[3] Let's explore the primary culprits and their solutions.

Primary Cause A: Knoevenagel Condensation Outcompetes Cyclization

The Knoevenagel condensation, a reaction between the aldehyde and the β-ketoester, is often a significant side reaction.[1][3] This pathway is particularly favored under conditions that do not sufficiently promote the formation of the dihydropyrimidine ring.[1]

  • Mechanistic Insight: The initial step of the Biginelli reaction is the acid-catalyzed formation of an iminium intermediate from the aldehyde and urea. If the conditions are not optimal, the aldehyde and β-ketoester can react independently to form an α,β-unsaturated dicarbonyl compound via the Knoevenagel pathway. This intermediate may not efficiently cyclize with urea, thus representing a dead-end for your desired product.[3]

  • Troubleshooting & Optimization:

    • Catalyst Selection is Crucial: While classical Biginelli reactions employ strong Brønsted acids like HCl, these can sometimes promote side reactions.[2] Lewis acids such as FeCl₃, ZnCl₂, or Yb(OTf)₃ have been shown to be more effective by activating the aldehyde carbonyl group, thereby facilitating the initial condensation with urea and outcompeting the Knoevenagel pathway.[4][5]

    • Solvent Choice and Concentration: Running the reaction under solvent-free conditions can be highly effective.[5] The high concentration of reactants favors the desired three-component reaction over bimolecular side reactions. If a solvent is necessary, ethanol is a traditional choice, but screening other solvents may be beneficial.[2]

Primary Cause B: Formation of Hantzsch-type Dihydropyridine Byproduct

The appearance of a yellow, fluorescent byproduct is a strong indicator of the formation of a Hantzsch-type 1,4-dihydropyridine (DHP).[6] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia.[6]

  • Mechanistic Insight: At elevated temperatures, urea can decompose to generate ammonia. This ammonia can then participate in a Hantzsch-type reaction with the aldehyde and β-ketoester, creating a competing reaction pathway that consumes your starting materials.[4][6]

  • Troubleshooting & Optimization:

    • Temperature Control: The formation of the Hantzsch byproduct is favored at higher temperatures.[6] Lowering the reaction temperature can significantly reduce its formation.

    • Microwave Irradiation: The use of microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. This rapid and uniform heating minimizes the thermal decomposition of urea, thereby suppressing the Hantzsch side reaction.[5]

    • Order of Addition: In some cases, adding the urea as the last component to the reaction mixture can help minimize its decomposition into ammonia before the desired reaction commences.[6]

Visualizing Competing Pathways in the Biginelli Reaction

The following diagram illustrates the desired Biginelli pathway versus the competing Knoevenagel and Hantzsch side reactions.

Biginelli_Pathways Reactants Aldehyde + β-Ketoester + Urea Iminium Iminium Intermediate Reactants->Iminium Catalyst Knoevenagel_Product Knoevenagel Adduct Reactants->Knoevenagel_Product Side Reaction Ammonia Urea Decomposition (High Temp) -> NH3 Reactants->Ammonia DHPM Desired DHPM Product Iminium->DHPM Cyclization Hantzsch_Product Hantzsch DHP Byproduct Ammonia->Hantzsch_Product Side Reaction

Caption: Competing reaction pathways in the Biginelli synthesis.

Issue 2: Poor Regioselectivity and Byproduct Formation in the Pinner Pyrimidine Synthesis

Question: My Pinner synthesis, involving the condensation of a 1,3-dicarbonyl compound with an amidine, is giving me a complex mixture of products, including what appear to be regioisomers and uncyclized intermediates. How can I improve the selectivity and drive the reaction to completion?

Answer:

The Pinner synthesis is a versatile method for preparing substituted pyrimidines.[1] However, challenges with regioselectivity and incomplete reactions are common hurdles.

Primary Cause A: Formation of Regioisomers

When using an unsymmetrical β-dicarbonyl compound, the formation of regioisomers is a significant possibility, depending on which carbonyl group reacts with the amidine.[1]

  • Mechanistic Insight: The initial nucleophilic attack of the amidine can occur at either of the two non-equivalent carbonyl carbons of the β-dicarbonyl compound. The relative reactivity of these carbonyl groups is influenced by both steric and electronic factors.

  • Troubleshooting & Optimization:

    • Temperature Control: Lower reaction temperatures may favor the formation of the thermodynamically more stable regioisomer.[3]

    • Catalyst Influence: The choice of catalyst can influence the regioselectivity of the cyclization step.[3]

    • Alternative Synthetic Routes: If achieving high regioselectivity is proving difficult, consider a different synthetic strategy where the desired connectivity is established through a different reaction.

Primary Cause B: Amidine Self-Condensation

Amidines can react with themselves, particularly under basic conditions, to form byproducts such as triazines.[1]

  • Mechanistic Insight: The nucleophilic nitrogen of one amidine molecule can attack the electrophilic carbon of another, leading to dimerization or oligomerization.

  • Troubleshooting & Optimization:

    • pH Adjustment: Carefully control the pH of the reaction to disfavor amidine self-condensation.

    • Lower Reaction Temperature: Use a lower reaction temperature to reduce the rate of this side reaction.[1]

Primary Cause C: Incomplete Cyclization

The reaction can stall, leaving open-chain intermediates in the final product mixture.[1]

  • Mechanistic Insight: The final cyclization and dehydration steps to form the aromatic pyrimidine ring can be slow or reversible.

  • Troubleshooting & Optimization:

    • Increase Reaction Time or Temperature: Providing more time or energy can help drive the reaction to completion.[1]

    • Use a Stronger Catalyst: A stronger acid or base catalyst can facilitate the final cyclization and dehydration steps.[1][4]

Visualizing the Pinner Synthesis Challenges

Pinner_Synthesis cluster_pathways Reaction Pathways Reactants Unsymmetrical β-Dicarbonyl + Amidine Desired_Product Desired Pyrimidine Regioisomer Reactants->Desired_Product Desired Pathway Regioisomer_Byproduct Regioisomeric Byproduct Reactants->Regioisomer_Byproduct Alternative Condensation Incomplete_Cyclization Open-Chain Intermediate Reactants->Incomplete_Cyclization Stalled Reaction Amidine_Self_Condensation Amidine Self-Condensation (e.g., Triazines) Reactants->Amidine_Self_Condensation Side Reaction

Caption: Potential outcomes in the Pinner pyrimidine synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of protecting groups in preventing side reactions during pyrimidine synthesis?

A1: Protecting groups are often essential for preventing unwanted side reactions at reactive functional groups on the pyrimidine ring or its precursors. For instance, in the synthesis of complex pyrimidine nucleoside analogs, protecting the hydroxyl groups of the sugar moiety prevents their interference with reactions intended for the pyrimidine base. Similarly, protecting exocyclic amino groups can prevent them from acting as nucleophiles in unintended reactions. The choice of protecting group is critical; it must be stable to the reaction conditions and selectively removable without affecting other parts of the molecule.

Q2: How can I minimize the formation of oxidized byproducts during workup and purification?

A2: Pyrimidine derivatives, especially dihydropyrimidines, can be susceptible to oxidation.[3] To minimize the formation of oxidized byproducts, it is important to control the workup conditions. Avoid prolonged exposure to air and strong oxidizing agents.[3] If the aromatic pyrimidine is the desired product, the oxidation should be performed in a controlled manner using a suitable oxidizing agent like DDQ or nitric acid.[3]

Q3: My reaction is sensitive to moisture. What are the best practices for running anhydrous pyrimidine syntheses?

A3: Certain pyrimidine syntheses, such as the Pinner reaction, are highly sensitive to moisture because key intermediates are susceptible to hydrolysis.[4] To ensure anhydrous conditions, all glassware should be oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, which can be obtained by distillation from an appropriate drying agent or by using a solvent purification system. Reactants should also be dry. Maintaining an inert atmosphere throughout the reaction is crucial.

Q4: I am having trouble with the regioselectivity of electrophilic substitution on a pre-formed pyrimidine ring. What strategies can I use?

A4: Electrophilic aromatic substitution on the electron-deficient pyrimidine ring is generally difficult but typically occurs at the C5 position, which is the least electron-deficient.[7] To improve reactivity and control regioselectivity, consider the following:

  • Activating Groups: The presence of electron-donating groups like amino or hydroxyl groups on the pyrimidine ring can activate it towards electrophilic substitution.[7]

  • Directing Groups: Certain functional groups on the pyrimidine ring can direct incoming electrophiles to specific positions.[7]

  • Metalation: Directed metalation using reagents like TMPMgCl·LiCl can achieve regioselective functionalization at various positions, which can then be trapped with an electrophile.[7]

Section 3: Experimental Protocols

Protocol 1: Optimized Biginelli Reaction Using a Lewis Acid Catalyst

This protocol outlines a general procedure for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) with improved yield and reduced byproduct formation.

Materials:

  • Aldehyde (1.0 equiv)

  • β-Ketoester (1.0 equiv)

  • Urea (1.5 equiv)

  • Lewis Acid Catalyst (e.g., Yb(OTf)₃, 0.05 equiv)

  • Ethanol or solvent-free conditions

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 equiv), β-ketoester (1.0 equiv), urea (1.5 equiv), and the Lewis acid catalyst (0.05 equiv).

  • If using a solvent, add ethanol (10 mL). For solvent-free conditions, proceed to the next step.

  • Heat the reaction mixture to reflux (if using a solvent) or to an optimized temperature (e.g., 80-100 °C) for solvent-free conditions.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate.

  • Add ice-cold water to the reaction mixture to precipitate the product and dissolve unreacted urea.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.[3]

Protocol 2: Pinner Synthesis with Control of Reaction Conditions

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, with an emphasis on anhydrous conditions.

Materials:

  • β-Ketoester (1.0 equiv)

  • Amidine Hydrochloride (1.0 equiv)

  • Sodium Ethoxide (2.0 equiv)

  • Absolute Ethanol

Procedure:

  • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (nitrogen or argon).

  • In a round-bottom flask, dissolve sodium ethoxide (2.0 equiv) in absolute ethanol.

  • To this solution, add the amidine hydrochloride (1.0 equiv) and stir for 15-20 minutes.

  • Add the β-ketoester (1.0 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7. The product may precipitate.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the target pyrimidine.[5]

Section 4: Data Summaries

Table 1: Comparison of Catalysts in the Biginelli Reaction

CatalystCatalyst Loading (mol%)Reaction ConditionsTime (h)Yield (%)Reference
HCl20Ethanol, Reflux1840-60[2]
Yb(OTf)₃5Acetonitrile, Reflux485-95[4]
FeCl₃10Solvent-free, 100°C0.590-98[4]
InCl₃10THF, Reflux688-96[5]
Sulfamic Acid10Solvent-free, 100°C185-92[5]

Note: Yields are substrate-dependent and the above data is illustrative of typical performance.

References

  • Side-product formation in pyrimidine ring synthesis and mitig
  • Technical Support Center: Improving Regioselectivity in Pyrimidine Substitution Reactions. (2025). Benchchem.
  • Pyrimidine synthesis: Biological Chemistry II Study Guide. (2025, August 15). Fiveable.
  • Avoiding side product formation in pyrimidine synthesis. (2025). Benchchem.
  • Technical Support Center: Purification of Chlorinated Pyrimidine Intermedi
  • Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. (n.d.).
  • Blocking cyclobutane pyrimidine dimer formation by steric hindrance. (n.d.). RSC Publishing.
  • Technical Support Center: Optimization of Pyrimidine Synthesis. (2025). Benchchem.
  • Technical Support Center: Synthesis of Pyrimidine Deriv
  • General and Rapid Pyrimidine Condensation by Addressing the Rate Limiting Aromatization. (2014, May 12).
  • Optimization of the condensation conditions. a. (n.d.).
  • Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024, September 18).
  • Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. (n.d.). PMC.
  • Pyrimidine metabolism. (n.d.). Wikipedia.
  • METABOLISM OF PYRIMIDINE NUCLEOTIDES. (2025, November 15). PHARMD GURU.
  • Biosynthesis and catabolism of purine and pirimidine nucleotides. Analysis for the end products of their metabolism. (n.d.).
  • Optimization of reaction conditions for the synthesis of pyrimidine deriv
  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (2002, April 4). BioOne.
  • Mechanism of Inducible Nitric-oxide Synthase Dimerization Inhibition by Novel Pyrimidine Imidazoles. (2013, July 5). PMC.
  • De Novo Pyrimidine Synthesis. (n.d.). BOC Sciences.
  • Mechanisms of Inhibition of Pyrimidine Dimer Formation in Deoxyribonucleic Acid by Acridine Dyes. (n.d.). Augusta University Research Profiles.
  • Mechanisms for the synthesis of pyrimidines starting
  • A deconstruction–reconstruction strategy for pyrimidine diversific
  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of pyrimidines from dinitrogen and carbon. (2022, December 15).
  • An In-depth Technical Guide to Overcoming Side Reactions in Pyrimidine Synthesis. (2025). Benchchem.
  • Pyrimidine dimer. (n.d.). Wikipedia.
  • An overview on synthesis and biological activity of pyrimidines. (2022, July 9). World Journal of Advanced Research and Reviews.
  • Avoid Protecting Groups. (2019, December 3).
  • Regulation of Pyrimidine Biosynthesis by Purine and Pyrimidine Nucleosides in Slices of Rat Tissues'. (n.d.).
  • Role of pH in Regulating Cancer Pyrimidine Synthesis. (2022, July 6). MDPI.
  • How can I prevent protein dimerization? (2014, May 26).
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025, September 1).

Sources

Troubleshooting unexpected NMR shifts in pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers puzzled by "anomalous" NMR spectra of pyrimidine derivatives. Pyrimidines are highly dynamic, electron-deficient heteroaromatic systems. Their basic nitrogen atoms and susceptibility to tautomerism make them hypersensitive to their microenvironment.

This guide deconstructs the causality behind unexpected chemical shifts, providing self-validating protocols and diagnostic workflows to ensure the scientific integrity of your analytical data.

Section 1: Diagnostic Q&A (Troubleshooting Common Anomalies)

Q1: My pyrimidine derivative shows missing or severely broadened peaks in the ¹H NMR spectrum at room temperature. Is my compound degrading? A1: Not necessarily. This is a classic hallmark of intermediate exchange regimes caused by tautomerism (e.g., lactam-lactim or amine-imine equilibrium) or restricted rotation around exocyclic bonds. Pyrimidines with hydroxyl or amino substituents at C2, C4, or C6 frequently exist as dynamic tautomeric mixtures. If the exchange rate between tautomers is comparable to the NMR timescale, the signals coalesce and broaden.

  • Causality: The electron density distribution changes drastically between tautomers, shifting the resonance frequencies. When the thermal energy allows rapid interconversion, the spectrometer records a time-averaged, broadened signal.

  • Solution: Perform Variable Temperature (VT) NMR. Cooling the sample slows the exchange, resolving the broadened hump into distinct, sharp peaks for each tautomer[1].

Q2: I synthesized a 2-aminopyrimidine, but the ¹³C and ¹⁵N chemical shifts are completely different when I run the sample in CDCl₃ versus DMSO-d₆. Why? A2: You are observing solvent-induced tautomeric stabilization and hydrogen bonding effects. In non-polar solvents like CDCl₃, intramolecular hydrogen bonding or the less polar tautomer dominates. In highly polar, hydrogen-bond-accepting solvents like DMSO-d₆, the equilibrium shifts entirely to the more polar tautomer. Furthermore, basic pyrimidine nitrogens are highly susceptible to protonation; even trace acids in the solvent can cause massive shifts in ¹⁵N NMR[2].

  • Causality: Solvation alters the relative internal energy of the tautomers. DMSO stabilizes highly dipolar forms (like the lactam form), shifting the equilibrium and the resulting NMR signals.

Q3: I have unexpected peaks in the aliphatic region that integrate perfectly but don't belong to my pyrimidine. Could it be a ring-opened byproduct? A3: Before assuming a complex ring-opening or degradation pathway (such as the RutA-mediated pyrimidine degradation pathway[3]), rigorously verify trace solvent impurities. Pyrimidine syntheses often utilize high-boiling solvents (DMF, DMA, DMSO) or bases (triethylamine, pyridine) that are notoriously difficult to remove.

  • Causality: Residual solvents can coordinate non-covalently with the electron-deficient pyrimidine ring, shifting their typical impurity resonances slightly from standard literature values, making them perfectly mimic aliphatic substituents[4].

Section 2: Workflows and Logical Relationships

To systematically identify the root cause of your unexpected NMR shifts, follow the diagnostic workflow below.

TroubleshootingWorkflow Start Unexpected NMR Shift in Pyrimidine CheckSolvent Change Solvent (e.g., CDCl3 to DMSO-d6) Start->CheckSolvent IsTautomer Do peaks shift/split drastically? CheckSolvent->IsTautomer Tautomerism Tautomerism (Lactam/Lactim) IsTautomer->Tautomerism Yes CheckConc Perform Serial Dilution IsTautomer->CheckConc No IsAgg Do shifts change with concentration? CheckConc->IsAgg Aggregation Self-Association/ Pi-Stacking IsAgg->Aggregation Yes CheckTemp Variable Temp (VT) NMR IsAgg->CheckTemp No Conformer Rotamer/Conformer Exchange CheckTemp->Conformer

Workflow for diagnosing unexpected NMR shifts in pyrimidine derivatives.

Section 3: Quantitative Data & Reference Tables

Use these tables to benchmark your spectra against expected values and common pitfalls.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Pyrimidine Derivatives [5] (Referenced to TMS at 0.00 ppm. Values vary based on substituents and solvent).

Position¹H Shift (ppm)¹³C Shift (ppm)Diagnostic Notes
H-2 / C-2 8.5 - 9.2155 - 165Highly sensitive to N1/N3 protonation and solvent polarity.
H-4 / C-4 8.2 - 8.8150 - 160Broadens significantly during lactam-lactim tautomerism.
H-5 / C-5 7.0 - 7.5115 - 125Most electron-rich position; typically the lowest chemical shift.
H-6 / C-6 8.2 - 8.8150 - 160Chemically equivalent to C-4 in symmetric pyrimidines.

Table 2: Common Trace Impurities in Pyrimidine Synthesis (in DMSO-d₆) [4]

Impurity¹H Shift (ppm)¹³C Shift (ppm)
Dimethylformamide (DMF) 7.95 (s), 2.89 (s), 2.73 (s)162.4, 35.8, 30.8
Triethylamine (TEA) 2.43 (q), 0.93 (t)45.3, 11.4
Ethyl Acetate (EtOAc) 4.03 (q), 1.99 (s), 1.17 (t)170.3, 59.8, 20.7, 13.9

Section 4: Standardized Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Tautomer Resolution

Purpose: To definitively distinguish between chemical degradation and dynamic tautomeric exchange[1].

VTNMRProtocol Step1 Step 1: Prepare Aprotic solvent (e.g., THF-d8) Step2 Step 2: Baseline Acquire at 298K Note broad peaks Step1->Step2 Step3 Step 3: Cool/Heat Change temp in 10K steps Step2->Step3 Step4 Step 4: Observe Decoalescence into sharp peaks Step3->Step4 Step5 Step 5: Validate 1H-15N HMBC for N-protonation Step4->Step5

Step-by-step Variable Temperature (VT) NMR protocol for resolving tautomers.

Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the pyrimidine derivative in 0.6 mL of a low-freezing-point deuterated solvent (e.g., THF-d₈ or CD₂Cl₂).

  • Baseline Acquisition: Acquire standard ¹H and ¹³C spectra at 298 K. Identify broadened or missing signals.

  • Cooling Phase: Lower the probe temperature in 10 K increments down to 218 K. Allow 5 minutes for thermal equilibration at each step.

  • Decoalescence Observation: Acquire a ¹H spectrum at each interval. Observe the broadened peaks split into distinct, sharp signals representing individual tautomers.

  • Validation (¹H-¹⁵N HMBC): Perform a ¹H-¹⁵N HMBC experiment at the lowest temperature.

  • Self-Validation Check: The emergence of distinct ¹⁵N cross-peaks (e.g., at -225.0 ppm for a carbamate/lactam nitrogen) mathematically correlates with the integrated ¹H signals, proving the presence of distinct tautomeric entities rather than degradation artifacts[1].

Protocol 2: Solvent Titration for Hydrogen-Bonding Assessment

Purpose: To identify shifts caused by intermolecular hydrogen bonding versus concentration-independent structural features. Methodology:

  • Prepare a 50 mM solution of the pyrimidine in a non-polar, non-hydrogen-bonding solvent (e.g., CDCl₃).

  • Acquire a baseline ¹H NMR spectrum.

  • Titrate in a strongly hydrogen-bonding solvent (e.g., DMSO-d₆) directly into the NMR tube in 5% v/v increments.

  • Track the chemical shift of the exchangeable protons (-NH, -OH) and the adjacent aromatic protons (H-2, H-4, H-6).

  • Self-Validation Check: If the shift is due to intermolecular H-bonding with the solvent, the chemical shift will plot as a continuous logarithmic curve against the volume fraction of DMSO. If you back-titrate with CDCl₃ and the peaks revert to their original positions, you have definitively confirmed a non-covalent solvent effect, ruling out a permanent chemical reaction.

Sources

Technical Support Center: Troubleshooting 4-Formylpyrimidine-2-carbonitrile Stability in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Formylpyrimidine-2-carbonitrile (CAS: 145276-04-6). This bifunctional heterocycle is a highly valuable building block in drug discovery and materials science. However, its unique electronic topology makes it exceptionally reactive and prone to degradation or unwanted equilibrium shifts in solution.

This guide synthesizes field-proven insights and mechanistic principles to help you diagnose issues, optimize your reaction conditions, and ensure experimental reproducibility.

The Mechanistic Root of Instability (The "Why")

To understand the stability issues of 4-Formylpyrimidine-2-carbonitrile, we must analyze its electronic structure. The pyrimidine ring is intrinsically electron-deficient. This deficiency is severely exacerbated by two strong electron-withdrawing groups (EWGs): the C2-carbonitrile (-CN) and the C4-formyl (-CHO) group.

This creates two highly electrophilic hotspots that dictate the molecule's behavior in solution:

  • The C4-Formyl Carbon: The extreme electron withdrawal makes this aldehyde highly susceptible to nucleophilic attack by protic solvents (water, alcohols). This drives the equilibrium strongly toward hydrate (gem-diol) or hemiacetal formation, analogous to the behavior of chloral hydrate[1].

  • The C2-Pyrimidine Position: The carbonitrile group acts as an excellent leaving group on an already electron-poor ring. This position is highly activated for Nucleophilic Aromatic Substitution (SNAr) or hydrolysis, especially in the presence of amines, thiols, or hydroxide ions[2].

Troubleshooting FAQs

Q1: My NMR spectrum in CD₃OD shows the disappearance of the aldehyde proton (~10 ppm) and the appearance of a new peak around 6 ppm. Is my compound degrading?

  • Diagnosis: Your compound is undergoing rapid hemiacetal formation, not irreversible degradation. The highly electrophilic aldehyde reacts reversibly with methanol[1].

  • Solution: Switch to a non-protic NMR solvent like dry CDCl₃, CD₃CN, or anhydrous DMSO-d₆. If the hemiacetal has already formed, it can often be reversed by removing the solvent under high vacuum with mild heating (see Protocol 2).

Q2: During a reductive amination in aqueous ethanol, I observed multiple side products and the loss of the nitrile group. Why did this happen?

  • Diagnosis: The C2-nitrile is highly susceptible to SNAr displacement by the amine nucleophile, or hydrolysis by trace base/water[3]. You are likely generating a mixture of the desired reductive amination product and C2-substituted byproducts.

  • Solution: Perform the reaction in strictly anhydrous, non-nucleophilic solvents (e.g., dry 1,2-dichloroethane or THF). Use mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) and strictly avoid excess base.

Q3: My stock solution in DMSO turned yellow and showed degradation after a week at room temperature. How should I store it?

  • Diagnosis: The formyl group is prone to autoxidation to the corresponding carboxylic acid when exposed to oxygen and light. Furthermore, DMSO can contain trace water or dimethyl sulfide impurities that accelerate degradation.

  • Solution: Never store this compound as a solution for extended periods. Store the neat solid at 2-8°C under an inert atmosphere (nitrogen or argon). Prepare solutions fresh immediately before use.

Mechanistic Degradation Pathways

DegradationPathways A 4-Formylpyrimidine- 2-carbonitrile B Hydrate / Hemiacetal (Reversible) A->B Protic Solvents (H2O, MeOH) C Carboxylic Acid (Irreversible Oxidation) A->C O2 / Light (Aging in Solution) D C2-Substituted Pyrimidine (SNAr / Hydrolysis) A->D Nucleophiles / Base (Amines, OH-)

Primary degradation and equilibrium pathways of 4-Formylpyrimidine-2-carbonitrile.

Solvent Compatibility Matrix

To prevent unwanted side reactions, consult the following quantitative and qualitative compatibility matrix before designing your workflows.

SolventHydrate/Acetal Equilibrium ExtentSNAr / Hydrolysis RiskRecommended Use Case
Water / Aqueous Buffers >95% (Forms gem-diol)High (Nitrile hydrolysis)Avoid. Use only if reacting immediately.
Methanol / Ethanol >80% (Forms hemiacetal)ModerateAvoid for storage; use cautiously in synthesis.
DMSO (Wet / Ambient) <5%Moderate (Hydrolysis)Not recommended for stock solutions.
Acetonitrile (Dry) 0%LowHighly Recommended for stock solutions.
Dichloromethane (Dry) 0%LowHighly Recommended for synthesis.
THF (Anhydrous) 0%LowHighly Recommended for synthesis.

Validated Experimental Protocols

Protocol 1: Preparation of Stable Anhydrous Stock Solutions

Expert Insight (Causality): Water initiates both hydration and nitrile hydrolysis. Removing trace water ensures the structural integrity of the pyrimidine core and prevents equilibrium shifts. This protocol is a self-validating system that relies on strict moisture control.

  • Preparation: Flame-dry a glass vial equipped with a septum under a steady stream of argon or nitrogen.

  • Solvent Selection: Syringe strictly anhydrous, amine-free solvent (e.g., dry Acetonitrile or THF) into the vial. Validation Check: Test the solvent water content using Karl Fischer titration prior to use (must be <50 ppm).

  • Dissolution: Add 4-Formylpyrimidine-2-carbonitrile to the solvent under continuous inert gas flow. Swirl gently until completely dissolved. Do not sonicate, as localized heating can accelerate degradation.

  • Storage: Use the solution immediately. If short-term storage (under 24 hours) is absolutely necessary, wrap the vial in aluminum foil to prevent photo-oxidation and store at -20°C.

Protocol 2: Reversing Hemiacetal/Hydrate Formation

Expert Insight (Causality): Hydration is a reversible equilibrium process[1]. By applying heat and vacuum via azeotropic distillation, Le Chatelier's principle drives the equilibrium back to the free, reactive aldehyde.

  • Identification: Confirm hydrate/hemiacetal formation via NMR (look for the loss of the ~10 ppm aldehyde singlet and the appearance of a ~6 ppm methine singlet).

  • Solvent Exchange: Transfer the degraded solution to a round-bottom flask. Add 5 to 10 volumes of anhydrous toluene.

  • Azeotropic Distillation: Evaporate the mixture under reduced pressure (rotary evaporator) at 40°C. The toluene will form an azeotrope with trace water or methanol, physically pulling the nucleophile out of the equilibrium.

  • Verification: Re-dissolve the resulting solid in anhydrous CDCl₃ and run a quick ¹H-NMR to confirm the return of the aldehyde proton at ~10 ppm.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery National Center for Biotechnology Information (PMC)[Link]

  • RESEARCHES ON PYRIMIDINES. LXXXIX. THE CONDENSATION OF BENZAMIDINE WITH ETHYL γ-DIETHOXY-ACETO-ACETATE. ACS Publications[Link]

  • Synthesis of 2-Cyanopyrimidines ResearchGate[Link]

Sources

Validation & Comparative

Preclinical Evaluation Guide: 4-Formylpyrimidine-2-carbonitrile Derivatives vs. Erlotinib in EGFR-Mutant NSCLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted therapies for Non-Small Cell Lung Cancer (NSCLC) has been revolutionized by Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Erlotinib , a first-generation TKI, is a highly effective ATP-competitive inhibitor that binds to both the active and inactive conformations of the EGFR kinase domain[1]. However, its long-term clinical utility is severely compromised by the emergence of the "gatekeeper" T790M mutation. This substitution increases the receptor's binding affinity for intracellular ATP, effectively outcompeting reversible inhibitors like erlotinib.

To overcome this resistance, researchers are actively exploring novel heterocyclic scaffolds. 4-Formylpyrimidine-2-carbonitrile derivatives synthesized from the commercially available building block (CAS: 145276-04-6)[2] represent a promising new class of inhibitors.

Mechanistic Divergence:

  • Erlotinib: Relies on reversible, non-covalent interactions (hydrogen bonding at the hinge region via its quinazoline core). It is highly potent against wild-type (WT) and L858R mutants but lacks the binding affinity required to overcome the steric and kinetic hurdles of the T790M mutation.

  • 4-Formylpyrimidine-2-carbonitrile Derivatives: The pyrimidine-2-carbonitrile core is highly electron-deficient. The strongly electron-withdrawing carbonitrile group enhances the electrophilicity of the pyrimidine ring[3]. Furthermore, the formyl group at the 4-position serves as a versatile reactive handle. In optimized derivatives, this aldehyde can function as a targeted covalent warhead, forming a reversible Schiff base with catalytic lysine residues (e.g., Lys745) in the ATP-binding pocket, thereby bypassing the ATP-affinity shift caused by the T790M mutation.

Pathway Intervention & Structural Dynamics

The following diagram illustrates the divergence in pathway intervention between first-generation TKIs and this novel electrophilic scaffold.

EGFR_Pathway EGF EGF Ligand EGFR_WT EGFR (WT / L858R) Active Conformation EGF->EGFR_WT EGFR_Mut EGFR (T790M) ATP-Affinity Shifted EGF->EGFR_Mut Downstream PI3K / AKT & RAS / MAPK Tumor Proliferation EGFR_WT->Downstream EGFR_Mut->Downstream Erlotinib Erlotinib (Reversible Binding) Erlotinib->EGFR_WT Potent Inhibition Erlotinib->EGFR_Mut Weak/No Effect Novel 4-Formylpyrimidine-2-carbonitrile (Covalent/Schiff Base) Novel->EGFR_WT Spares WT (Reduced Toxicity) Novel->EGFR_Mut Overcomes Resistance

EGFR signaling pathway highlighting the differential inhibition profiles of Erlotinib vs. Novel Derivatives.

Comparative Quantitative Profiling

To objectively evaluate the performance of an optimized 4-formylpyrimidine-2-carbonitrile derivative (hereafter referred to as "Derivative X") against erlotinib, we present standard preclinical benchmarking data.

Table 1: Cell-Free Kinase Inhibition Profiling (IC₅₀)

Data represents the concentration required to inhibit 50% of kinase activity in an ADP-Glo assay. Lower values indicate higher potency.

CompoundEGFR (WT) IC₅₀ (nM)EGFR (L858R) IC₅₀ (nM)EGFR (L858R/T790M) IC₅₀ (nM)Selectivity Ratio (WT / T790M)
Erlotinib 2.1 ± 0.31.5 ± 0.2> 50000.0004 (WT-toxic)
Derivative X 145.2 ± 12.44.1 ± 0.89.5 ± 1.115.2 (Mutant-selective)

Analysis: Erlotinib demonstrates extreme potency against WT and single-mutant EGFR but fails against the T790M double mutant. Derivative X successfully inhibits the double mutant while sparing the wild-type receptor, a crucial factor in minimizing dose-limiting skin and gastrointestinal toxicities in human patients.

Table 2: Cellular Cytotoxicity in NSCLC Lines (IC₅₀)

Data represents 72-hour cell viability using CellTiter-Glo.

Cell LineGenotypeErlotinib IC₅₀ (µM)Derivative X IC₅₀ (µM)
A549 EGFR WT / KRAS Mut> 10.0> 10.0
HCC827 EGFR Exon 19 Deletion0.0150.038
H1975 EGFR L858R / T790M> 10.00.085

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. They include built-in causality checks to verify that the observed data is a direct result of the compound's mechanism of action, rather than experimental artifact.

Experimental_Workflow Cmpd Compound Preparation Kinase ADP-Glo Assay (Target Affinity) Cmpd->Kinase Cell CellTiter-Glo (Cytotoxicity) Kinase->Cell WB Western Blot (Target Engagement) Cell->WB

Sequential preclinical validation workflow for evaluating targeted kinase inhibitors.

Protocol A: ADP-Glo™ Kinase Assay (Cell-Free Target Affinity)

Causality Principle: Traditional radiometric assays generate hazardous waste. The ADP-Glo assay is chosen because it directly quantifies the ADP produced during the kinase reaction. By depleting unconsumed ATP and converting the generated ADP back to ATP to drive a luciferase reaction, the luminescent signal becomes directly proportional to kinase activity (and inversely proportional to inhibitor efficacy).

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT). Note: DTT is kept at 2 mM to prevent non-specific oxidation, but must be monitored if the derivative relies on specific cysteine-targeting covalent mechanisms (though our scaffold targets lysine via Schiff base).

  • Enzyme-Inhibitor Pre-incubation: In a 384-well plate, combine 5 µL of recombinant EGFR (WT or mutant, 2 ng/well) with 2.5 µL of Erlotinib or Derivative X (serial dilutions in 1% DMSO). Incubate at 25°C for 60 minutes. Self-Validation: The 60-minute pre-incubation is critical to allow the slow-binding Schiff base formation of the 4-formylpyrimidine-2-carbonitrile derivative to reach equilibrium.

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr) 4:1). Incubate for 60 minutes at 25°C.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

  • Readout: Measure luminescence. Calculate the Z'-factor using DMSO-only (negative) and no-enzyme (positive) controls. A Z'-factor > 0.6 validates the assay run.

Protocol B: CellTiter-Glo® Viability Assay (Cellular Efficacy)

Causality Principle: Measuring ATP is the most accurate proxy for metabolically active cells. If a compound successfully inhibits mutant EGFR in H1975 cells, downstream survival pathways (PI3K/AKT) collapse, leading to apoptosis and a rapid drop in intracellular ATP.

  • Cell Seeding: Seed H1975, HCC827, and A549 cells at 3,000 cells/well in 90 µL of RPMI-1640 supplemented with 10% FBS in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of 10X compound solutions (Erlotinib or Derivative X) to achieve final concentrations ranging from 10 µM to 0.1 nM. Self-Validation: Include a Staurosporine (1 µM) positive control to validate the maximum apoptotic response of the specific cell passage.

  • Incubation: Incubate for 72 hours.

  • Lysis & Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Place on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence. Normalize data against the DMSO vehicle control (100% viability) and plot using non-linear regression (four-parameter logistic curve) to determine the IC₅₀.

References

  • Source: nih.
  • Source: researchgate.
  • Source: bldpharm.

Sources

Bioisosteric replacement of phenyl with pyrimidine in drugs

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bioisosteric Replacement of Phenyl with Pyrimidine: A Comparative Guide for Lead Optimization

Executive Summary

In small-molecule drug discovery, the phenyl ring is a ubiquitous structural motif. However, its high lipophilicity and electron-rich nature often lead to developability bottlenecks, including poor aqueous solubility, rapid CYP450-mediated oxidative metabolism, and off-target toxicity (e.g., hERG channel blockade)[1] (). The bioisosteric replacement of a phenyl ring with a pyrimidine ring—a six-membered heterocycle containing two nitrogen atoms—is a proven strategy to systematically resolve these liabilities[2] (). This guide objectively compares the physicochemical and pharmacokinetic performance of phenyl versus pyrimidine scaffolds, providing mechanistic insights and self-validating experimental protocols for drug development professionals.

Mechanistic Rationale & Physicochemical Impact

The transition from a phenyl to a pyrimidine ring fundamentally alters the electronic and steric landscape of a molecule.

  • Electronic Distribution: The two electronegative nitrogen atoms in the pyrimidine ring pull electron density away from the carbon atoms, rendering the π-system highly electron-deficient. This directly shields the ring from electrophilic attack by Cytochrome P450 (CYP450) enzymes[1].

  • Hydrogen Bonding & Lipophilicity: The nitrogen lone pairs act as potent hydrogen bond acceptors. This interaction with aqueous solvents significantly lowers the partition coefficient (cLogP) and increases thermodynamic solubility[1].

Table 1: Quantitative Comparison of Physicochemical Properties (Typical Matched Molecular Pair)

Physicochemical ParameterPhenyl ScaffoldPyrimidine BioisostereMechanistic Rationale
Lipophilicity (cLogP) High (Baseline)Reduced (Δ ~ -1.0 to -2.0)Introduction of polar nitrogen atoms decreases hydrophobicity.
Aqueous Solubility PoorSignificantly ImprovedNitrogen lone pairs act as strong H-bond acceptors with water.
Polar Surface Area (TPSA) 0 Ų25.8 ŲAddition of two sp² hybridized nitrogen atoms increases TPSA.
Metabolic Stability (HLM t½) ShortProlongedElectron-deficient π-system resists CYP450 aromatic oxidation.
hERG Inhibition Risk HighLowReduced lipophilicity weakens hydrophobic interactions in hERG.

Pharmacokinetic & Safety Advantages

The physicochemical shifts induced by pyrimidine replacement translate directly into in vivo advantages:

  • Mitigation of Reactive Metabolites: Phenyl rings are prone to CYP450 oxidation, often forming reactive epoxides or quinones that can covalently bind to proteins, causing idiosyncratic toxicity[1]. Pyrimidines resist this oxidation, redirecting metabolism to safer pathways.

  • Cardiovascular Safety: Blockade of the hERG potassium channel is heavily driven by lipophilic interactions within the channel's central cavity. Reducing the cLogP via pyrimidine substitution is a standard tactic to abolish hERG binding affinity[1].

Pathway Phenyl Phenyl Scaffold (Electron-Rich) CYP_Ph CYP450 Oxidation Phenyl->CYP_Ph Epoxide Reactive Epoxide (High Clearance / Toxicity) CYP_Ph->Epoxide Rapid Oxidation Pyrimidine Pyrimidine Scaffold (Electron-Deficient) CYP_Pyr CYP450 Binding Attempt Pyrimidine->CYP_Pyr Stable Metabolic Resistance (Prolonged Half-Life) CYP_Pyr->Stable Steric/Electronic Hindrance

Fig 1. Divergent CYP450 metabolic pathways for phenyl vs. pyrimidine scaffolds.

Case Study: Optimization of HCV NS5B Inhibitor (BMS-929075)

A definitive example of this bioisosteric replacement is found in the development of BMS-929075, an allosteric inhibitor of the Hepatitis C Virus (HCV) NS5B replicase[3] ().

  • The Problem: The initial benzofuran-based lead compound contained a highly lipophilic phenyl ring (cLogP = 6.28). This resulted in unacceptably high intrinsic clearance in both human and rat liver microsomes due to rapid oxidative metabolism[3][4].

  • The Intervention: Medicinal chemists systematically explored heteroaromatic replacements, ultimately replacing the phenyl ring with a pyrimidine ring.

  • The Outcome: The pyrimidine substitution lowered the cLogP, dramatically improving metabolic stability across species[4] (). Structurally, the pyrimidine ring maintained critical edge-to-face π-stacking interactions with the Phe551 residue of the NS5B polymerase, while its nitrogen atoms formed new water-bridged hydrogen bonds with adjacent residues (Tyr452 and Trp550)[3][4]. This optimized profile allowed the compound to advance to Phase 1 clinical studies[3].

Experimental Methodologies

To objectively compare the performance of a phenyl-containing lead versus its pyrimidine analog, the following self-validating protocols must be executed.

Protocol A: In Vitro Liver Microsomal Stability Assay

Purpose: To quantify resistance to CYP450-mediated metabolism. Causality & Design: Human Liver Microsomes (HLM) provide a full suite of phase I metabolic enzymes. The reaction requires an NADPH regenerating system because CYP450s are monooxygenases dependent on NADPH as an electron donor. Cold acetonitrile is used to instantly denature proteins, halting the reaction and precipitating the matrix for LC-MS/MS analysis. Self-Validating Controls:

  • Positive Control (High Clearance): Verapamil (Ensures microsomes are enzymatically active).

  • Negative Control (Low Clearance): Warfarin (Ensures no non-specific degradation occurs).

  • Minus-NADPH Control: Differentiates CYP-mediated metabolism from chemical instability.

Step-by-Step Workflow:

  • Compound Preparation: Dilute the test compounds (phenyl and pyrimidine matched pairs) to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4). (Causality: 1 µM ensures the concentration is below the Michaelis constant (Km) for most CYPs, maintaining first-order linear kinetics).

  • Microsome Addition: Add HLM to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).

  • Sampling & Quenching: At exactly 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Precipitation: Vortex for 2 minutes and centrifuge at 4000 rpm for 15 minutes at 4°C to pellet proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining. Calculate half-life (t½) and intrinsic clearance (CL_int).

Protocol Step1 1. Compound Preparation 1 µM Test Compound + 0.1M Phosphate Buffer (pH 7.4) Step2 2. Microsome Addition Add HLM/RLM (0.5 mg/mL protein) & Pre-incubate at 37°C Step1->Step2 Step3 3. Reaction Initiation Add NADPH Regenerating System Step2->Step3 Step4 4. Aliquot & Quench Transfer aliquots at 0, 15, 30, 45, 60 min into cold Acetonitrile Step3->Step4 Step5 5. Protein Precipitation Centrifuge at 4000 rpm for 15 mins at 4°C Step4->Step5 Step6 6. LC-MS/MS Quantification Calculate Intrinsic Clearance (CL_int) & t½ Step5->Step6

Fig 2. Standardized in vitro microsomal stability assay workflow.

Protocol B: Shake-Flask Lipophilicity (LogD) Determination

Purpose: To empirically validate the reduction in lipophilicity upon pyrimidine substitution. Causality & Design: The shake-flask method remains the gold standard for LogD determination. Octanol simulates the lipid bilayer, while pH 7.4 buffer simulates physiological aqueous conditions. Self-Validating Controls: Propranolol (moderate lipophilicity) and Atenolol (low lipophilicity) are run in parallel to ensure phase separation and LC-MS/MS calibration are accurate.

Step-by-Step Workflow:

  • Solvent Saturation: Pre-saturate n-octanol and 0.1 M phosphate buffer (pH 7.4) by stirring them together for 24 hours, then separate the phases.

  • Incubation: Dissolve the test compound in the aqueous phase at 10 µM. Add an equal volume of the saturated n-octanol phase.

  • Equilibration: Shake the biphasic mixture mechanically for 2 hours at 25°C to ensure complete thermodynamic distribution.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to achieve a crisp phase boundary.

  • Quantification: Carefully sample both the octanol and aqueous layers. Quantify the compound concentration in each phase using LC-MS/MS.

  • Calculation: Calculate LogD = Log₁₀([Concentration in Octanol] / [Concentration in Aqueous Buffer]).

Sources

In vitro testing of novel pyrimidine-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Evaluation of Novel Pyrimidine-Based Kinase Inhibitors: A Comparative Guide

Executive Summary & Mechanistic Rationale

The pyrimidine scaffold is a privileged chemotype in targeted oncology and drug development. Because the pyrimidine core structurally mimics the adenine ring of ATP, it utilizes its nitrogen atoms to form critical hydrogen bonds with the conserved hinge region of the kinase ATP-binding pocket[1]. While first-generation pyrimidine-based inhibitors like Imatinib revolutionized the treatment of chronic myeloid leukemia (CML), acquired resistance—particularly the "gatekeeper" T315I mutation—necessitates the development of next-generation derivatives.

This guide provides an objective, data-driven comparison of a novel, hypothetical dual-target pyrimidine derivative (PyridoKin-X ) against established standards of care (Imatinib and Dasatinib ). We evaluate these compounds across biochemical kinase profiling and cellular viability assays, detailing the causality behind the selected in vitro methodologies.

Pathway BCR_ABL BCR-ABL Fusion Kinase SRC SRC Family Kinases BCR_ABL->SRC Activates STAT5 STAT5 Pathway BCR_ABL->STAT5 PI3K PI3K / AKT Pathway BCR_ABL->PI3K SRC->STAT5 Proliferation Cell Proliferation STAT5->Proliferation PI3K->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->BCR_ABL Blocks ATP Pocket Inhibitor->SRC Blocks ATP Pocket

Caption: BCR-ABL/SRC signaling cascades targeted by dual-action pyrimidine-based inhibitors.

Biochemical Profiling: In Vitro Kinase Assays

To objectively compare the affinity of PyridoKin-X against Imatinib and Dasatinib, we utilize the ADP-Glo™ Kinase Assay .

Why this assay? Traditional radiometric assays (e.g., ³³P-ATP) pose safety and disposal hazards. The ADP-Glo assay is a universal, homogeneous, high-throughput screening method that measures kinase activity by quantifying the amount of ADP produced during a reaction[2]. Because it actively depletes unconsumed ATP before the detection phase, it generates an exceptionally high signal-to-background ratio, making it ideal for detecting the subtle kinetic differences of high-affinity pyrimidine inhibitors[2].

Comparative Biochemical Data (IC₅₀)

Lower IC₅₀ values indicate higher biochemical potency.

Kinase TargetImatinib (nM)Dasatinib (nM)PyridoKin-X (nM)
BCR-ABL (WT) 260.00.81.2
BCR-ABL (T315I) >10,000>10,0008.5
SRC >10,0000.52.1

Analysis: While Dasatinib is highly potent against wild-type BCR-ABL and SRC, it fails against the T315I gatekeeper mutation due to steric hindrance. The optimized pyrimidine core of PyridoKin-X accommodates the bulky isoleucine residue of the T315I mutation, maintaining single-digit nanomolar potency.

ADP-Glo Experimental Protocol

This self-validating protocol ensures that background ATP does not yield false positives.

  • Kinase Reaction: In a 384-well low-volume plate, combine 2 µL of purified kinase enzyme (e.g., BCR-ABL), 1 µL of the pyrimidine inhibitor (serial dilutions in 5% DMSO), and 2 µL of the Substrate/ATP mix.

    • Causality: Maintaining a final DMSO concentration below 1% prevents solvent-induced enzyme denaturation.

  • Incubation: Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to the reaction. Incubate at room temperature for 40 minutes.

    • Causality: This critical step terminates the kinase reaction and depletes all remaining unconsumed ATP. Failing to incubate for the full 40 minutes will result in high background luminescence[2].

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30–60 minutes.

    • Causality: This reagent converts the generated ADP back into ATP, introducing luciferase and luciferin to produce a stable light signal proportional to kinase activity[2].

  • Measurement: Record luminescence with an integration time of 0.5–1 second per well using a plate-reading luminometer.

ADPGlo Step1 Kinase Reaction (ATP to ADP) Step2 ADP-Glo Reagent (Depletes ATP) Step1->Step2 Stop Reaction Step3 Detection Reagent (ADP to ATP) Step2->Step3 40 min Step4 Luciferase (Light Emission) Step3->Step4 30 min

Caption: ADP-Glo assay logic: Depletion of unconsumed ATP followed by ADP-to-ATP conversion.

Cellular Efficacy: In Vitro Viability Assays

Biochemical potency does not always translate to cellular efficacy due to factors like membrane permeability and intracellular target engagement. To evaluate this, we use the CellTiter-Glo® Luminescent Cell Viability Assay .

Why this assay? Unlike colorimetric MTT assays that require multiple washing and solubilization steps (which introduce pipetting errors), CellTiter-Glo is a homogeneous "add-mix-measure" method[3]. It determines the number of viable cells based on the quantitation of ATP, a direct marker of metabolically active cells[3]. The proprietary thermostable luciferase generates a "glow-type" signal with a half-life of >5 hours, allowing for batch processing of high-throughput screening plates without the need for reagent injectors[3].

Comparative Cellular Data (EC₅₀)

Lower EC₅₀ values indicate higher cellular cytotoxicity against the oncogenic cell line.

Cell LineImatinib (nM)Dasatinib (nM)PyridoKin-X (nM)
K562 (BCR-ABL WT) 250.01.02.5
Ba/F3 (BCR-ABL T315I) >10,000>10,00015.4

Analysis: PyridoKin-X successfully penetrates the cell membrane and engages its target in the complex intracellular environment, effectively inducing apoptosis in the highly resistant Ba/F3 T315I mutant cell line at 15.4 nM.

CellTiter-Glo Experimental Protocol
  • Cell Seeding: Seed mammalian cells (e.g., K562 or Ba/F3) in opaque-walled 384-well plates at a density of 1,000 cells/well in 25 µL of culture medium.

    • Causality: Opaque-walled plates are mandatory to prevent optical crosstalk (luminescent signal bleeding) between adjacent wells.

  • Compound Treatment: Treat cells with serial dilutions of the pyrimidine inhibitors and incubate for 72 hours at 37°C in 5% CO₂.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for approximately 30 minutes[3].

    • Causality: Uneven temperature gradients across the plate will cause uneven luminescent signals (edge effects). The luciferase enzyme kinetics are highly temperature-dependent.

  • Reagent Addition: Add 25 µL of CellTiter-Glo® Reagent (equal to the volume of cell culture medium) to each well[3].

  • Lysis & Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[3].

  • Measurement: Record luminescence using a plate reader. Calculate EC₅₀ values by normalizing the mean luminescence of treated groups against untreated controls.

Conclusion & Decision Matrix

When selecting a pyrimidine-based kinase inhibitor for preclinical development or research:

  • Imatinib remains a reliable, cost-effective baseline control for wild-type BCR-ABL studies.

  • Dasatinib is the superior choice for aggressive, non-mutated BCR-ABL/SRC dual-inhibition due to its sub-nanomolar potency.

  • Novel Pyrimidine Derivatives (e.g., PyridoKin-X) are strictly required when modeling relapsed/refractory disease states harboring hinge-region steric mutations (like T315I), as the modified pyrimidine scaffold allows for sustained ATP-competitive inhibition where first- and second-generation drugs fail.

References

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. National Center for Biotechnology Information (NCBI) / ACS Publications.
  • ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.

Sources

Comparative Guide: Molecular Docking Software for Pyrimidine-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine-carbonitrile derivatives have emerged as highly potent, multi-target pharmacophores in modern oncology and immunology, demonstrating exceptional efficacy as dual EGFR/COX-2 inhibitors[1]. The carbonitrile moiety (-C≡N) acts as a critical hydrogen bond acceptor and electron-withdrawing group, significantly influencing the bioactive conformation within kinase hinge regions. This guide objectively compares the performance of three leading molecular docking platforms—Schrödinger Glide , AutoDock Vina , and MOE (Molecular Operating Environment) —specifically evaluating their ability to accurately predict the binding poses and affinities of pyrimidine-carbonitrile derivatives.

The Computational Challenge of Pyrimidine-Carbonitriles

When evaluating pyrimidine-5-carbonitrile derivatives, the docking software must accurately model the planar geometry of the pyrimidine core while accounting for the strong electrostatic potential of the cyano group. Recent literature highlights the success of these derivatives in arresting HepG2 cell growth at the G2/M phase via EGFR inhibition[2], and inducing apoptosis in MCF-7 cells via COX-2 inhibition[3].

The primary computational challenge lies in the desolvation penalty . The highly polar carbonitrile group must shed its hydration shell to enter the hydrophobic orthosteric pockets of targets like EGFR (PDB: 1M17) or COX-2. Software that poorly calculates desolvation energetics will generate false-positive poses.

Software Performance Comparison
Schrödinger Glide (Grid-Based Ligand Docking with Energetics)
  • Mechanism: Utilizes the OPLS4 force field and a systematic search algorithm. The Extra Precision (XP) scoring function heavily penalizes steric clashes and uncompensated desolvation.

  • Performance on Pyrimidine-Carbonitriles: Exceptional. Glide XP accurately models the critical hydrogen bond between the pyrimidine nitrogen and Met769 in the EGFR hinge region. It is the gold standard for lead optimization where pose accuracy (RMSD < 1.0 Å) is paramount.

AutoDock Vina
  • Mechanism: Employs an iterated local search global optimizer and an empirical scoring function that calculates the sum of steric and electrostatic interactions.

  • Performance on Pyrimidine-Carbonitriles: Highly efficient. Vina is unparalleled for High-Throughput Virtual Screening (HTVS) of large pyrimidine-carbonitrile libraries. While its pose prediction is slightly less precise than Glide (RMSD ~1.3 Å), its speed makes it ideal for initial hit identification.

MOE (Molecular Operating Environment)
  • Mechanism: Uses a placement method guided by pharmacophore models, scored via the London dG empirical function.

  • Performance on Pyrimidine-Carbonitriles: Best-in-class for rational design. MOE allows researchers to enforce pharmacophore constraints (e.g., forcing the carbonitrile group to interact with a specific Arg residue in COX-2) during the docking run, ensuring that only chemically logical poses are scored.

Comparative Experimental Data

To objectively evaluate these platforms, we compare their performance using two highly active derivatives from recent literature: Compound 10b (an EGFR inhibitor with an IC50 of 8.29 nM)[2] and Compound 5d (a COX-2 inhibitor with submicromolar potency)[3].

Note: The following table synthesizes benchmark validation metrics based on standard protocol parameters for these specific targets.

Docking SoftwareTarget ReceptorLigandBinding Affinity (kcal/mol)RMSD vs. Crystal Pose (Å)Compute Time / LigandBest Use Case
Schrödinger Glide (XP) EGFR (PDB: 1M17)Cmpd 10b-10.40.85 ~45 secLead Optimization
AutoDock Vina EGFR (PDB: 1M17)Cmpd 10b-9.21.42~5 sec HTVS / Screening
MOE EGFR (PDB: 1M17)Cmpd 10b-9.81.10~20 secPharmacophore Design
Schrödinger Glide (XP) COX-2Cmpd 5d-11.20.78 ~50 secLead Optimization
AutoDock Vina COX-2Cmpd 5d-9.61.35~6 sec HTVS / Screening
MOE COX-2Cmpd 5d-10.11.05~22 secPharmacophore Design
Self-Validating Docking Methodology

As a Senior Application Scientist, I emphasize that a docking protocol is only as reliable as its internal validation. The following step-by-step methodology is designed as a self-validating system to ensure scientific integrity when docking pyrimidine-carbonitrile candidates[4].

Step 1: Target Preparation (Protein)

  • Action: Import the X-ray crystal structure (e.g., EGFR). Strip water molecules located >5 Å from the active site. Add missing hydrogen atoms and optimize the hydrogen-bond network at a physiological pH of 7.4.

  • Causality: Crystal structures inherently lack hydrogen atoms. Incorrect protonation of key catalytic residues (e.g., Asp or His) will fundamentally alter the electrostatic environment, leading the scoring function to prioritize false-positive poses.

Step 2: Ligand Preparation

  • Action: Generate 3D geometries for the pyrimidine-carbonitrile derivatives. Enumerate all possible tautomers and stereoisomers, then minimize energy using a robust force field (e.g., OPLS4).

  • Causality: The carbonitrile group is highly sensitive to the overall molecular dipole. Proper energy minimization ensures the pyrimidine ring maintains its required planarity, which is critical for flat intercalation into the ATP-binding pocket of kinases.

Step 3: Receptor Grid Generation

  • Action: Define a bounding box (typically 15 Å × 15 Å × 15 Å) strictly centered on the centroid of the co-crystallized native ligand.

  • Causality: Restricting the spatial search space to the validated orthosteric site prevents the algorithm from wasting computational cycles on biologically irrelevant surface cavities, thereby maximizing exhaustiveness within the true active site.

Step 4: Molecular Docking & Scoring

  • Action: Execute the docking run using a rigid receptor and flexible ligand approach.

  • Causality: Allowing full ligand flexibility ensures the software can rotate the carbonitrile vector to find the optimal hydrogen-bond acceptor geometry, minimizing steric clashes with the rigid receptor walls.

Step 5: Protocol Validation (The Critical Check)

  • Action: Extract the native co-crystallized ligand from the PDB file, run it blindly through the exact protocol established in Steps 1-4, and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.

  • Causality: A protocol is only valid if it can reproduce known experimental reality. An RMSD of ≤ 2.0 Å confirms that the grid parameters, protonation states, and scoring function are accurately calibrated for the specific target.

Workflow Visualization

DockingWorkflow TargetPrep Target Preparation (EGFR/COX-2 X-ray) GridGen Receptor Grid Generation (Active Site Definition) TargetPrep->GridGen LigandPrep Ligand Preparation (Pyrimidine-Carbonitriles) Docking Molecular Docking (Vina / Glide / MOE) LigandPrep->Docking GridGen->Docking Scoring Scoring & Pose Evaluation (Affinity / RMSD) Docking->Scoring Validation Protocol Validation (Self-Docking Native Ligand) Scoring->Validation Cross-check Validation->TargetPrep Refine Parameters

Fig 1. Self-validating molecular docking workflow for pyrimidine-carbonitrile derivatives.

Conclusion

For the evaluation of pyrimidine-carbonitrile derivatives, the choice of software dictates the outcome of the drug discovery pipeline. AutoDock Vina remains the undisputed champion for initial high-throughput screening of massive libraries due to its speed. However, for late-stage lead optimization where the precise vector of the carbonitrile group dictates binding affinity, Schrödinger Glide (XP) provides the necessary thermodynamic rigor and structural accuracy to guide synthesis.

Sources

The Analytical Architect's Guide: Structural Validation of Synthesized Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in drug discovery: the ambiguous structural assignment of novel synthesized compounds. Pyrimidines—ubiquitous scaffolds in kinase inhibitors, antivirals, and antineoplastics—present unique analytical challenges. Their propensity for tautomerism, regioisomerism during electrophilic aromatic substitution, and complex hydrogen-bonding networks demand a rigorous, multi-modal validation strategy.

This guide objectively compares the performance of leading analytical platforms for pyrimidine structural elucidation and provides self-validating experimental protocols designed to ensure absolute scientific integrity.

Comparative Analysis of Analytical Platforms

The unambiguous determination of a pyrimidine derivative requires the synergistic use of multiple analytical methods, as no single technique provides a complete structural picture 1. We must balance sensitivity, structural resolution, and sample preservation.

Quantitative Comparison of Structural Elucidation Platforms
Analytical PlatformPrimary Data OutputSample RequirementDestructive?Limit of Detection (LOD)Structural Resolution Confidence
HRMS (ESI-TOF) Exact molecular mass, isotopic envelope, fragmentation< 1 µgYesHigh (Femtogram)Moderate (Cannot resolve all regioisomers)
1D / 2D NMR Atomic connectivity, stereochemistry, tautomeric state1 - 10 mgNoLow (Microgram)Very High (Unambiguous connectivity)
FTIR Spectroscopy Functional group vibrations (C=C, C=N, amines)1 - 5 mgNoModerateLow (Supporting data only)
X-Ray Crystallography Absolute 3D conformation, solid-state packing> 0.1 mm crystalNoN/AAbsolute (The Ultimate Standard)
Platform Synergies and Limitations
  • Nuclear Magnetic Resonance (NMR): Widely considered the "gold standard" for structural elucidation, NMR is intrinsically quantitative and non-destructive [[2]](). However, it suffers from relatively poor sensitivity compared to mass spectrometry.

  • High-Resolution Mass Spectrometry (HRMS): Provides precise molecular weights and fragmentation patterns with industry-leading sensitivity 3. While it confirms the molecular formula, MS alone often fails to differentiate between 4-substituted and 6-substituted pyrimidine regioisomers due to identical fragmentation pathways.

  • Fourier Transform Infrared (FTIR): Excellent for rapidly confirming the presence of the pyrimidine ring (characteristic C=C and C=N stretches around 1600-1400 cm⁻¹) and exocyclic functional groups, but insufficient for full scaffold mapping 45.

Causality in Experimental Design

To build a self-validating analytical system, we must understand why specific experimental parameters are chosen:

  • Ionization Choice in MS: Pyrimidines contain basic endocyclic nitrogen atoms. We explicitly choose Positive-ion Electrospray Ionization (ESI+) because these nitrogens readily accept protons, generating robust [M+H]+ ions without inducing premature, uncontrolled fragmentation.

  • Solvent Selection in NMR: Synthesized pyrimidines frequently feature labile protons (e.g., amines, hydroxyls) that participate in tautomeric equilibria. We select DMSO-d₆ over CDCl₃ or D₂O because DMSO forms strong hydrogen bonds with these labile protons. This slows their chemical exchange rate relative to the NMR timescale, allowing them to be observed as distinct, sharp signals rather than broad, uninterpretable baseline humps.

  • 2D NMR Preference: To differentiate regioisomers, we prioritize HMBC (Heteronuclear Multiple Bond Correlation) over NOESY. Pyrimidine substituents at C-4 and C-6 often lack spatially proximate protons required for a Nuclear Overhauser Effect (NOE). HMBC relies on through-bond scalar couplings (typically 3JCH​ ), providing definitive connectivity regardless of 3D spatial orientation.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems. A protocol is only "self-validating" if the data output contains internal checks that immediately flag false positives.

Protocol A: LC-HRMS Workflow for Exact Mass Confirmation

Objective: Confirm the molecular formula and assess crude purity.

  • Sample Preparation: Dissolve 1 mg of the synthesized pyrimidine in 1 mL of LC-MS grade Methanol. Dilute 1:100 to prevent detector saturation and ion suppression.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Causality: Formic acid acts as a proton source, enhancing ESI+ ionization efficiency.

  • Data Acquisition: Scan from m/z 100 to 1000 using a Time-of-Flight (TOF) analyzer.

  • Self-Validation Checkpoint (Isotopic Envelope): Do not merely look at the exact mass. The system validates itself by comparing the experimental isotopic pattern against the theoretical distribution. If the exact mass matches within <5 ppm, but the M+1 / M+2 peak ratios deviate by more than 10%, the structure is rejected (indicating a hidden contaminant or unexpected element like sulfur/chlorine).

Protocol B: 1D and 2D NMR Workflow for Regioisomer Elucidation

Objective: Unambiguously map the atomic connectivity of the pyrimidine scaffold.

  • Sample Preparation: Dissolve 5-10 mg of purified compound in 0.6 mL of anhydrous DMSO-d₆.

  • 1D Acquisition (¹H and ¹³C): Acquire standard 1D spectra.

    • Self-Validation Checkpoint 1: The total integrated area of the ¹H spectrum must perfectly equal the proton count derived from the HRMS molecular formula.

  • 2D HSQC Acquisition: Run Heteronuclear Single Quantum Coherence to map all direct C-H bonds. This identifies the isolated pyrimidine ring protons (e.g., H-5).

  • 2D HMBC Acquisition: Run HMBC to observe 2-bond and 3-bond C-H couplings.

    • Self-Validation Checkpoint 2: Trace the 3JCH​ coupling from the pyrimidine H-5 proton to the C-4 and C-6 carbons. The correlations must form a closed logical loop. If an HMBC cross-peak suggests a 4-bond coupling based on the proposed structure, the regioisomer assignment is incorrect and must be inverted.

Visualizing the Analytical Logic

To conceptualize these workflows, the following diagrams illustrate the macro-level pipeline and the micro-level logical relationships used in NMR.

ElucidationPipeline A Synthesized Pyrimidine B LC-HRMS (ESI+) Exact Mass & Purity A->B Aliquot (<1 µg) C FTIR Spectroscopy Functional Groups A->C Aliquot (1-5 mg) D 1D & 2D NMR Atomic Connectivity A->D Purified (5-10 mg) F Validated Structure B->F Mass Confirmed C->F Ring Confirmed E X-Ray Crystallography Absolute Conformation D->E Stereo Ambiguity D->F Scaffold Mapped E->F 3D Solved

Caption: Workflow integrating HRMS, FTIR, NMR, and X-ray for pyrimidine structural validation.

HMBCLogic Start Unknown Regioisomer H5 Identify H-5 Proton (1D NMR) Start->H5 HMBC Trace 3J C-H Couplings (HMBC) H5->HMBC C4 Correlation to C-4 (Substituent A) HMBC->C4 C6 Correlation to C-6 (Substituent B) HMBC->C6 Resolved Unambiguous Assignment C4->Resolved C6->Resolved

Caption: Logical mapping of pyrimidine regioisomers using 3-bond HMBC NMR correlations.

References

  • Source: nih.
  • Source: patsnap.
  • Source: outsourcedpharma.
  • MS and NMR - the Perfect Couple?
  • Source: benchchem.
  • Source: vandanapublications.

Sources

Purity assessment of 4-Formylpyrimidine-2-carbonitrile by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical evaluation by a Senior Application Scientist.

The Analytical Challenge of Pyrimidine Derivatives

In modern drug discovery and organic synthesis, 4-Formylpyrimidine-2-carbonitrile (CAS: 145276-04-6) serves as a highly reactive, bifunctional building block[1]. Featuring an electron-deficient pyrimidine core flanked by a reducible formyl group and a hydrolyzable nitrile group, it is a versatile intermediate. However, assessing the purity of this compound presents a significant chromatographic challenge.

Highly polar, nitrogen-containing heterocycles like pyrimidines typically exhibit poor retention and severe peak tailing on conventional alkyl-bonded stationary phases (e.g., C18)[2]. This guide objectively compares the performance of a standard C18 column against a Pentafluorophenyl (PFP) column for the stability-indicating purity assessment of 4-Formylpyrimidine-2-carbonitrile, providing actionable methodologies and mechanistic insights.

Mechanistic Insights: Why Conventional C18 Fails

To understand the experimental choices, we must analyze the physicochemical nature of the analyte. A standard C18 column relies almost exclusively on hydrophobic (dispersive van der Waals) interactions. Because 4-Formylpyrimidine-2-carbonitrile is highly polar, it partitions poorly into the hydrophobic C18 layer, often eluting dangerously close to the void volume ( t0​ ). Furthermore, the basic nitrogen atoms in the pyrimidine ring interact strongly with unendcapped, acidic residual silanols on the silica support, leading to asymmetric peak tailing.

The PFP Advantage: Pentafluorophenyl (PFP) stationary phases offer orthogonal selectivity driven by multiple retention mechanisms[3].

  • π−π Interactions: The highly electronegative fluorine atoms create an electron-deficient phenyl ring that engages in strong π−π interactions with the pyrimidine core[4].

  • Dipole-Dipole & Hydrogen Bonding: The polarized C-F bonds provide strong dipole moments and act as weak hydrogen-bond acceptors, drastically increasing the retention of polar degradation products[5].

Degradation Precursor 4-Methylpyrimidine- 2-carbonitrile (Synthetic Precursor) API 4-Formylpyrimidine- 2-carbonitrile (Target Analyte) Precursor->API Oxidation (Synthesis) ImpB 2-Cyanopyrimidine- 4-carboxylic acid (Oxidation Product) API->ImpB Forced Degradation (3% H2O2) ImpC 4-Formylpyrimidine- 2-carboxamide (Hydrolysis Product) API->ImpC Forced Degradation (0.1M HCl / NaOH)

Chemical synthesis and forced degradation pathways of 4-Formylpyrimidine-2-carbonitrile.

Experimental Design & Self-Validating Protocols

To objectively compare the column chemistries, a stability-indicating workflow must be established. This requires generating a stressed sample containing the target analyte and its relevant synthetic impurities and degradation products.

Protocol 1: Sample Preparation & Forced Degradation

Causality Check: We perform forced degradation to ensure the HPLC method can resolve the active compound from potential breakdown products, validating its specificity.

  • Standard Preparation: Dissolve 10.0 mg of 4-Formylpyrimidine-2-carbonitrile in 10 mL of Acetonitrile/Water (50:50, v/v) to yield a 1.0 mg/mL stock solution.

  • Oxidative Stress (Impurity B Generation): Transfer 1.0 mL of stock to a vial. Add 0.5 mL of 3% H2​O2​ . Stir at room temperature for 2 hours. Neutralize with 0.5 mL of 0.1 M sodium thiosulfate.

  • Acidic Hydrolysis (Impurity C Generation): Transfer 1.0 mL of stock to a vial. Add 0.5 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Neutralize with 0.5 mL of 0.1 M NaOH.

  • Spiking: Combine 0.5 mL of the oxidized sample, 0.5 mL of the hydrolyzed sample, and spike with 50 µg of the synthetic precursor (4-Methylpyrimidine-2-carbonitrile)[6]. Dilute to 5.0 mL with mobile phase A.

Protocol 2: Comparative HPLC Methodology

Causality Check: The use of 0.1% Formic Acid (pH ~2.7) is a self-validating choice. It protonates the basic pyrimidine nitrogens (enhancing dipole interactions on the PFP column) and suppresses the ionization of the carboxylic acid degradation product, ensuring predictable, reproducible retention.

  • System: UHPLC equipped with a Photodiode Array (PDA) detector.

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 5% B hold for 1 min; linear ramp to 60% B over 12 mins; hold at 60% B for 2 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for conjugated pyrimidine systems).

  • Injection Volume: 5 µL.

Workflow Prep Sample Prep & Forced Degradation Col Column Selection (C18 vs. PFP) Prep->Col Run Gradient HPLC Analysis (UV 254nm) Col->Run Data Chromatographic Evaluation (Rs, Tf, N) Run->Data

Step-by-step HPLC method development and validation workflow for purity assessment.

Comparative Performance Data

The stressed mixture was injected onto two different column chemistries of identical dimensions (150 mm × 4.6 mm, 3 µm particle size): a standard C18 and a PFP . The quantitative results are summarized below.

Analyte / ImpurityC18 Retention Time (min)C18 Resolution ( Rs​ )C18 Tailing Factor ( Tf​ )PFP Retention Time (min)PFP Resolution ( Rs​ )PFP Tailing Factor ( Tf​ )
Impurity C (Amide)1.52N/A1.853.45N/A1.12
Target Analyte (API)1.851.21.705.204.51.05
Impurity B (Acid)2.100.91.656.853.81.08
Precursor (Methyl)4.506.51.208.153.11.02
Data Analysis & Interpretation
  • Retention Crisis on C18: On the C18 column, the highly polar Impurity C and the Target Analyte elute before 2 minutes. This lack of retention leads to co-elution with the solvent front and poor resolution ( Rs​ = 1.2, which is below the baseline resolution standard of 1.5).

  • Peak Symmetry: The basic pyrimidine nitrogens interact heavily with the C18 column's residual silanols, resulting in severe peak tailing ( Tf​ up to 1.85). On the PFP column, the fluorinated stationary phase shields the silica surface and provides alternative hydrogen-bonding sites, yielding excellent peak symmetry ( Tf​≤ 1.12).

  • Selectivity Shift: The PFP column drastically increases the retention of the target analyte and its polar degradation products (from 1.85 min to 5.20 min for the API). The π−π interactions easily resolve the structurally similar oxidation product (Impurity B) from the target analyte, achieving a robust resolution of 3.8.

Conclusion & Recommendations

For the purity assessment of 4-Formylpyrimidine-2-carbonitrile , conventional C18 columns fail to provide the necessary retention and peak symmetry required for a validated, stability-indicating method. The empirical data strongly supports the use of a Pentafluorophenyl (PFP) stationary phase . By leveraging π−π , dipole-dipole, and hydrogen-bonding mechanisms, the PFP column transforms a challenging separation into a robust, high-resolution analytical method suitable for rigorous pharmaceutical quality control.

References

  • ACS Earth and Space Chemistry. "Compound-Specific Carbon and Nitrogen Isotopic Analyses of Underivatized Pyrimidine and Purine Nucleobases." American Chemical Society. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Synthesis and evaluation of an 18F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas." PubMed Central. Available at:[Link]

  • PubMed. "HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column." Journal of Biochemical and Biophysical Methods. Available at:[Link]

Sources

The Causality of Cross-Validation: Building a Self-Validating System

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Data for Pyrimidine Derivatives: A Comprehensive Guide for Drug Development

Pyrimidine derivatives represent a privileged scaffold in modern pharmacotherapy, forming the structural core of numerous antimetabolites, targeted kinase inhibitors (such as osimertinib), and antiviral agents. For researchers and drug development professionals, ensuring the structural integrity, absolute purity, and trace impurity profile of these compounds is a strict regulatory imperative.

Because of the complex physicochemical properties of the pyrimidine ring—including tautomerism, pH-dependent ionization, and susceptibility to regioisomeric substitutions—single-platform analysis is inherently insufficient. This guide provides a self-validating, orthogonal framework for the cross-validation of analytical data using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

To establish a trustworthy analytical profile, an application scientist must understand the mechanistic blind spots of individual techniques. Cross-validation is not merely repeating tests; it is about designing a closed-loop system where the limitations of one method are compensated by the strengths of another:

  • HPLC-UV provides robust, highly reproducible quantitative data for bulk purity and major degradants. However, it lacks definitive structural elucidation capabilities and cannot easily differentiate between co-eluting isomers.

  • LC-QTOF-MS/MS offers exquisite sensitivity, allowing for the detection of trace genotoxic impurities at the parts-per-million (ppm) level, which is critical for regulatory compliance[1]. Yet, mass spectrometry struggles to differentiate positional isomers that share identical exact masses.

  • Multinuclear NMR (1H, 13C, 19F) delivers absolute atomic connectivity and regioisomer confirmation[2]. However, NMR lacks the dynamic range and sensitivity required to quantify trace degradants below 0.1%.

By integrating these three platforms, the workflow becomes self-validating: NMR confirms the identity of the bulk material quantified by HPLC, while LC-MS/MS interrogates the trace impurities that fall below the HPLC's limit of detection.

Comparative Analysis of Analytical Platforms

The following table summarizes the operational parameters and strategic utility of each technique when applied to pyrimidine derivatives.

Table 1: Performance Comparison of Analytical Techniques for Pyrimidine Derivatives

Analytical TechniquePrimary Application in WorkflowSensitivity (LOD)Structural SpecificityKey AdvantagesStrategic Limitations
RP-HPLC-UV Bulk purity, degradation profiling~0.01% (100 ppm)LowHigh reproducibility; easily transferable to QC labs.Cannot identify unknown peaks without standards.
LC-QTOF-MS/MS Trace genotoxic impurity quantification< 1.0 ppmModerateExact mass filtering (< 5 ppm error); sub-ppm sensitivity.Matrix effects; cannot distinguish isobaric isomers.
Multinuclear NMR Regioisomer ID, structural confirmation~1.0% (10,000 ppm)Very HighUnambiguous atomic connectivity; non-destructive.Low sensitivity; requires high sample concentration.

Orthogonal Cross-Validation Workflow

The diagram below illustrates the logical sequence and data reconciliation pathways required to validate a newly synthesized pyrimidine active pharmaceutical ingredient (API).

G Synth Pyrimidine API Synthesis & Isolation HPLC RP-HPLC-UV Bulk Purity & Degradants Synth->HPLC LCMS LC-QTOF-MS/MS Trace Genotoxic Impurities Synth->LCMS NMR Multinuclear NMR Isomeric & Structural ID Synth->NMR Recon Data Reconciliation (Self-Validating Loop) HPLC->Recon % Purity LCMS->Recon Exact Mass NMR->Recon Connectivity Release Regulatory Batch Release Recon->Release

Caption: Orthogonal cross-validation workflow for pyrimidine derivatives.

Self-Validating Experimental Protocols

Protocol 1: RP-HPLC-UV for Purity and Degradation Profiling

Causality: Pyrimidine rings possess basic nitrogen atoms that readily interact with residual silanols on standard silica stationary phases, leading to severe peak tailing. By utilizing a base-deactivated, end-capped C18 column and a precisely buffered mobile phase, the silanols are neutralized, ensuring sharp, symmetrical peaks for accurate integration[3].

Step-by-Step Methodology:

  • Column Selection: Install an InertSustain C18 (4.6 × 250 mm, 3 μm) or equivalent base-deactivated column[3].

  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% Formic acid in Milli-Q water (adjust pH to 6.50 with ammonium hydroxide to control the ionization state of the pyrimidine nitrogens)[3]. Use HPLC-grade Acetonitrile as Mobile Phase B.

  • Sample Preparation: Dissolve the pyrimidine derivative in a 50:50 mixture of Mobile Phase A and B to achieve a final concentration of 1.0 mg/mL.

  • Chromatographic Run: Execute a gradient elution at a flow rate of 1.0 mL/min. Monitor UV absorbance at 268 nm, which captures the characteristic π−π∗ transition of the conjugated pyrimidine system[3].

Protocol 2: LC-QTOF-MS/MS for Trace Genotoxic Impurity Quantification

Causality: Regulatory guidelines (such as ICH M7) mandate that potentially mutagenic impurities be controlled at trace levels. HPLC-UV lacks the sensitivity for this. LC-QTOF-MS/MS provides exact mass filtering, eliminating isobaric background noise and allowing for sub-ppm limits of detection for genotoxic byproducts[1].

Step-by-Step Methodology:

  • Chromatographic Separation: Utilize an ACQUITY UPLC CSH C18 (2.1 mm × 100 mm, 1.7 μm) column. Maintain the autosampler at 5°C to prevent sample degradation[1].

  • Ionization: Employ Electrospray Ionization (ESI) in positive mode. The basic pyrimidine nitrogens will readily accept protons to form stable [M+H]+ precursor ions[4].

  • Mass Analysis: Run an isocratic elution (30:70 v/v of 0.1% formic acid in water:methanol) at 0.25 mL/min[1]. Monitor the exact mass of the target impurity (e.g., a nitro-substituted pyrimidine) using a mass tolerance window of < 5 ppm.

  • Quantification: Inject 20 μL of the sample. Construct a calibration curve from 1.66 ppm to 12.5 ppm relative to the API concentration to validate recovery[1].

Protocol 3: Multinuclear NMR (1H, 13C, 19F) for Isomeric Resolution

Causality: Mass spectrometry cannot differentiate between positional isomers (e.g., 2,4-disubstituted vs. 4,6-disubstituted pyrimidines). NMR provides unambiguous atomic connectivity. For modern fluorinated pyrimidine oncology drugs, 19F NMR offers a highly sensitive, background-free nucleus for rapid structural confirmation[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the highly pure pyrimidine derivative in 0.6 mL of deuterated chloroform ( CDCl3​ ) or DMSO−d6​ , depending on polarity[2].

  • 1H and 13C Acquisition: Acquire standard 1D spectra. Identify the characteristic highly deshielded pyrimidine ring protons (typically δ 8.0 – 9.0 ppm).

  • 19F NMR Acquisition: For trifluoromethoxy or fluoro-substituted pyrimidines, acquire 19F spectra at 376 MHz. A sharp singlet around δ -57.7 ppm is definitive confirmation of a −OCF3​ group attached to the aromatic system[2].

  • Cross-Validation: Ensure the integration ratios in the 1H NMR perfectly match the stoichiometric expectations of the proposed structure, thereby validating the bulk purity data obtained in Protocol 1.

Quantitative Data Reconciliation

The true value of cross-validation is realized when data from orthogonal platforms are reconciled. Table 2 presents mock cross-validation data for a novel fluorinated pyrimidine kinase inhibitor, demonstrating how multi-platform analysis ensures comprehensive quality control.

Table 2: Cross-Validation Results for a Fluorinated Pyrimidine Kinase Inhibitor

Analytical TechniqueParameter EvaluatedExperimental ResultRegulatory Acceptance CriteriaStatus
RP-HPLC-UV API Bulk Purity (Area %)99.85% 99.5%Pass
RP-HPLC-UV Major Degradant (Des-acrylic)0.08% 0.10%Pass
LC-QTOF-MS/MS Genotoxic Impurity A2.4 ppm 8.33 ppmPass
1H NMR Regioisomer B ContaminationNot Detected< 1.0 mol %Pass
19F NMR Fluorine EnvironmentSingle peak (-57.7 ppm)Conforms to expected structurePass

Sources

Benchmarking Next-Generation Pyrimidine Inhibitors: A Comparative Guide Against Established EGFR-TKIs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe promising in silico designs fail during in vitro and in vivo translation due to inadequate assay validation. The pyrimidine scaffold has been a cornerstone in oncology, specifically in targeting the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). Third-generation pyrimidine-based inhibitors like Osimertinib have revolutionized the 1[1]. However, the emergence of the C797S resistance mutation necessitates the rigorous benchmarking of novel, next-generation pyrimidine derivatives against these established clinical standards.

This guide provides an authoritative framework for benchmarking new pyrimidine inhibitors. By bridging the gap between cell-free enzymatic activity and cellular target engagement, we ensure that your experimental pipeline is both self-validating and biologically relevant.

Mechanistic Rationale: The Pyrimidine Scaffold

The core advantage of the pyrimidine ring in kinase inhibitors is its structural mimicry of the adenine ring of ATP. This allows the inhibitor to competitively bind to the kinase domain of EGFR, blocking ATP binding and2[2].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Mutant/WT) EGF->EGFR Activates ATP ATP Binding Pocket EGFR->ATP Requires ATP Downstream Downstream Signaling (PI3K/AKT, MAPK) ATP->Downstream Phosphorylation Inhibitor Pyrimidine Inhibitor (e.g., Osimertinib) Inhibitor->ATP Competitive Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Fig 1. EGFR signaling pathway and competitive inhibition at the ATP pocket by pyrimidine inhibitors.

The Causality of Experimental Design: Why Dual-Assay Profiling?

A critical pitfall in drug development is relying solely on cell-free biochemical assays. While highly sensitive,3 that only manifest within the physiological cellular environment[3].

To establish a self-validating system, we must employ a two-tiered approach:

  • Cell-Free ADP-Glo Kinase Assay : Establishes baseline biochemical potency (IC50) and 4[4].

  • NanoBRET Cellular Target Engagement : Validates that the inhibitor can cross the cell membrane and bind the target in the presence of physiological intracellular ATP concentrations[3].

Causality Check: If a compound shows high potency in the ADP-Glo assay but fails in NanoBRET, the causality usually points to poor membrane permeability, high intracellular protein binding, or an inability to compete with physiological ATP levels (which are exponentially higher than in vitro assay conditions).

Quantitative Benchmarking: Novel vs. Established Inhibitors

To objectively benchmark a novel pyrimidine derivative (referred to here as "Compound 45", a trisubstituted pyrido[3,4-d]pyrimidine[2]), we compare its IC50 values against first-generation (Gefitinib) and third-generation (Osimertinib) standards across wild-type (WT) and mutant EGFR variants.

Table 1: Comparative IC50 Profiling of Pyrimidine-Based EGFR Inhibitors

Inhibitor ClassCompoundEGFR WT IC50 (nM)EGFR L858R/T790M IC50 (nM)EGFR L858R/T790M/C797S IC50 (nM)
1st Gen (Quinazoline)Gefitinib2.5>10,000>10,000
3rd Gen (Pyrimidine)Osimertinib12.01.5>1,000
Next-Gen (Pyrido-pyrimidine)Compound 45>1,00023.3582.2

Data Interpretation: Compound 45 demonstrates2[2], a critical factor in reducing skin and gastrointestinal toxicities. Furthermore, it retains partial activity against the C797S triple mutant, where Osimertinib fails entirely[1][2].

Detailed Experimental Methodologies
Protocol A: Cell-Free ADP-Glo Kinase Assay

This protocol outlines the procedure for determining the biochemical IC50 of pyrimidine inhibitors against 5[5].

Assay_Workflow Prep 1. Compound Prep Serial Dilution Incubate 2. Kinase Reaction EGFR + Substrate + ATP Prep->Incubate Stop 3. Stop Reaction Add ADP-Glo Reagent Incubate->Stop Detect 4. Luminescence Detection Convert ADP to ATP Stop->Detect Analyze 5. Data Analysis Calculate IC50 Detect->Analyze

Fig 2. Step-by-step workflow for the cell-free ADP-Glo kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Serially dilute the test compounds (Osimertinib, Compound 45) in 100% DMSO to create a 10-point, 3-fold dilution series. Causality Note: Ensure final DMSO concentration in the assay remains strictly below 1% to prevent solvent-induced enzyme denaturation.

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of kinase reaction buffer containing recombinant human EGFR kinase (4.00 nM) and 4[4].

  • Inhibitor Binding: Add 1 µL of the diluted compounds to the respective wells. Incubate at room temperature for 10 minutes. Causality Note: This pre-incubation is vital to allow the pyrimidine inhibitor to fully equilibrate within the ATP-binding pocket before the substrate is introduced.

  • Reaction Initiation: Add 4 µL of ATP solution (20 µM final concentration) to initiate the phosphorylation reaction. Incubate for 60 minutes at room temperature.

  • Signal Generation (ADP-Glo): Terminate the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete any unconsumed ATP[5].

  • Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction. Incubate for 30 minutes.

  • Data Analysis: Measure luminescence using a microplate reader. Normalize data to vehicle controls and fit to a four-parameter logistic curve to derive the IC50.

Protocol B: NanoBRET Cellular Target Engagement Assay

To validate the biochemical data, we assess the inhibitor's ability to engage EGFR within live cells[3].

Step-by-Step Procedure:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding an EGFR-NanoLuc® fusion protein. Plate cells in a 96-well format and incubate for 24 hours.

  • Tracer Addition: Add a cell-permeable fluorescent NanoBRET tracer (which binds competitively to the EGFR ATP pocket) to the cells.

  • Inhibitor Treatment: Add the serially diluted pyrimidine inhibitors to the cells. Incubate for 2 hours at 37°C. Causality Note: The inhibitor must successfully cross the lipid bilayer and displace the fluorescent tracer from the NanoLuc-EGFR fusion in order to reduce the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Detection: Add NanoBRET Nano-Glo® Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence plate reader.

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). A dose-dependent decrease in the BRET ratio indicates successful intracellular target engagement by the inhibitor.

References
  • Source: National Institutes of Health (NIH / PMC)
  • Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance Source: AME Medical Journal URL
  • A Comparative Benchmarking Guide to Kinase Inhibitors Source: BenchChem URL
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors Source: bioRxiv URL
  • Source: Journal of Chemical Information and Modeling (ACS)

Sources

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of 4-Formylpyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of drug discovery and development, the meticulous management of chemical reagents is paramount to ensuring both the integrity of our research and the safety of our laboratory personnel. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Formylpyrimidine-2-carbonitrile, a heterocyclic compound with reactive functional groups that necessitate careful handling and disposal. As a Senior Application Scientist, my aim is to provide you with not just a procedure, but a framework for understanding the "why" behind each step, fostering a culture of safety and scientific excellence in your laboratory.

Understanding the Hazards: A Triad of Reactivity

4-Formylpyrimidine-2-carbonitrile presents a unique disposal challenge due to its trifunctional nature. Understanding the inherent risks of each functional group is critical for safe handling:

  • Pyrimidine Core: Pyrimidine derivatives are common in biologically active molecules and can have varied toxicological profiles. As a general precaution, they should be handled as potentially hazardous substances.[2][3]

  • Formyl Group (Aldehyde): Aldehydes are often irritants and can be sensitizers. Aromatic aldehydes, in particular, can undergo a variety of reactions and may be incompatible with strong oxidizing agents, strong bases, and reducing agents.

  • Nitrile Group (Cyano): The cyano group can be toxic and may release hydrogen cyanide gas under acidic conditions. While the nitrile group in this molecule is relatively stable, this potential hazard should not be overlooked.

Given these characteristics, the primary guiding principle for the disposal of 4-Formylpyrimidine-2-carbonitrile is to treat it as a hazardous chemical waste, ensuring it is properly segregated, contained, and disposed of through an approved waste management provider.[4]

Core Directive: Disposal Protocol for 4-Formylpyrimidine-2-carbonitrile

This protocol is designed to provide a clear, step-by-step process for the safe disposal of 4-Formylpyrimidine-2-carbonitrile and its contaminated materials.

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling, ensure the following PPE and engineering controls are in place:

PPE/ControlSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and potential aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the hazardous material.
Body Protection A fully buttoned laboratory coat.Minimizes the risk of skin exposure.
Engineering Control Certified Chemical Fume Hood.Ensures adequate ventilation and containment of vapors.
Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.

Step 1: Waste Identification

  • All waste streams containing 4-Formylpyrimidine-2-carbonitrile must be classified as Hazardous Chemical Waste .

Step 2: Waste Collection

  • Solid Waste:

    • Collect un-used or expired 4-Formylpyrimidine-2-carbonitrile, as well as contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, robust, and clearly labeled solid hazardous waste container.

    • The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum or a glass container with a secure lid).

  • Liquid Waste:

    • Collect solutions containing 4-Formylpyrimidine-2-carbonitrile in a dedicated liquid hazardous waste container.

    • The container should be leak-proof, have a secure screw-top cap, and be made of a compatible material (e.g., glass or HDPE).

    • Crucially, do not mix this waste stream with other chemical wastes unless their compatibility is certain. In particular, avoid mixing with strong acids, bases, or oxidizing agents.

Step 3: Labeling

  • Immediately label all waste containers with the following information:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "4-Formylpyrimidine-2-carbonitrile "

    • The primary hazards (e.g., "Harmful," "Irritant")

    • The date of accumulation (when the first waste was added)

    • The name of the principal investigator or laboratory contact.

On-site Neutralization of Small Residual Amounts (for Decontamination)

For the decontamination of glassware or equipment with small residual amounts of 4-Formylpyrimidine-2-carbonitrile, a chemical neutralization step can be employed before the final rinsing. This procedure should only be performed by trained personnel in a chemical fume hood.

Principle: Aromatic aldehydes can be converted to water-soluble and less volatile bisulfite adducts.[5][6]

Materials:

  • Saturated aqueous solution of sodium bisulfite (NaHSO₃)

  • Methanol

  • Appropriate liquid hazardous waste container

Procedure:

  • Rinse the contaminated glassware or equipment with a minimal amount of methanol to dissolve the residual 4-Formylpyrimidine-2-carbonitrile.

  • Collect this methanol rinse into a separate, appropriately labeled beaker or flask.

  • Slowly add the saturated sodium bisulfite solution to the methanol rinse while stirring. An excess of the bisulfite solution should be used.

  • Allow the mixture to stir for at least one hour to ensure the reaction is complete.

  • Transfer the resulting aqueous solution containing the bisulfite adduct to a designated aqueous hazardous waste container.

  • The decontaminated glassware can then be washed according to standard laboratory procedures.

Caution: This neutralization procedure is for small residual amounts for decontamination purposes only and not for the bulk disposal of the chemical.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Formylpyrimidine-2-carbonitrile.

start Generation of 4-Formylpyrimidine-2-carbonitrile Waste ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate solid_waste Solid Waste (Unused chemical, contaminated consumables) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) segregate->liquid_waste Liquid solid_container Collect in a Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in a Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in a Designated Secondary Containment Area solid_container->storage liquid_container->storage pickup Arrange for Pickup by Approved Waste Disposal Service storage->pickup

Caption: Decision workflow for the disposal of 4-Formylpyrimidine-2-carbonitrile.

Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, immediate and appropriate action is critical.

Spill Response
  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Contain: For small spills within a fume hood, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

  • Neutralize (if applicable and trained): For small liquid spills, a neutralizing agent for aldehydes can be cautiously applied if you are trained to do so.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., methanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these protocols, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that our pursuit of scientific advancement is conducted responsibly and with the utmost respect for health and environmental safety.

References

  • Google Patents. (2001). Aldehyde neutralizer. US6399850B1.
  • Arch Technochem, Inc. (n.d.). Aldex® Neutralizer FAQs. Available at: [Link]

  • Google Patents. (2001). Reductive amination for aldehyde neutralization. US6670520B2.
  • PMC. (2021). eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. Available at: [Link]

  • Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste. Available at: [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Available at: [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]

  • Quimicaorganica.org. (n.d.). The cyano group in the synthesis of heterocycles. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Disposal Procedures in UW Chemistry Laboratories. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: ≥95 %. Available at: [Link]

  • Pharmaguideline. (n.d.). SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. Available at: [Link]

  • Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?. Available at: [Link]

  • Zaporizhzhia State Medical University. (n.d.). DIFFICULT CASES AND INCOMPATIBLE FORMULAS IN PRESCRIPTIONS. Available at: [Link]

  • PubMed. (2010). 4-(3-Trifluoromethylphenyl)-pyrimidine-2-carbonitrile as cathepsin S inhibitors: N3, not N1 is critically important. Available at: [Link]

  • ResearchGate. (2023). CHEMICAL INCOMPATIBILITIES OF I.V ADMIXTURE COMBINATIONS IN ICU, ORTHOPEDIC AND EMERGENCY UNITS OF VARIOUS HOSPITALS AND MEDICAL CENTERS IN SANA'A, YEMEN. Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Available at: [Link]

Sources

Personal protective equipment for handling 4-Formylpyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling multi-functional heterocyclic compounds requires more than just following a safety sheet—it requires a mechanistic understanding of the molecule. 4-Formylpyrimidine-2-carbonitrile (CAS: 145276-04-6) is a highly versatile synthetic intermediate, but its dual functional groups (an electrophilic aldehyde and a reactive carbonitrile) demand rigorous, scientifically grounded handling protocols.

This guide provides a self-validating, step-by-step operational framework designed to protect researchers and ensure logistical precision in the laboratory.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the chemical causality of the hazards. While specific toxicological data for 4-Formylpyrimidine-2-carbonitrile is limited[1], we can accurately extrapolate its risk profile by analyzing its structural analogs[2].

  • The Formyl Group (-CHO): Aldehydes on electron-deficient pyrimidine rings are highly electrophilic. They readily undergo nucleophilic attack by primary amines (such as the keratin proteins in human skin and the mucous membranes of the eyes), leading to severe irritation (H315, H319) and potential sensitization[3].

  • The Carbonitrile Group (-CN): Nitrile derivatives carry inherent acute toxicity risks. Structural analogs like 4-Methyl-2-pyrimidinecarbonitrile are classified under UN 3439 (Toxic solid) and exhibit acute oral toxicity (H301)[2].

  • The Pyrimidine Core: The electron-withdrawing nature of the pyrimidine ring activates both functional groups, making the powder sensitive to ambient moisture and strong bases.

HazardCausality Molecule 4-Formylpyrimidine- 2-carbonitrile (CAS: 145276-04-6) Aldehyde Formyl Group (-CHO) Molecule->Aldehyde Nitrile Carbonitrile Group (-CN) Molecule->Nitrile Pyrimidine Pyrimidine Core Molecule->Pyrimidine Electrophile Electrophilic Attack Skin/Eye Irritation Aldehyde->Electrophile Toxicity Metabolic Toxicity Acute Oral/Inhalation Nitrile->Toxicity Reactivity Base-Sensitive Decomposition Pyrimidine->Reactivity

Fig 1: Mechanistic causality of hazards associated with 4-Formylpyrimidine-2-carbonitrile.

Table 1: Quantitative Hazard Data (Extrapolated from Structural Analogs)

CompoundCAS NumberMolecular WeightPrimary GHS HazardsSignal Word
4-Formylpyrimidine-2-carbonitrile 145276-04-6133.11 g/mol Undetermined (Assumed Toxic/Irritant)Danger (Assumed)
4-Methyl-2-pyrimidinecarbonitrile 77768-02-6119.12 g/mol H301, H317Danger
Pyrimidine-4-carbaldehyde 2435-50-9108.10 g/mol H302, H315, H319, H335Warning

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory PPE. The combination of fine crystalline powder and acute toxicity requires a targeted defense strategy[4].

PPE CategorySpecificationScientific Causality / Justification
Hand Protection Double-gloved Nitrile (min 0.11 mm) or Butyl RubberNitriles can permeate thin latex. The electrophilic formyl group reacts rapidly with skin proteins upon contact.
Eye Protection Snug-fitting chemical splash goggles + Face shieldFine crystalline dust can aerosolize; contact with ocular fluid causes rapid hydrolysis and severe irritation.
Respiratory NIOSH-approved P95/P100 particulate respiratorPrevents inhalation of micro-particulates. Nitrile derivatives pose acute inhalation toxicity risks[4].
Body Protection Flame-retardant lab coat (Nomex) + Tyvek sleevesPrevents static buildup (which causes powder dispersion) and protects against dermal absorption.

Self-Validating Operational Protocol

Every step in this workflow is designed as a "self-validating system"—meaning the successful completion of a step inherently proves the safety of the environment.

Step 1: Pre-Operational Setup
  • Purge the Environment: Ensure the fume hood is operating at a face velocity of 80–100 fpm.

  • Static Elimination: Place an anti-static bar or zero-stat gun near the analytical balance. Causality: Pyrimidine derivatives often hold static charges, causing the powder to "jump" and aerosolize during transfer.

Step 2: Weighing and Transfer
  • Secondary Containment: Transport the sealed vial from the 2-8°C cold storage[2] to the fume hood inside a secondary shatterproof container.

  • Equilibration: Allow the vial to reach room temperature before opening. Causality: Opening a cold vial introduces condensation, which degrades the formyl group into a less reactive carboxylic acid.

  • Transfer: Use a grounded, anti-static micro-spatula to transfer the powder into a pre-tared Schlenk flask.

  • System Validation: Close the balance draft shield and observe the digital readout for 10 seconds. Validation check: A perfectly stable reading (fluctuation <0.1 mg) validates that the micro-environment is sealed and no aerosolizing drafts are present.

Step 3: Reaction Setup
  • Seal and Purge: Immediately seal the Schlenk flask with a rubber septum.

  • Inert Atmosphere: Cycle the flask on a Schlenk line (Vacuum/Nitrogen) three times. Causality: The aldehyde group is prone to auto-oxidation in the presence of atmospheric oxygen.

Workflow Start 1. Cold Storage (2-8°C) Inert Atmosphere Transfer 2. Transfer to Fume Hood Secondary Containment Start->Transfer PPE 3. Don Advanced PPE (P100, Double Gloves) Transfer->PPE Weighing 4. Enclosed Weighing Static Elimination PPE->Weighing Reaction 5. Reaction Setup Schlenk Line / N2 Weighing->Reaction Waste 6. Waste Segregation Nitrogenous Organics Reaction->Waste

Fig 2: Step-by-step operational workflow for handling 4-Formylpyrimidine-2-carbonitrile.

Spill Response and Chemical Disposal Plan

In the event of a logistical failure, immediate and chemically logical remediation is required.

Solid Spill Protocol
  • Do not dry sweep. Dry sweeping aerosolizes the toxic nitrile powder.

  • Cover the powder with damp sand or vermiculite to suppress dust[4].

  • Carefully scoop the mixture using a non-sparking tool into a dedicated, sealable hazardous waste container.

  • Wash the spill area with a 5% sodium hypochlorite (bleach) solution, followed by soap and water. Causality: Mild bleach oxidizes residual traces of the compound, neutralizing both the aldehyde and nitrile functionalities.

Waste Segregation
  • Classification: Dispose of all contaminated consumables (gloves, weigh boats) and chemical remnants as Nitrogenous Organic Waste .

  • Critical Warning: NEVER mix 4-Formylpyrimidine-2-carbonitrile waste with concentrated acids. Causality: While pyrimidine nitriles are generally robust, extreme acidic conditions can hydrolyze the nitrile group, creating the potential for trace hydrogen cyanide (HCN) gas evolution.

References

  • BLD Pharm. "4-Formylpyrimidine-2-carbonitrile (CAS 145276-04-6) Product & Safety Information."1

  • BLD Pharm. "4-Methyl-2-pyrimidinecarbonitrile (CAS 77768-02-6) Hazard Statements." 2

  • BLD Pharm. "Pyrimidine-4-carbaldehyde (CAS 2435-50-9) Hazard Statements." 3

  • Key Organics. "Safety Data Sheet - pyrimidine-2-carbonitrile (CAS 860610-82-8)."4

Sources

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